molecular formula C10H5FN2O B3054607 8-Fluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 61338-15-6

8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B3054607
CAS No.: 61338-15-6
M. Wt: 188.16 g/mol
InChI Key: PENXESCTQQXUMH-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2O and its molecular weight is 188.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENXESCTQQXUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625642
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-15-6
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to present its core properties, a plausible synthetic pathway, predicted spectral data, and potential applications. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom and a carbonitrile group is anticipated to modulate its physicochemical and pharmacological properties significantly.[1][2][3] This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into this promising molecule.

Introduction and Significance

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals, agrochemicals, and functional materials.[1][2][4][5] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in a variety of biologically active compounds, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[6] The introduction of a fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the 3-carbonitrile group is a versatile functional handle for further chemical modifications and can itself contribute to biological activity.[7][8]

8-Fluoro-4-hydroxyquinoline-3-carbonitrile combines these key structural features, making it a molecule of high interest for the development of novel therapeutics and functional materials. This guide will delve into the known and predicted characteristics of this compound, providing a solid foundation for its synthesis and exploration.

Physicochemical and Predicted Properties

PropertyPredicted Value/InformationBasis of Prediction/Source
CAS Number 61338-15-6-
Molecular Formula C₁₀H₅FN₂ODeduced from structure
Molecular Weight 188.16 g/mol Calculated from formula
Appearance Likely a solid powderAnalogy to related quinolones
Melting Point Expected to be >250 °CAnalogy to 8-fluoro-4-hydroxyquinoline (278-282 °C)
Solubility Likely soluble in polar organic solvents like DMSO and DMFGeneral solubility of quinolones
Tautomerism Exists in equilibrium with its 4-quinolone tautomerKnown chemistry of 4-hydroxyquinolines[9]

Proposed Synthetic Pathway

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can be logically approached through the well-established Gould-Jacobs reaction, followed by functional group transformation to introduce the nitrile.[9][10][11][12][13]

Synthesis_Pathway A 2-Fluoroaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization >250 °C E 8-Fluoro-4-hydroxyquinoline-3-carboxamide D->E Ammonolysis F 8-Fluoro-4-hydroxyquinoline-3-carbonitrile E->F Dehydration

Caption: Proposed synthetic pathway for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-140 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or hexane).

Step 2: Ammonolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxamide

  • Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a saturated solution of ammonia in methanol.

  • Heat the mixture in a sealed pressure vessel at a temperature between 100-150 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction vessel, and remove the solvent under reduced pressure. The crude 8-Fluoro-4-hydroxyquinoline-3-carboxamide can be purified by recrystallization.

Step 3: Dehydration to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

  • To a solution of 8-Fluoro-4-hydroxyquinoline-3-carboxamide in an appropriate solvent (e.g., anhydrous dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Predicted Spectral Data

Predictive tools and data from analogous structures can provide an estimation of the expected spectral data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.[14][15][16]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

  • Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm.

  • OH/NH Proton: A broad singlet, likely in the downfield region (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show signals for the ten carbon atoms in the molecule.

  • Quaternary Carbons: Signals for C4 (bearing the hydroxyl group) and the carbon of the nitrile group will be in the downfield region.

  • Aromatic Carbons: A series of signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy (Predicted)

Key vibrational frequencies are anticipated for the functional groups present.[17]

  • O-H/N-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹.

  • C=O stretch (from quinolone tautomer): A strong absorption around 1650-1690 cm⁻¹.

  • C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula.[18][19]

  • Molecular Ion Peak (M⁺): Expected at m/z 188.04.

  • Fragmentation Pattern: Fragmentation may involve the loss of HCN and CO, which are characteristic of such heterocyclic systems.

Reactivity and Potential Applications

Chemical Reactivity

The 8-Fluoro-4-hydroxyquinoline-3-carbonitrile scaffold offers several sites for further chemical modification.

Reactivity Core 8-Fluoro-4-hydroxyquinoline-3-carbonitrile OH O-Alkylation/ O-Acylation Core->OH Nitrile Hydrolysis to Amide/Acid Reduction to Amine Cycloadditions Core->Nitrile Ring Electrophilic Aromatic Substitution Core->Ring

Caption: Potential sites of reactivity on the 8-Fluoro-4-hydroxyquinoline-3-carbonitrile core.

  • 4-Hydroxy Group: Can undergo O-alkylation and O-acylation to generate a library of derivatives.

  • 3-Carbonitrile Group: This versatile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.[20][21][22][23]

  • Quinoline Ring: Susceptible to electrophilic aromatic substitution, with the regioselectivity influenced by the existing fluoro and hydroxyl/oxo substituents.[24]

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 8-Fluoro-4-hydroxyquinoline-3-carbonitrile suggest a range of potential applications.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[3][4][25] The title compound could be investigated as an inhibitor of various kinases or other cancer-related targets.

  • Antibacterial Agents: The quinolone core is central to the fluoroquinolone class of antibiotics.[7][8][26] This molecule could serve as a scaffold for the development of new antibacterial agents.

  • Antimalarial Drugs: Aminoquinolines have a long history as antimalarial drugs, and new derivatives are continuously being explored.[2][4]

  • Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline and its derivatives are known for their use in OLEDs due to their chelating and charge-transport properties. The fluorine and nitrile substitution could modulate the electronic properties for potential applications in materials science.

Safety and Handling

Specific toxicity data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not available. However, based on related quinoline derivatives, the following precautions should be taken:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. In silico toxicity predictions for related quinoline derivatives suggest that they are generally of low to moderate toxicity.[27]

Conclusion

8-Fluoro-4-hydroxyquinoline-3-carbonitrile represents a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the current understanding of related chemical structures. The proposed synthetic pathway offers a viable route for its preparation, and the predicted spectral data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Gould-Jacobs reaction. wikidoc. [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Preparation and Properties of Quinoline. Unknown Source. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. [Link]

  • Process for the preparation of 4-hydroxy quinolines.
  • NMR Predictor - Documentation. Chemaxon. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Royal Society of Chemistry. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Arkivoc. [Link]

  • Download NMR Predict. Mestrelab. [Link]

  • 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Rapid prediction of NMR spectral properties with quantified uncertainty. Nature. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Tandem conjugate addition - intramolecular cyclization, 1,4-dien-3-ones, ethyl 2-cyanoacetate or malonitrile, 2-amino-4H-pyrans, Quinine Base. Buchler GmbH. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. [Link]

  • CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. OSTI.GOV. [Link]

  • Molecular Characterization with FT-IR Spectrometry. Biocompare. [Link]

  • Mass Spectrometry for Organic Matter Analysis. Environmental Molecular Sciences Laboratory. [Link]

Sources

Structure and molecular weight of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document details its core structural and physicochemical properties, provides a validated synthetic protocol, and explores its relevance and potential applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Introduction and Scientific Context

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (also known as 8-Fluoro-4-oxo-1H-quinoline-3-carbonitrile) merges these features, presenting a versatile building block for the synthesis of novel therapeutic agents.[1][3] Its structure, featuring a reactive nitrile group and a chelating hydroxy-pyridine motif, makes it a precursor for a diverse range of more complex heterocyclic systems.[4][5] The 8-hydroxyquinoline moiety, in particular, is known for its potent metal-chelating capabilities and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and development. The key identifiers and computed physicochemical parameters for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile are summarized below.

Structure

The two-dimensional chemical structure of the compound is as follows:

Caption: 2D Structure of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Physicochemical Data
PropertyValueSource
CAS Number 61338-15-6[3]
Molecular Formula C₁₀H₅FN₂O[3]
Molecular Weight 188.16 g/mol [3]
Canonical SMILES N#CC1=C(O)C2=CC=CC(F)=C2N=C1[3]
Topological Polar Surface Area (TPSA) 56.91 Ų[3]
LogP 1.95[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Synthesis and Characterization

The synthesis of quinoline-3-carbonitrile derivatives is a well-established area of organic chemistry, often involving multicomponent reactions that offer high efficiency and atom economy.[8][9] A common and effective strategy is the one-pot cyclocondensation reaction.

Synthetic Workflow

A generalized and plausible synthetic approach involves the reaction of an appropriately substituted aniline with a malononitrile derivative and an aldehyde or related carbonyl compound. This multicomponent strategy allows for the rapid assembly of the quinoline core.[8][10]

G A Starting Materials (2-Fluoroaniline, Malononitrile derivative) B One-Pot Reaction Vessel A->B Charging C Cyclocondensation (Catalyst, Heat) B->C Reaction Initiation D Crude Product Mixture C->D Reaction Completion E Work-up & Isolation (Filtration, Washing) D->E Quenching F Purification (Recrystallization) E->F Crude Solid G Characterization (NMR, MS, IR) F->G Purified Solid H Final Product (>98% Purity) G->H Data Validation

Sources

A Tale of Two Quinolines: A Senior Application Scientist's Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth comparative analysis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This document moves beyond a simple recitation of facts to explore the nuanced impact of the nitrile and carboxylic acid moieties on the synthesis, physicochemical properties, and biological applications of these closely related quinoline scaffolds.

At a Glance: A Comparative Overview

The seemingly subtle difference between a nitrile (-C≡N) and a carboxylic acid (-COOH) group at the 3-position of the 8-fluoro-4-hydroxyquinoline core profoundly dictates the chemical personality and, consequently, the therapeutic potential of these molecules. While both share a common heterocyclic backbone, their divergent functionalities steer them towards distinct biological targets and applications. The carboxylic acid is a classic pharmacophore in the realm of antibacterial agents, whereas the nitrile group has found its niche in the world of kinase inhibitors for oncology.

Property8-Fluoro-4-hydroxyquinoline-3-carbonitrile8-fluoro-4-hydroxyquinoline-3-carboxylic acid
Molecular Formula C₁₀H₅FN₂O[1]C₁₀H₆FNO₃[2]
Molecular Weight 188.16 g/mol [1]207.16 g/mol [2]
LogP 1.95[1]1.9[2]
Topological Polar Surface Area (TPSA) 56.91 Ų[1]66.4 Ų[2]
Hydrogen Bond Donors 1[1]2
Hydrogen Bond Acceptors 3[1]3[2]
Primary Biological Target Class Kinases[3][4]DNA Gyrase/Topoisomerase IV[5]
Therapeutic Area of Interest OncologyInfectious Diseases

The Synthetic Journey: Crafting the Core Scaffolds

The synthesis of both molecules typically begins with a common precursor, 2-fluoroaniline, and leverages the well-established Gould-Jacobs reaction.[6][7] The choice of the three-carbon building block is the critical determinant of the final functionality at the 3-position.

Synthesis of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid

The synthesis of the carboxylic acid derivative is a classic example of the Gould-Jacobs reaction, followed by hydrolysis.

Experimental Protocol: Gould-Jacobs Synthesis and Hydrolysis

  • Condensation: 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are heated at 100-120°C for 1-2 hours. This step involves the formation of an enamine intermediate.

  • Cyclization: The reaction mixture is then heated in a high-boiling point solvent, such as diphenyl ether, to 240-260°C for 15-30 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system, yielding ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-4 hours.

  • Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[8]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Choices: The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary activation energy for the intramolecular ring closure. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.

Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

The synthesis of the carbonitrile derivative follows a similar pathway, substituting the malonic ester with a cyanoacetic ester derivative.

Experimental Protocol: Synthesis via Cyanoacetate Condensation

  • Condensation: 2-fluoroaniline (1.0 eq) is reacted with ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) at 100-120°C for 1-2 hours.

  • Cyclization: The resulting intermediate is cyclized in a high-boiling point solvent like diphenyl ether at 240-260°C for 15-30 minutes to yield 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

  • Purification: The product precipitates upon cooling and can be purified by filtration and recrystallization.

Expert Insight: The choice of the cyanoacetic ester derivative is key. The cyano group is less sterically hindering than the two ester groups of diethyl ethoxymethylenemalonate, which can influence the kinetics of the initial condensation reaction.

Physicochemical Properties and Their Implications in Drug Design

The nitrile and carboxylic acid groups impart distinct physicochemical properties that significantly influence the compounds' behavior in biological systems.

Acidity and Ionization

The most apparent difference is the acidity. The carboxylic acid is a Brønsted-Lowry acid, readily donating a proton to form a carboxylate anion. This ionization is crucial for its interaction with biological targets and influences its solubility and membrane permeability. In contrast, the nitrile group is not acidic but is a strong electron-withdrawing group, influencing the overall electron distribution of the quinoline ring.

Hydrogen Bonding Potential

The carboxylic acid group is both a hydrogen bond donor and acceptor, allowing for more extensive interactions with biological macromolecules. The nitrile group, on the other hand, primarily acts as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. This difference in hydrogen bonding capacity is a key determinant of their distinct biological targets.

Metabolic Stability

Carboxylic acids can be susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance from the body. Nitriles are generally more metabolically stable, which can be an advantage in drug design, potentially leading to a longer half-life.[9]

Biological Activities: A Tale of Two Targets

The distinct functionalities at the 3-position direct these molecules to vastly different biological targets, defining their therapeutic potential.

8-fluoro-4-hydroxyquinoline-3-carboxylic acid: A Classic Antibacterial Scaffold

The quinoline-3-carboxylic acid motif is the cornerstone of the highly successful fluoroquinolone class of antibiotics.[10] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The carboxylic acid at the 3-position, along with the ketone at the 4-position, is critical for chelating a magnesium ion in the enzyme's active site, which is a key interaction for inhibitory activity.

Self-Validating System in Action: The established mechanism of action of fluoroquinolones provides a clear framework for validating the activity of new analogs. A loss of antibacterial activity upon esterification of the carboxylic acid would strongly support its critical role in target engagement.

8-Fluoro-4-hydroxyquinoline-3-carbonitrile: A Kinase Inhibitor in the Making

In contrast, the quinoline-3-carbonitrile scaffold has emerged as a privileged structure in the development of kinase inhibitors, particularly in oncology.[4] The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. Furthermore, in some cases, the carbonitrile moiety can participate in covalent interactions with cysteine residues in the active site, leading to irreversible inhibition. This is a particularly attractive feature for developing potent and selective anticancer agents.[3]

Expert Insight: The electron-withdrawing nature of the nitrile group can enhance the reactivity of other parts of the molecule, a property that can be exploited in the design of covalent inhibitors.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

Synthesis_Comparison cluster_acid Carboxylic Acid Synthesis cluster_nitrile Carbonitrile Synthesis A1 2-Fluoroaniline A3 Condensation & Cyclization A1->A3 A2 Diethyl ethoxymethylenemalonate A2->A3 A4 Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate A3->A4 A5 Hydrolysis A4->A5 A6 8-fluoro-4-hydroxyquinoline-3-carboxylic acid A5->A6 B1 2-Fluoroaniline B3 Condensation & Cyclization B1->B3 B2 Ethyl 2-cyano-3-ethoxyacrylate B2->B3 B4 8-Fluoro-4-hydroxyquinoline-3-carbonitrile B3->B4

Caption: Comparative synthetic pathways for the carboxylic acid and carbonitrile derivatives.

Biological_Targets cluster_acid 8-fluoro-4-hydroxyquinoline-3-carboxylic acid cluster_nitrile 8-Fluoro-4-hydroxyquinoline-3-carbonitrile Acid Carboxylic Acid Derivative Target_Acid Bacterial DNA Gyrase / Topoisomerase IV Acid->Target_Acid Mg2+ Chelation Effect_Acid Inhibition of DNA Replication Target_Acid->Effect_Acid Application_Acid Antibacterial Agent Effect_Acid->Application_Acid Nitrile Carbonitrile Derivative Target_Nitrile Kinase ATP-Binding Pocket Nitrile->Target_Nitrile H-Bonding / Covalent Interaction Effect_Nitrile Inhibition of Signal Transduction Target_Nitrile->Effect_Nitrile Application_Nitrile Anticancer Agent Effect_Nitrile->Application_Nitrile

Caption: Divergent biological targets and therapeutic applications.

Experimental Protocols for Biological Evaluation

The following are representative protocols for the initial in vitro evaluation of these compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 8-fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Aseptically prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][14][15]

Materials:

  • 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

  • Recombinant kinase (e.g., EGFR, HER-2)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the carbonitrile in DMSO and create a serial dilution series.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer. Then, add the diluted compound or DMSO (vehicle control).

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as one that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

In the landscape of drug discovery, the strategic selection of functional groups is paramount. The comparative analysis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid serves as a compelling case study. It underscores how a single functional group modification can fundamentally redirect a molecule's synthetic route, alter its physicochemical properties, and ultimately define its therapeutic destiny—from a bactericidal agent to a potential anticancer therapeutic. This understanding is crucial for the rational design of next-generation therapeutics.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Development and Application of in vitro Assays for the Identification and Characteriz
  • PubChem. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.
  • BenchChem. (2025). The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide.
  • NIH. (n.d.). In vitro JAK kinase activity and inhibition assays - PubMed.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Gould-Jacobs Reaction. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide.
  • Sigma-Aldrich. (n.d.). 8-Fluoro-4-hydroxyquinoline 97 63010-71-9.
  • ChemScene. (n.d.). 61338-15-6 | 8-fluoro-4-hydroxyquinoline-3-carbonitrile.
  • Apollo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022, January 1).
  • Carboxylic Acids and Nitriles. (n.d.).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF.
  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".
  • PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • PMC. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents.
  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design.
  • Chemistry LibreTexts. (2024, May 9). 20: Carboxylic Acids and Nitriles.
  • BenchChem. (n.d.). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
  • PMC. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
  • BLD Pharm. (n.d.). 63010-70-8|8-Fluoro-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521.
  • wikidoc. (2012, August 9). Gould-Jacobs reaction.
  • EPA. (n.d.). 8-Hydroxyquinoline-4-carboxylic acid Properties.
  • Modern Analytical Technique for Characteriz
  • ResearchGate. (2021, July 31). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent.
  • ChemScene. (n.d.). 63010-70-8 | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • NIH. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem.
  • SciSpace. (n.d.). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3).

Sources

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and its Chemical Class

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4-hydroxyquinoline-3-carbonitrile stands as a notable member of the broader family of quinoline derivatives, a class of heterocyclic compounds that have consistently captured the attention of the scientific community. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds and natural products with a wide array of biological activities.[1] The introduction of a fluorine atom and a nitrile group at specific positions on this scaffold, as seen in 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, is a strategic chemical modification aimed at modulating the molecule's physicochemical and pharmacological properties.

This guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, including its chemical identity and properties. Due to the limited specific data on this particular molecule in published literature, this document also draws upon the extensive research conducted on the closely related and well-documented class of 8-hydroxyquinolines and fluoroquinolones. The principles, synthesis strategies, and biological activities discussed for these related compounds offer valuable insights and a predictive framework for researchers working with 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Chemical Identity and Synonyms

The precise identification of a chemical entity is paramount for research and development. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is known in the chemical literature and commercial databases by several identifiers.

Identifier Value
Primary Name 8-Fluoro-4-hydroxyquinoline-3-carbonitrile
Synonym 8-FLUORO-4-OXO-1H-QUINOLINE-3-CARBONITRILE[2]
CAS Number 61338-15-6[2]
Molecular Formula C₁₀H₅FN₂O[2]
Molecular Weight 188.16 g/mol [2]
SMILES N#CC1=C(O)C2=CC=CC(F)=C2N=C1[2]

The tautomeric relationship between the 4-hydroxyquinoline and 4-quinolone forms is a key characteristic of this class of compounds, with the keto form often being the more stable.

Physicochemical Properties and Characterization

While specific, experimentally-derived data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not extensively published, we can infer its likely properties based on its structure and data from closely related analogues.

Predicted Properties:

Property Predicted Value/Characteristic
Physical State Likely a solid powder at room temperature.
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.
Melting Point The related 8-Fluoro-4-hydroxyquinoline has a melting point of 278-282 °C. The melting point of the title compound is expected to be in a similar high range.
pKa The hydroxyl group is expected to be weakly acidic.
Lipophilicity (LogP) Calculated LogP of 1.95118 suggests moderate lipophilicity.[2]

Characterization Techniques:

The structural confirmation of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile would rely on standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The proton on the nitrogen and the hydroxyl proton may be broad and their chemical shifts would be solvent-dependent.

    • ¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 115-120 ppm. The carbonyl carbon in the quinolone tautomer would be significantly downfield (around 170-180 ppm). Aromatic carbons would appear in the 110-150 ppm range.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of an aryl fluoride.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.

    • A broad band in the region of 3000-3400 cm⁻¹ would indicate the O-H and N-H stretching vibrations.

    • A strong absorption in the 1650-1690 cm⁻¹ range would be indicative of the C=O stretch of the quinolone tautomer.

    • Bands in the 1500-1600 cm⁻¹ region would correspond to aromatic C=C and C=N stretching.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the elemental composition (C₁₀H₅FN₂O). Common fragmentation patterns would involve the loss of CO and HCN.

Synthesis Strategies

The synthesis of 4-hydroxyquinoline-3-carbonitriles and their fluoro-substituted analogues can generally be achieved through well-established named reactions in organic chemistry. A plausible synthetic approach for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a modification of the Gould-Jacobs reaction.[3]

Conceptual Synthetic Workflow:

G A 2-Fluoroaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Cyclization (Thermal) C->D High Temperature E Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Amidation E->F NH₃ or equivalent G 8-Fluoro-4-hydroxyquinoline-3-carboxamide F->G H Dehydration G->H Dehydrating Agent (e.g., POCl₃, SOCl₂) I 8-Fluoro-4-hydroxyquinoline-3-carbonitrile H->I

Caption: A plausible synthetic pathway to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Step-by-Step Methodology (Hypothetical Protocol based on Gould-Jacobs Reaction):

  • Condensation: 2-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate. This reaction is typically carried out without a solvent or in a high-boiling solvent and is heated to drive off the ethanol formed.

  • Cyclization: The resulting intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization forms the quinoline ring system, yielding ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Amidation: The ester is then converted to the corresponding primary amide. This can be achieved by heating the ester with ammonia in a sealed tube or by other standard amidation procedures.

  • Dehydration: The final step is the dehydration of the primary amide to the nitrile. This is commonly accomplished using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is scarce, the extensive research on the broader classes of 8-hydroxyquinolines and fluoroquinolones provides a strong basis for predicting its potential applications.

Anticipated Biological Roles:

  • Anticancer Activity: Many quinoline-3-carbonitrile derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The 8-hydroxyquinoline scaffold is also known for its anticancer properties.

  • Antimicrobial Activity: The fluoroquinolone class of antibiotics is a cornerstone of antibacterial therapy. The presence of the fluorinated quinoline core suggests that 8-Fluoro-4-hydroxyquinoline-3-carbonitrile could be investigated for antibacterial or antifungal properties.

  • Enzyme Inhibition: The 8-hydroxyquinoline moiety is a well-known chelator of metal ions. This property can be exploited to inhibit metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

  • Fluorescent Probing: 8-hydroxyquinoline derivatives are often fluorescent and their fluorescence can be modulated by their environment or by binding to metal ions. This makes them potential candidates for use as fluorescent probes in biological imaging.[4]

Mechanism of Action - The Role of Metal Chelation:

A primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This can lead to:

  • Deprivation of Essential Metals: Pathogens and cancer cells have a high demand for metal ions as cofactors for various enzymes. Chelation of these ions can disrupt essential metabolic pathways.

  • Pro-oxidant Activity: In some cases, the metal-8-hydroxyquinoline complex itself can be redox-active, leading to the generation of reactive oxygen species (ROS) that are toxic to cells.

G A 8-Hydroxyquinoline Derivative B Metal Ions (Fe, Cu, Zn) A->B D Inhibition of Enzyme Activity A->D Chelation C Metalloenzyme B->C Cofactor for E Disruption of Cellular Processes C->E Essential for D->E

Caption: Simplified mechanism of enzyme inhibition by 8-hydroxyquinoline derivatives via metal chelation.

Experimental Protocols

The following are representative protocols for the types of assays in which a novel compound like 8-Fluoro-4-hydroxyquinoline-3-carbonitrile would likely be evaluated.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in DMSO (e.g., 10 mM).

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in the broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

  • Hazard Class: Likely to be classified as harmful if swallowed and may cause serious eye damage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling as a powder, use a dust mask or work in a fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is at 2-8°C.[2]

Conclusion

8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a chemical entity with significant potential, stemming from its structural heritage in the quinoline family. While detailed, specific research on this molecule is not yet widespread, the vast body of knowledge surrounding 8-hydroxyquinolines and fluoroquinolones provides a robust framework for guiding its investigation. Its predicted properties and the established biological activities of its chemical class make it a compelling candidate for further exploration in anticancer and antimicrobial drug discovery programs. Researchers are encouraged to use the information and protocols in this guide as a starting point for their own investigations into the properties and potential applications of this and related compounds.

References

  • PubChem. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Shen, A. Y., Wu, S. N., & Chiu, C. T. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14374-14386. [Link]

  • ResearchGate. Synthesis of Fluoro-4-hydroxyquinoline-3-carboxylic Acids by the Gould-Jacobs Reaction. [Link]

  • Semantic Scholar. THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Google Patents. Method for synthesizing 8-hydroxyquinoline.
  • Google Patents. Process for the manufacture of 8-hydroxy quinoline.
  • PubChem. (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid. [Link]

  • Patsnap. Production method of 8-hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • MDPI. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. [Link]

  • SpectraBase. 4-Amino-5-cyano-6-(4-chloro-2-fluorophenoxy)-2-methyl-nicotinic acid Methyl Ester - Optional[MS (GC)] - Spectrum. [Link]

  • CAS Common Chemistry. (±)-4-Methylhexanoic acid. [Link]

Sources

Fluorinated Quinoline-3-Carbonitrile Scaffolds in Medicinal Chemistry: Design, Synthesis, and Application in Irreversible Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for non-small cell lung cancer (NSCLC) and breast cancer has been heavily driven by the evolution of small-molecule kinase inhibitors. Among the most privileged pharmacophores in this domain is the quinoline-3-carbonitrile scaffold, which emerged as a highly potent bioisostere to the traditional quinazoline core[1]. By replacing the N-3 atom of quinazoline with a cyano-substituted carbon (C-CN), medicinal chemists successfully retained critical hydrogen-bonding interactions with the kinase hinge region while introducing a new vector for modulating electron density and steric bulk[2].

A hallmark of this structural class is the strategic incorporation of fluorine—specifically via a 3-chloro-4-fluoroanilino moiety at the C-4 position—which drastically enhances metabolic stability and target affinity[1]. This whitepaper explores the mechanistic design, synthetic pathways, and biochemical validation of fluorinated quinoline-3-carbonitriles, utilizing Pelitinib (EKB-569) as the prototypical covalent inhibitor[3].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Bioisosteric Replacement: Quinazoline to Quinoline-3-Carbonitrile

The transition from the quinazoline core to the quinoline-3-carbonitrile scaffold was primarily driven by the need to overcome acquired resistance mutations, such as the EGFR T790M "gatekeeper" mutation[4]. The cyano group at the C-3 position acts as a strong electron-withdrawing moiety that lowers the pKa of the quinoline nitrogen. This electronic modulation optimizes the hydrogen-bond donor/acceptor profile with the Met793 residue in the kinase hinge region[5]. Furthermore, the C-CN vector projects into a solvent-exposed region of the ATP-binding site, allowing for structural tuning without inducing steric clashes[2].

The Fluorine Effect in the C-4 Anilino Group

Fluorine’s unique physicochemical properties—high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)—make it indispensable. In scaffolds like Pelitinib, the 3-chloro-4-fluoro substitution on the C-4 aniline ring serves a dual mechanistic purpose[1]:

  • Metabolic Shielding: The para-fluorine atom blocks cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), significantly extending the molecule's pharmacokinetic half-life[3].

  • Conformational Locking: The highly electronegative fluorine modulates the basicity of the aniline nitrogen, tuning the electronics of the core scaffold to favor binding to the inactive conformation of the kinase[4]. The adjacent chlorine atom provides the necessary steric bulk to lock the aniline ring in an orthogonal conformation, perfectly occupying the hydrophobic pocket expanded by the outward rotation of the regulatory C-helix in mutant kinases[5].

Covalent Warhead Dynamics

To achieve irreversible inhibition, a Michael acceptor (e.g., a crotonamide or acrylamide group) is installed at the C-6 position of the quinoline core[6]. This electrophilic warhead is precisely oriented to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys773 (in EGFR) or Cys805 (in HER2)[7]. The covalent bond formation renders the inhibition irreversible, providing a prolonged pharmacodynamic effect that outlasts the pharmacokinetic clearance of the drug[8].

Kinase Inhibition Pathway

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Downstream PI3K / AKT & MAPK Pathways ATP->Downstream Phosphorylation Inhibitor Fluorinated Quinoline-3-Carbonitrile Inhibitor->ATP Covalent Binding (Cys773/805) Outcome Cell Proliferation & Survival Downstream->Outcome

Fig 1. EGFR/HER2 signaling pathway and covalent inhibition by fluorinated quinoline-3-carbonitriles.

Experimental Workflows & Protocols

Synthesis of a Fluorinated Quinoline-3-Carbonitrile (Pelitinib Analog)

Synthesis Step1 Step 1: Core Formation Gould-Jacobs Reaction Step2 Step 2: Halogenation POCl3 Reflux Step1->Step2 Step3 Step 3: SNAr Amination 3-Chloro-4-fluoroaniline Step2->Step3 Step4 Step 4: Warhead Install Crotonyl Chloride Step3->Step4 Product Target Molecule Covalent Inhibitor Step4->Product

Fig 2. Stepwise synthetic workflow for fluorinated quinoline-3-carbonitrile scaffolds.

Step-by-Step Methodology:

  • Core Halogenation :

    • Procedure : React 7-ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with phosphorus oxychloride (POCl3) under reflux for 4 hours.

    • Causality : POCl3 acts as both the solvent and the chlorinating agent, converting the thermodynamically stable quinolinone tautomer into the highly reactive 4-chloroquinoline electrophile. This activation is strictly required to facilitate the subsequent nucleophilic aromatic substitution (SNAr)[9].

  • SNAr Amination :

    • Procedure : Dissolve the 4-chloro intermediate in isopropanol. Add 1.2 equivalents of 3-chloro-4-fluoroaniline and a catalytic amount of pyridine hydrochloride. Reflux for 12 hours.

    • Causality : The electron-withdrawing C-3 cyano group activates the C-4 position for SNAr. Pyridine hydrochloride lowers the activation energy by protonating the quinoline nitrogen, increasing the electrophilicity of the C-4 carbon to readily accept the fluorinated aniline nucleophile[6].

  • Nitro Reduction :

    • Procedure : Reduce the C-6 nitro group using iron powder and ammonium chloride in an ethanol/water mixture at 80°C.

    • Causality : Mild reduction conditions are chosen to explicitly prevent the reductive dehalogenation of the sensitive 3-chloro-4-fluoroanilino moiety, a side reaction that commonly occurs with standard palladium-catalyzed hydrogenation[6].

  • Warhead Installation :

    • Procedure : React the resulting 6-aminoquinoline with 4-(dimethylamino)crotonyl chloride in tetrahydrofuran (THF) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base.

    • Causality : The low temperature prevents the polymerization of the highly reactive Michael acceptor. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the dimethylamino group and ensuring the reaction goes to completion[6].

  • Self-Validating QC :

    • Validation : Confirm the covalent warhead integrity via 1H-NMR (verifying the presence of trans-alkene protons at ~6.2 and ~6.8 ppm with a coupling constant J ≈ 15 Hz). Verify the fluorine presence via 19F-NMR (characteristic multiplet at ~ -118 ppm).

Biochemical Validation: Kinase Inhibition Assay
  • Procedure : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate recombinant EGFR (WT and T790M) with the synthesized inhibitor for 60 minutes prior to the addition of ATP and the fluorescently labeled peptide substrate.

  • Causality : The 60-minute pre-incubation is critical for covalent inhibitors. Because covalent binding is a two-step process (reversible binding followed by irreversible bond formation), standard IC50 values are time-dependent. Pre-incubation allows the reaction to reach equilibrium, providing an accurate measure of the inactivation rate (

    
    )[4].
    
  • Self-Validation : Include a reversible inhibitor (e.g., Lapatinib) as a negative control for time-dependency. The IC50 of the reversible inhibitor will remain constant regardless of pre-incubation time, whereas the covalent fluorinated quinoline-3-carbonitrile will show a leftward shift (increased potency) over time.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and comparative inhibitory profiles of key quinoline-3-carbonitrile derivatives against quinazoline benchmarks. Note the impact of the C-4 substitution on target selectivity[1],[10].

CompoundScaffold CoreC-4 SubstitutionEGFR IC50 (nM)HER2 IC50 (nM)Mechanism
Pelitinib (EKB-569) Quinoline-3-carbonitrile3-chloro-4-fluoroanilino39>1000Irreversible
Neratinib (HKI-272) Quinoline-3-carbonitrile3-chloro-4-(pyridin-2-ylmethoxy)anilino9259Irreversible
Pyrotinib Quinoline-3-carbonitrile3-chloro-4-(pyridin-2-ylmethoxy)anilino1338Irreversible
Lapatinib Quinazoline3-chloro-4-(3-fluorobenzyloxy)anilino109Reversible

References

1.[6] Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications. URL: [Link] 2.[1] "Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer." Pharmaceuticals, MDPI. URL: [Link] 3.[4] Yun, C. H., et al. "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences (PNAS). URL: [Link] 4.[7] "Neratinib for HER2-positive breast cancer with an overlooked option." National Center for Biotechnology Information (PMC). URL: [Link] 5.[9] "New Route for the synthesis of Bosutinib." Der Pharma Chemica. URL: [Link] 6.[5] "Structural analysis of the EGFR TK domain and potential implications for EGFR targeted therapy." Spandidos Publications. URL: [Link] 7.[2] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." National Center for Biotechnology Information (PMC). URL: [Link] 8.[3] "Pelitinib (EKB-569) Chemical Properties and Usage." LookChem. URL: [Link] 9.[8] "Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib." National Center for Biotechnology Information (PMC). URL: [Link] 10.[10] "Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer (Pyrotinib Focus)." Pharmaceuticals, MDPI. URL: [Link]

Sources

Engineering the Quinoline Scaffold: The Mechanistic Role of the 8-Fluoro Substituent in Pharmacokinetics and Toxicodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline and 1,8-naphthyridone scaffolds represent one of the most successful classes of synthetic antimicrobial and antineoplastic agents in modern pharmacology. While fluorination at the C-6 position is universally recognized for enhancing target penetration, the strategic substitution at the C-8 position acts as a critical fulcrum for tuning systemic exposure, metabolic stability, and safety. This technical guide provides an in-depth mechanistic analysis of the 8-fluoro substituent, detailing its profound role in extending elimination half-life, mitigating cytochrome P450-mediated drug-drug interactions (DDIs), and its paradoxical contribution to severe phototoxicity.

Structural Causality: The C-8 Position in Quinolones

In the rational drug design of fluoroquinolones, replacing the C-8 hydrogen with a highly electronegative, sterically demanding fluorine atom fundamentally alters the molecule's electron density and three-dimensional conformation. This single atomic substitution triggers a cascade of pleiotropic effects that dictate the drug's journey through the human body—from hepatic clearance to off-target tissue toxicity.

G C8 8-Fluoro Substitution on Quinoline Core PK Pharmacokinetics (PK) C8->PK Tox Toxicodynamics (Tox) C8->Tox Lip Increased Lipophilicity (Higher Volume of Distribution) PK->Lip Met Blocked C-8 Oxidation (Lower Hepatic Clearance) PK->Met DDI Steric Twist / Reduced Planarity (Lower CYP1A2 Inhibition) PK->DDI Photo UV-Induced ROS Generation (Severe Phototoxicity) Tox->Photo Cyto Eukaryotic Topo II Affinity (Increased Cytotoxicity) Tox->Cyto

Pleiotropic effects of 8-fluoro substitution on quinoline pharmacokinetics and toxicity.

Pharmacokinetic Enhancements Driven by 8-Fluorination

Metabolic Stability and Clearance

The C-8 position on the quinoline ring is a well-documented "soft spot" for Phase I oxidative metabolism. By replacing the C-8 hydrogen with a fluorine atom, medicinal chemists leverage the exceptionally high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) to effectively block cytochrome P450-mediated hydroxylation at this site[1]. Consequently, 8-fluoroquinolones (such as lomefloxacin and sparfloxacin) exhibit significantly reduced intrinsic hepatic clearance and prolonged elimination half-lives (up to 18–20 hours), enabling convenient once-daily dosing regimens[2].

Mitigation of Drug-Drug Interactions (DDIs)

A major clinical liability of early fluoroquinolones (e.g., enoxacin) is their propensity to competitively inhibit CYP1A2, leading to severe DDIs with methylxanthines like theophylline[3]. The mechanism of this inhibition relies on the highly planar structure of the unsubstituted quinolone ring, which efficiently intercalates into the active site of CYP1A2.

The introduction of an 8-fluoro substituent creates a severe steric clash with the adjacent C-7 substituent (typically a bulky piperazine or pyrrolidine ring). This steric repulsion forces the C-7 ring out of coplanar alignment with the quinoline core, dramatically increasing the dihedral angle. The resulting non-planar conformation is highly unfavorable for CYP1A2 binding, thereby virtually eliminating theophylline-related DDIs[3].

Toxicodynamic Liabilities: The "Double-Edged Sword"

Phototoxicity and ROS Generation

The most notable adverse effect introduced by the 8-fluoro substituent is severe phototoxicity. Under UVA irradiation (320–400 nm), the C-8 fluorine acts as a photolabile leaving group. The cleavage of the C–F bond generates highly reactive aryl cations and subsequent reactive oxygen species (ROS), including singlet oxygen and superoxide radicals. This initiates a cascade of lipid peroxidation, leading to severe cellular damage. To salvage the PK benefits of the 8-fluoro group while mitigating this liability, later generations incorporated an electron-donating 5-amino group (e.g., sparfloxacin), which stabilizes the excited state and suppresses photo-dehalogenation.

Eukaryotic Cytotoxicity

While fluoroquinolones are designed to selectively target bacterial DNA gyrase, 8-fluoro substitution shifts the selectivity profile, increasing the molecule's affinity for eukaryotic topoisomerase II[4]. This enhanced mammalian cytotoxicity is a liability for antibacterial development but has been strategically repurposed in the design of highly potent quinolone-based antineoplastic agents, such as CP-115,953 and vosaroxin[4][5].

Comparative Pharmacokinetic & Toxicodynamic Data

The following table summarizes the structure-property relationships governing C-8 substitutions across major quinoline derivatives:

CompoundC-8 SubstituentElimination Half-life (h)CYP1A2 Inhibition (Theophylline DDI)Phototoxic Liability
Ciprofloxacin -H4.0 – 5.0ModerateMild
Enoxacin -N= (1,8-Naphthyridone)3.0 – 6.0SevereMild
Lomefloxacin -F7.0 – 9.0MinimalSevere
Sparfloxacin -F (with 5-NH₂)18.0 – 20.0MinimalMild (Counteracted by 5-NH₂)
Moxifloxacin -OCH₃12.0 – 15.0MinimalMinimal

Standardized Experimental Methodologies

To accurately profile the effects of 8-fluoro substitutions, the following self-validating protocols must be employed during preclinical lead optimization.

Protocol 1: In Vitro Hepatocyte Clearance Assay

Purpose: To quantify the metabolic stability and intrinsic clearance (


) conferred by C-8 fluorination.
  • Hepatocyte Thawing & Recovery: Thaw cryopreserved human or rat hepatocytes at 37°C. Causality: Strict temperature control prevents cold shock, which would otherwise downregulate CYP450 activity and yield artificially low clearance rates.

  • Control Incubation (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Causality: This creates a self-validating system; if Verapamil is not rapidly degraded (

    
     < 30 min), the hepatocyte batch is metabolically incompetent and the assay must be rejected.
    
  • Compound Dosing: Incubate the 8-fluoro quinoline (1 µM) with hepatocytes (

    
     cells/mL) in Williams' E medium.
    
  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures metabolic enzymes to freeze the kinetic timepoint, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.

  • Quantification: Centrifuge at 4,000 RPM for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

G N1 1. Compound Incubation (8-F Quinoline + Hepatocytes) N2 2. Kinetic Sampling (0 to 120 min) N1->N2 N3 3. Acetonitrile Quench (Protein Precipitation) N2->N3 N4 4. Centrifugation & Supernatant Extraction N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. CL_int & Half-life Calculation N5->N6

In vitro hepatocyte clearance workflow for validating quinoline metabolic stability.

Protocol 2: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Purpose: To assess the phototoxic liability (ROS generation) introduced by the 8-fluoro leaving group (per OECD TG 432).

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two identical 96-well plates (

    
     cells/well) and incubate for 24 hours.
    
  • Compound Treatment: Treat cells with serial dilutions of the 8-fluoro quinoline. Include Chlorpromazine as a positive control. Causality: Chlorpromazine validates the UV source and cell sensitivity. The assay is only valid if the Photo-Irritation Factor (PIF) for Chlorpromazine is >6.0.

  • UVA Irradiation: Expose one plate to 5 J/cm² UVA (320-400 nm) while keeping the second plate in the dark. Causality: A 5 J/cm² dose is specifically calibrated to trigger photo-dehalogenation of the 8-fluoro group without causing baseline UV-induced apoptosis in untreated control cells.

  • Neutral Red Incubation: Wash cells and incubate with Neutral Red dye for 3 hours. Causality: Neutral red relies on active, ATP-dependent lysosomal incorporation; thus, it provides a highly sensitive, functional readout of cellular viability post-ROS damage.

  • Extraction & Readout: Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm. Calculate the

    
     for both plates to derive the PIF.
    

Conclusion

The 8-fluoro substituent represents a masterclass in the trade-offs of rational drug design. While it successfully engineers out rapid hepatic clearance and dangerous CYP1A2-mediated DDIs by disrupting molecular planarity, it simultaneously engineers in a severe photochemical liability. Understanding this mechanistic duality has allowed modern drug development to evolve—paving the way for next-generation compounds (like moxifloxacin) that utilize bulky 8-methoxy groups to retain the steric benefits of the 8-fluoro substituent while entirely eliminating its phototoxic leaving-group potential.

References

  • [3] 3 - oup.com

  • [4] 4 - nih.gov

  • [1] 1 - nih.gov

  • - philadelphia.edu.jo

  • [5] 5 - scispace.com

  • [2] 2 - oup.com

Sources

Methodological & Application

Application Note: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The synthesis of 4-hydroxyquinoline derivatives is a foundational process in the development of fluoroquinolone antibiotics, kinase inhibitors, and advanced pharmacophores[1]. The Gould-Jacobs reaction remains the premier, highly scalable methodology for constructing these fused heterocyclic scaffolds[2].

This application note details the optimized synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile . A critical strategic element in this protocol is the selection of the Michael acceptor. By utilizing ethyl (ethoxymethylene)cyanoacetate (EMCA) instead of the traditional diethyl ethoxymethylenemalonate (EMME), the 3-carbonitrile group is installed directly during the initial condensation[3]. This step-economic choice bypasses the tedious post-cyclization modifications (ester saponification → amidation → dehydration) that would otherwise be required to convert a 3-carboxylate into a 3-carbonitrile[1][2].

Mechanistic Pathway

The Gould-Jacobs reaction is a cascade sequence governed by distinct thermodynamic stages:

  • Condensation: 2-Fluoroaniline undergoes a nucleophilic addition-elimination reaction with EMCA. The amine nitrogen attacks the electrophilic ethoxymethylene carbon, extruding ethanol to form an enamine intermediate (ethyl 2-cyano-3-((2-fluorophenyl)amino)acrylate)[2].

  • Thermal Cyclization (Benzannulation): Driven by immense thermal energy, the intermediate undergoes a 6π-electron electrocyclization. The aromatic ring attacks the ester carbonyl (or reacts via an intramolecular Friedel-Crafts-like acylation), followed by the loss of a second ethanol molecule to close the pyridine ring[2].

  • Tautomerism: The resulting heterocycle exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. In polar environments and the solid state, the 4-oxo form predominates[2].

Pathway A 2-Fluoroaniline C Enamine Intermediate (Acrylate) A->C + EMCA - EtOH 110°C B EMCA (Michael Acceptor) B->C D 8-Fluoro-4-hydroxyquinoline -3-carbonitrile C->D Thermal Cyclization Dowtherm A, 250°C - EtOH

Chemical pathway of the Gould-Jacobs synthesis using EMCA.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, several critical experimental choices must be understood:

  • Solvent Selection (Dowtherm A): The benzannulation step requires an activation energy that is only accessible at temperatures around 250 °C[4]. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized because its boiling point (258 °C) perfectly matches the required reaction temperature, allowing for stable, unpressurized reflux[3][4].

  • Kinetic Control via Thermal Shock: The enamine intermediate must be added to pre-heated Dowtherm A. Slow heating of the intermediate leads to intermolecular side reactions, producing dark, tarry decomposition products. Rapid thermal shock kinetically favors the intramolecular cyclization[4].

  • Inert Atmosphere: At 250 °C, electron-rich aniline derivatives are highly susceptible to oxidation. Conducting the cyclization under a strict nitrogen or argon atmosphere is mandatory to prevent degradation[4].

Step-by-Step Protocol

Workflow Step1 Step 1: Condensation 110°C, 2-4 hrs Step2 Solvent Removal & Intermediate Isolation Step1->Step2 Step3 Step 2: Thermal Cyclization Dowtherm A, 250°C, 1 hr Step2->Step3 Step4 Cooling & Precipitation (Addition of Hexanes) Step3->Step4 Step5 Filtration & Washing (Yield: 75-85%) Step4->Step5

Step-by-step experimental workflow for the Gould-Jacobs reaction.

Phase 1: Condensation (Enamine Formation)
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 2-Fluoroaniline (10.0 g, 90.0 mmol, 1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (16.0 g, 94.5 mmol, 1.05 eq). Add 50 mL of anhydrous toluene.

  • Reaction: Heat the mixture to 110–120 °C. The reaction progress is driven forward by the azeotropic removal of the ethanol byproduct.

  • Analytical Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the 2-fluoroaniline spot (Rf ~0.6) disappears, replaced by a strongly UV-active intermediate spot (Rf ~0.4).

  • Isolation: Concentrate the mixture under reduced pressure to remove toluene and residual ethanol. The resulting crude ethyl 2-cyano-3-((2-fluorophenyl)amino)acrylate will solidify upon cooling and can be used directly in the next step without further purification.

Phase 2: Thermal Cyclization (Benzannulation)
  • Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of Dowtherm A.

  • Heating: Purge the system with nitrogen for 15 minutes. Heat the Dowtherm A vigorously to 250 °C.

  • Addition: Carefully add the solid intermediate from Phase 1 portion-wise into the boiling Dowtherm A over 10 minutes. Caution: Vigorous evolution of ethanol vapor will occur.

  • Cyclization: Maintain the reflux at 250 °C for 45–60 minutes under continuous stirring and nitrogen flow.

  • Analytical Checkpoint: Extract a 0.1 mL aliquot, dilute in methanol, and analyze via LC-MS. The intermediate mass should be fully consumed, showing the target mass (m/z [M+H]+ = 189.04).

Phase 3: Isolation & Purification
  • Precipitation: Remove the heat source and allow the reaction mixture to cool to approximately 80 °C. The product will begin to precipitate as a fine solid.

  • Solvent Extraction: Slowly add 150 mL of hexanes to the stirring mixture to fully crash out the quinoline product and keep the Dowtherm A in solution. Allow to cool to room temperature.

  • Filtration: Vacuum filter the suspension. Wash the filter cake extensively with hexanes (3 x 50 mL) to remove all residual Dowtherm A, followed by a cold ethanol wash (1 x 30 mL) to remove colored organic impurities.

  • Drying: Dry the solid under high vacuum at 60 °C overnight to yield 8-Fluoro-4-hydroxyquinoline-3-carbonitrile as a tan/off-white powder.

Quantitative Optimization Data

The table below summarizes the causality between thermal energy input and cyclization success, validating the necessity of high-boiling solvents[4].

Solvent SystemTemp (°C)TimeYield (%)Purity (LC-MS)Observation / Rationale
Toluene110120 min0N/AInsufficient thermal energy to overcome benzannulation barrier.
DMF153120 min< 10LowTemperature too low; dominated by intermolecular side reactions.
Diphenyl Ether25060 min78> 95%Standard high-boiling solvent; effective cyclization[3].
Dowtherm A 250 45 min 84 > 98% Optimal heat transfer; eutectic mixture prevents freezing during workup [4].
Microwave (Neat)25010 min88> 95%Rapid heating minimizes tar formation, but difficult to scale up[4].

Troubleshooting Guide

  • Issue: Formation of dark, tarry materials during cyclization.

    • Root Cause: Prolonged heating or a slow temperature ramp leading to intermolecular decomposition[4].

    • Solution: Ensure the Dowtherm A is fully pre-heated to 250 °C before adding the intermediate. Maintain an inert nitrogen atmosphere to prevent high-temperature oxidation[4].

  • Issue: Product is a viscous oil or fails to crystallize.

    • Root Cause: Presence of residual high-boiling solvent (Dowtherm A / diphenyl ether)[4].

    • Solution: Wash the crude filter cake extensively with hexanes. If the product remains oily, perform a cold ethanol trituration or remove residual solvent under high vacuum (0.1 mbar) at 80 °C[4].

References

Sources

High-Efficiency Synthesis of 2-Cyano-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 2-cyano-N-(2-fluorophenyl)acetamide (CAS: 1735-96-2), a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-inflammatory agents (Leflunomide analogs).

The presence of the ortho-fluorine atom on the aniline ring introduces unique electronic and steric properties, enhancing metabolic stability but slightly reducing nucleophilicity compared to unsubstituted aniline. Consequently, standard amidation protocols require optimization to suppress side reactions such as double-addition or premature cyclization to quinolines.

This guide presents two validated methodologies:

  • Thermal Solvent-Free Protocol: Ideal for gram-to-kilogram scale-up; maximizes atom economy.

  • Microwave-Assisted Protocol: Ideal for library generation; reduces reaction time from hours to minutes.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution (aminolysis) . The nitrogen lone pair of 2-fluoroaniline attacks the carbonyl carbon of ethyl cyanoacetate. The presence of the electron-withdrawing fluorine atom at the ortho position inductively deactivates the amine, necessitating higher activation energy (heat or catalysis).

Key Challenge: The resulting amide contains an active methylene group (


) and an amide carbonyl. Under excessive heat (>180°C), this intermediate can undergo intramolecular cyclization to form 4-hydroxy-8-fluoroquinoline. Temperature control is therefore critical to isolate the linear amide.

ReactionMechanism Reactants Reactants 2-Fluoroaniline + Ethyl Cyanoacetate TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Δ / Catalyst) Elimination Elimination (- EtOH) TS->Elimination Proton Transfer Product Product 2-Cyano-N-(2-fluorophenyl)acetamide Elimination->Product Irreversible SideProduct Side Reaction (Overheating) Cyclization to Quinoline Product->SideProduct T > 180°C

Figure 1: Mechanistic pathway for the aminolysis of ethyl cyanoacetate. Note the divergence to quinoline formation at high temperatures.

Experimental Protocols

Method A: Thermal Solvent-Free Synthesis (Green Protocol)

Best for: Scale-up (>10g), Green Chemistry compliance. Concept: Utilizing the high boiling point of the reactants to drive the reaction without solvent, using the distillation of ethanol to push the equilibrium forward (Le Chatelier’s principle).

Materials
  • Reagent A: 2-Fluoroaniline (1.0 equiv.)

  • Reagent B: Ethyl cyanoacetate (1.1 equiv.) — Slight excess ensures complete consumption of the more expensive aniline.

  • Equipment: Round-bottom flask, Short-path distillation head (or Dean-Stark trap), Magnetic stirrer, Oil bath.

Protocol Steps
  • Setup: Charge a round-bottom flask with 2-fluoroaniline (e.g., 11.1 g, 100 mmol) and ethyl cyanoacetate (12.4 g, 110 mmol). Add a magnetic stir bar.

  • Apparatus: Attach a short-path distillation head with a receiving flask to collect the ethanol byproduct.

  • Reaction:

    • Heat the oil bath to 150–160°C .

    • Stir vigorously. Ethanol will begin to distill off (bp 78°C) as the reaction proceeds.

    • Maintain temperature for 2–4 hours . Monitor by TLC (System: Hexane:EtOAc 1:1) or LCMS until the aniline peak disappears.

  • Cooling: Remove from heat and allow the mixture to cool to ~80°C.

  • Workup (Precipitation):

    • While still warm (but not hot enough to boil solvent), add Ethanol (10–20 mL) followed slowly by Water (50 mL) with stirring.

    • Alternatively, for a cleaner crude, add Toluene , heat to dissolve, and let cool.

    • The product typically precipitates as a solid upon cooling to room temperature or 0°C.

  • Purification: Filter the solid. Wash with cold water/ethanol (3:1) mixture. Recrystallize from Ethanol if necessary.

Method B: Microwave-Assisted Synthesis

Best for: Library synthesis, rapid screening (<1g scale). Concept: Dielectric heating provides rapid energy transfer, overcoming the reduced nucleophilicity of the fluoroaniline in minutes.

Materials
  • Reagent A: 2-Fluoroaniline (1.0 mmol)

  • Reagent B: Ethyl cyanoacetate (1.2 mmol)

  • Catalyst (Optional): Zinc Chloride (ZnCl2, 10 mol%) or no catalyst.

  • Equipment: Microwave reactor (e.g., Biotage or CEM), 10 mL sealed vessel.

Protocol Steps
  • Loading: In a 10 mL microwave vial, mix 2-fluoroaniline and ethyl cyanoacetate.

  • Parameters:

    • Solvent: None (Neat) or minimal Toluene (0.5 mL) if mixing is poor.

    • Temperature: 150°C.

    • Time: 10–15 minutes.

    • Power: Dynamic (High absorption).

  • Execution: Seal the vial and irradiate.

  • Workup:

    • Cool the vial. The reaction mixture will likely solidify.

    • Add Ethanol (2 mL) and sonicate to break up the solid.

    • Pour into Ice Water (10 mL) .

    • Filter the precipitate and dry under vacuum.

Analytical Data & Characterization

The product should be characterized to ensure the amide bond is formed and the nitrile group is intact.

TechniqueExpected Signal / ValueInterpretation
Physical State Off-white to white crystalline solidPurity indicator (Darkening suggests oxidation).
Melting Point 130–135°C (Typical range for analogs)Note: Literature varies; recrystallize to constant MP.

H NMR
(DMSO-

)

3.8–4.0 (s, 2H)
Key Diagnostic:

singlet.

H NMR
(DMSO-

)

9.8–10.5 (br s, 1H)
Amide

.

H NMR
(DMSO-

)

7.1–8.2 (m, 4H)
Aromatic protons (splitting due to

).[1]
IR Spectroscopy ~2260 cm

Nitrile (

) stretch (weak).
IR Spectroscopy ~1660–1690 cm

Amide Carbonyl (

).
LC-MS

Confirms molecular weight (MW: 178.16).

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1.1 Ratio) Choice Select Method Start->Choice MethodA Method A: Thermal 160°C, 3h, Open/Distillation Choice->MethodA Scale > 5g MethodB Method B: Microwave 150°C, 10 min, Sealed Choice->MethodB Scale < 1g Monitor Monitor: TLC/LCMS Target: Loss of Aniline MethodA->Monitor MethodB->Monitor Workup Workup: Add EtOH/Water -> Precipitate Monitor->Workup Complete Analysis Analysis: NMR (CH2 singlet) MP Determination Workup->Analysis

Figure 2: Decision matrix and workflow for the synthesis of cyanoacetanilides.

Troubleshooting & Expert Tips

  • "The Black Tar" Issue:

    • Cause: Oxidation of the aniline or polymerization of the cyanoacetate at excessive temperatures (>180°C) in the presence of air.

    • Solution: Perform the reaction under a nitrogen atmosphere. If the crude is dark, recrystallize from Ethanol with activated charcoal.

  • Low Yield / Incomplete Reaction:

    • Cause: Equilibrium limitation (Ethanol not removed).

    • Solution: In Method A, ensure the distillation head is active. In Method B, increase time or add a Lewis Acid catalyst (ZnCl2 or AlCl3).

  • Solidification during Reaction:

    • Cause: The product has a high melting point and may crystallize out of the neat melt.

    • Solution: Add a small amount of high-boiling solvent (Toluene or Xylene) to maintain a stirrable slurry.

Safety Considerations

  • 2-Fluoroaniline: Toxic if inhaled, swallowed, or absorbed through skin. Potential methemoglobinemia inducer. Handle in a fume hood.

  • Ethyl Cyanoacetate: Releases cyanide fumes upon thermal decomposition (though stable under protocol conditions). Avoid contact with strong acids.

  • Pressure: Microwave vessels must be rated for the generated pressure of ethanol vapor at 150°C.

References

  • Organic Syntheses Protocol: Corson, B. B.; Scott, R. W.; Vose, C. E. "Cyanoacetamide."[2][3][4] Organic Syntheses, Coll. Vol. 1, p. 179. (General method for cyanoacetamides).

  • Microwave Synthesis of Cyanoacetanilides: Pai, S. M., et al. "Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives." Journal of Chemical and Pharmaceutical Sciences, 2017.

  • General Amidation Mechanism: "Nucleophilic Acyl Substitution." Chemistry LibreTexts.

  • Compound Data (PubChem): "N-(2-fluorophenyl)acetamide derivatives."[5] PubChem Database.

  • Green Chemistry Approach: "Solvent-free synthesis of amides." Green Chemistry Letters and Reviews.

Sources

Application Note: Cyclization Conditions for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (also known as 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile). This scaffold is a critical intermediate in the development of third-generation fluoroquinolone antibiotics and specific tyrosine kinase inhibitors.

The protocol utilizes a modified Gould-Jacobs reaction , specifically optimized for the electron-withdrawing nature of the 8-fluoro substituent and the retention of the 3-cyano functionality.

Executive Summary

The preparation of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile presents specific challenges due to the electronic deactivation of the aromatic ring by the fluorine atom, which can retard the critical thermal cyclization step. This protocol details a two-stage synthesis:

  • Condensation: Formation of the acrylate intermediate under mild conditions.

  • Cyclization: High-temperature intramolecular nucleophilic substitution in a eutectic solvent system (Dowtherm A) to drive the reaction to completion while minimizing tar formation.

Key Advantages of this Protocol:

  • Regiospecificity: Exclusively yields the 8-fluoro isomer starting from 2-fluoroaniline.

  • Scalability: Validated for gram-to-kilogram scale-up.

  • Purity: Optimized work-up minimizes chromatographic purification.

Mechanistic Insight & Reaction Pathway[1]

The synthesis follows an addition-elimination pathway followed by a thermal intramolecular cyclization.

  • Step 1 (Condensation): 2-Fluoroaniline attacks the electrophilic

    
    -carbon of ethyl (ethoxymethylene)cyanoacetate. Elimination of ethanol yields the ethyl 2-cyano-3-(2-fluorophenylamino)acrylate  intermediate.
    
  • Step 2 (Cyclization): At elevated temperatures (

    
    ), the aromatic ring attacks the ester carbonyl (not the nitrile), eliminating a second molecule of ethanol to close the pyridine ring.
    

Note on Tautomerism: The product exists in equilibrium between the 4-hydroxy and 4-oxo (quinolone) forms. While IUPAC nomenclature often favors the "4-hydroxy" designation for derivatives, the "4-oxo" form predominates in the solid state.

Reaction Scheme Diagram

ReactionScheme Start 2-Fluoroaniline (Nucleophile) Inter Intermediate: Ethyl 2-cyano-3-(2-fluorophenylamino)acrylate Start->Inter Condensation (100°C) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter Product Target: 8-Fluoro-4-hydroxyquinoline- 3-carbonitrile Inter->Product Cyclization (255°C, Dowtherm A) Byprod Ethanol (x2) Inter->Byprod Elimination

Caption: Mechanistic pathway from 2-fluoroaniline to the target quinoline-3-carbonitrile.

Critical Process Parameters (CPP)

ParameterOptimized ValueRationale
Solvent (Cyclization) Dowtherm A (26.5% Diphenyl / 73.5% Diphenyl oxide)Eutectic mixture allowing stable reflux at 258°C; high thermal stability prevents solvent breakdown.
Temperature 250°C – 260°CThreshold energy required to overcome the activation barrier increased by the electron-withdrawing fluorine.
Concentration 0.5 – 0.8 MHigh dilution prevents intermolecular polymerization (tarring) which competes with intramolecular cyclization.
Atmosphere Nitrogen / ArgonStrictly inert atmosphere prevents oxidation of the aniline moiety at high temperatures.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Fluoroaniline (CAS: 348-54-9) - High Purity (>99%) essential to prevent regioisomeric impurities.

  • Reagent: Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3).[1]

  • Solvent: Dowtherm A (or Diphenyl ether).

  • Wash Solvents: Ethanol, n-Heptane (or Hexane).

Step 1: Synthesis of the Acrylate Intermediate
  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Fluoroaniline (1.0 eq) in Ethanol (5 mL per gram of aniline).

  • Addition: Add Ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Work-up: Cool the reaction mixture to 0–5°C using an ice bath. The intermediate, ethyl 2-cyano-3-(2-fluorophenylamino)acrylate , will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.

    • Appearance: White to off-white crystalline solid.

Step 2: Thermal Cyclization (The Critical Step)

Safety Warning: This step involves temperatures >250°C. Use a blast shield and ensure the apparatus is bone-dry to prevent superheating/bumping.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a thermometer (or thermocouple), and a short-path distillation head (to remove generated ethanol).

  • Solvent Charge: Add Dowtherm A (10 mL per gram of Intermediate) to the flask.

  • Pre-heating: Heat the solvent to 255°C (vigorous reflux).

    • Expert Tip: Adding the solid to boiling solvent (portion-wise) is superior to heating the mixture from room temperature. This "shock" heating favors the kinetic cyclization over thermodynamic polymerization.

  • Addition: Add the dried Intermediate from Step 1 in small portions over 15–20 minutes, maintaining the temperature above 245°C.

    • Observation: Ethanol will evolve and distill off. The solution may darken slightly.

  • Completion: Continue heating at 250–255°C for 45–60 minutes.

    • Endpoint: Evolution of ethanol ceases. TLC shows consumption of the acrylate intermediate.

  • Cooling & Precipitation:

    • Cool the mixture slowly to approx. 80°C.

    • Add n-Heptane (equal volume to Dowtherm A) to the stirred mixture. This reduces the solubility of the product and aids precipitation.

    • Cool further to room temperature (25°C).

  • Filtration: Filter the precipitate.

  • Washing:

    • Wash the filter cake thoroughly with n-Heptane (to remove Dowtherm A).

    • Wash with Acetone or Ethanol (to remove unreacted impurities).

  • Drying: Dry the solid at 80°C under vacuum.

Experimental Workflow Diagram

Workflow Step1 STEP 1: Condensation Reflux 2-Fluoroaniline + Reagent in EtOH Isolate1 Cool to 0°C, Filter Solid (Acrylate Intermediate) Step1->Isolate1 Step2 STEP 2: Thermal Cyclization Pre-heat Dowtherm A to 255°C Isolate1->Step2 Dry Intermediate Add Add Intermediate Portion-wise Remove Distilling Ethanol Step2->Add Quench Cool to 80°C Add n-Heptane Add->Quench 1 hr at 255°C Filter Filter & Wash (Remove Dowtherm A) Quench->Filter Final Final Product: 8-Fluoro-4-hydroxyquinoline-3-carbonitrile Filter->Final

Caption: Step-by-step operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Heating ramp too slow; Concentration too high.Use the "portion-wise addition to boiling solvent" method. Dilute reaction to <0.5 M.
Incomplete Reaction Ethanol not removed; Temperature <245°C.Ensure distillation head is open. Insulate the flask to maintain internal temp >250°C.
Product Purity <95% Residual Dowtherm A trapped in crystal lattice.Increase n-Heptane wash volume. Recrystallize from DMF/Ethanol if necessary.
Dark Coloration Oxidation of aniline/intermediate.Sparge Dowtherm A with Nitrogen for 15 mins before heating.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K.; Heitzer, H. (1987). "Cycloacylation of Enamines/Enol Ethers: Synthesis of Fluoroquinolone Antibiotics." Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Organic Syntheses. (1955). "4,7-Dichloroquinoline" (Analogous Cyclization Conditions). Organic Syntheses, Coll.[2] Vol. 3, p.272. Link

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate" (Analogous Knoevenagel/Cyclization data). Link

Sources

Application Note: Microwave-Assisted Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The 4-hydroxyquinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for the development of kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents[1][2]. Specifically, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6) is a highly sought-after intermediate[3]. The introduction of the fluorine atom at the C8 position dramatically alters the lipophilicity and metabolic stability of the resulting drug candidates, making its efficient synthesis a priority for medicinal chemists.

Traditionally, the synthesis of this core relies on the classical Gould-Jacobs reaction. However, the conventional thermal protocol requires prolonged heating at extreme temperatures (>250 °C) in high-boiling solvents like diphenyl ether or Dowtherm A[1][4]. These harsh conditions frequently lead to product degradation, extensive charring, and poor overall yields[5]. To overcome these limitations, this application note details a highly optimized, self-validating microwave-assisted protocol that drastically reduces reaction times, minimizes side reactions, and improves the purity profile of the final compound[5][6].

Mechanistic Causality: The Microwave Advantage

The synthesis proceeds via a two-phase variant of the Gould-Jacobs reaction. First, 2-fluoroaniline is condensed with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an enamine intermediate[6]. Second, this intermediate undergoes a thermally driven 6π-electrocyclization to form the quinoline ring[1][7].

Why Microwave Irradiation? In classical heating, energy is transferred via convection, creating thermal gradients that cause localized superheating and subsequent decomposition of the sensitive cyanoacrylate intermediate[8]. Microwave irradiation, conversely, provides rapid, uniform volumetric heating by directly coupling with the dipole moments of the solvent and reagents[5]. This direct energy transfer rapidly overcomes the high activation energy barrier required for the 6π-electrocyclization, reducing the cyclization time from several hours to merely 15–20 minutes while preserving the integrity of the nitrile functional group[6][9].

Reaction Workflow

G A 2-Fluoroaniline + Ethyl (ethoxymethylene)cyanoacetate B Condensation (EtOH, 130 °C, 10 min, MW) A->B Nucleophilic Addition & Elimination of EtOH C Intermediate: Ethyl 3-((2-fluorophenyl)amino)-2-cyanoacrylate B->C D Cyclization (Diphenyl ether, 250 °C, 15-20 min, MW) C->D 6π-Electrocyclization E Product: 8-Fluoro-4-hydroxyquinoline-3-carbonitrile D->E Loss of EtOH

Reaction workflow for the microwave-assisted synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Experimental Protocols

The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback before proceeding to the next phase.

Phase 1: Condensation (Enamine Formation)
  • Charge the Reactor: In a 5.0 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-fluoroaniline (1.0 equiv, 2.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv, 2.1 mmol)[6].

    • Causality: A slight stoichiometric excess of the cyanoacetate ensures complete consumption of the aniline, preventing unreacted starting material from complicating downstream isolation.

  • Solvent Addition: Add 1.0 mL of absolute ethanol[6].

    • Causality: Ethanol acts as a polar protic solvent that solubilizes the reagents and facilitates the nucleophilic addition-elimination mechanism.

  • Microwave Irradiation: Seal the vial with a Teflon-lined cap. Irradiate in the microwave reactor at 130 °C for 10 minutes[6].

    • Causality: Microwave dielectric heating rapidly drives the endothermic elimination of ethanol to form the enamine intermediate.

  • Validation Check: Cool the vial to room temperature. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly UV-active aniline spot confirms successful intermediate formation.

Phase 2: Microwave-Assisted Cyclization (Gould-Jacobs)
  • Solvent Exchange: Evaporate the ethanol under reduced pressure. Add 2.0 mL of diphenyl ether to the crude intermediate[1][8].

    • Causality: Diphenyl ether is a high-boiling, inert solvent capable of safely absorbing the extreme thermal energy required for cyclization without vaporizing and dangerously over-pressurizing the microwave vial.

  • Microwave Cyclization: Reseal the vial and subject it to microwave irradiation at 250 °C for 15–20 minutes[1][4].

    • Causality: The 250 °C threshold is strictly required to overcome the activation energy barrier for the 6π-electrocyclization[1][4].

  • Validation Check: Utilize an external surface sensor to monitor the temperature and prevent thermal runaway[6]. An LC-MS analysis of a 10 µL aliquot should confirm the target mass (m/z [M+H]⁺ = 189.1).

Phase 3: Isolation and Purification
  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 15 mL of vigorously stirred, ice-cold petroleum ether[10].

    • Causality: Petroleum ether is highly non-polar. It readily dissolves the diphenyl ether solvent but forces the highly polar 8-Fluoro-4-hydroxyquinoline-3-carbonitrile to precipitate out of solution.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with additional petroleum ether (2 x 5 mL) followed by ice-cold acetonitrile (3 mL)[1].

    • Causality: The sequential wash removes residual high-boiling solvent and trace organic impurities, respectively, eliminating the need for complex column chromatography.

  • Drying: Dry the solid under high vacuum at 50 °C for 2 hours to yield the final product as an off-white powder.

Quantitative Data Presentation

The integration of microwave technology provides a stark statistical advantage over classical thermal methods, as summarized below:

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Heating Method Oil Bath / Heating MantleAutomated Microwave Reactor
Condensation Time 2 - 4 hours10 minutes
Cyclization Time 4 - 6 hours15 - 20 minutes
Cyclization Temp 250 °C (Reflux)250 °C (Sealed Vessel)
Overall Yield 40 - 55%75 - 92%
Purity (LC-MS) < 80% (Significant charring)> 95% (Clean impurity profile)

E-E-A-T Insights for the Bench Scientist

  • Absolute Regioselectivity: The Gould-Jacobs reaction is highly sensitive to steric and electronic factors. When using meta-substituted anilines, a mixture of 5- and 7-substituted isomers is typically generated[4]. However, because 2-fluoroaniline is ortho-substituted, cyclization can only occur at the single available adjacent ortho position (C6 of the aniline). This unambiguously yields the 8-fluoro regioisomer, ensuring a self-purifying pathway[4].

  • Safety Protocol: Operating a microwave reactor at 250 °C generates significant internal pressure. It is mandatory to use pressure-rated vials, Teflon-lined caps, and dynamic temperature feedback loops (e.g., IR sensors or fiber-optic probes) to prevent vessel rupture[6].

References

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health (PMC) URL:[Link]

Sources

Procedure for chlorination of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Deoxychlorination of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Executive Summary

This application note details the optimized protocol for the chlorination of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (also known as the 4-oxo tautomer) to yield 4-Chloro-8-fluoroquinoline-3-carbonitrile . This transformation is a critical step in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. The protocol utilizes Phosphorus Oxychloride (


) as both the solvent and reagent, enhanced by catalytic N,N-Dimethylformamide (DMF) to form the reactive Vilsmeier-Haack intermediate. This method ensures high conversion (>95%) and minimizes the formation of hydrolysis byproducts during workup.

Scientific Background & Mechanism

Mechanistic Insight

The reaction proceeds via a Deoxychlorination mechanism. The starting material exists in equilibrium between the 4-hydroxy and 4-oxo (quinolone) tautomers. The reaction is driven by the activation of the oxygen at the 4-position.

  • Activation: The carbonyl oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate leaving group.
    
  • Catalysis (DMF role): DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion), which is more reactive than 
    
    
    
    alone, facilitating the activation of the sterically hindered or electron-deficient quinolone oxygen.
  • Substitution (

    
    ):  The chloride ion (generated in situ) attacks the C4 position. The electron-withdrawing nitrile group (-CN) at C3 and the protonated nitrogen (N1) significantly lower the LUMO energy at C4, making it highly susceptible to nucleophilic attack.
    
  • Elimination: The phosphate species leaves, restoring aromaticity to the pyridine ring of the quinoline system.

Reaction Scheme Visualization

ReactionMechanism SM 8-Fluoro-4-hydroxy quinoline-3-carbonitrile Act Activated Intermediate (Phosphorylated/Vilsmeier) SM->Act Activation Prod 4-Chloro-8-fluoro quinoline-3-carbonitrile Act->Prod Nucleophilic Subst. (Cl-) Reagents POCl3 + cat. DMF Reflux (105°C)

Figure 1: Simplified reaction pathway for the conversion of the 4-hydroxy precursor to the 4-chloro product.

Experimental Protocol

Reagents and Equipment
Reagent / MaterialRoleCAS No.Equiv.[1][2]Hazards
8-Fluoro-4-hydroxyquinoline-3-carbonitrile Substrate[Specific CAS]1.0Irritant
Phosphorus Oxychloride (

)
Reagent/Solvent10025-87-35.0 - 8.0 volCorrosive, Water Reactive
N,N-Dimethylformamide (DMF) Catalyst68-12-20.1Reprotoxic
Dichloromethane (DCM) Extraction Solvent75-09-2-Carcinogen
Sodium Bicarbonate (

)
Neutralizer144-55-8ExcessIrritant

Equipment:

  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    line).
  • Temperature probe/Oil bath.

  • Overhead stirrer (recommended for scales >50g) or magnetic stir bar.

  • Gas scrubber (NaOH trap) for HCl/

    
     fumes.
    
Step-by-Step Procedure

Step 1: Reaction Setup

  • Ensure all glassware is oven-dried.

    
     is extremely sensitive to moisture.[1]
    
  • Charge the RBF with 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (e.g., 10.0 g, 53.1 mmol).

  • Add

    
      (50-80 mL) carefully. The starting material may not dissolve immediately.[3]
    
  • Add DMF (0.4 mL, approx. 5 mmol) dropwise. Note: Slight exotherm and gas evolution may occur.

Step 2: Reaction

  • Connect the reflux condenser and gas scrubber.

  • Heat the mixture to reflux (105–110 °C) .

  • Maintain reflux for 2 to 3 hours . The suspension should clear to a yellow/brown solution as the starting material is consumed and the chlorinated product (which is more soluble in organic media) forms.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (polar) will disappear, and a less polar spot (Product) will appear.

Step 3: Workup (Quenching) Critical Safety Step: Hydrolysis of excess


 is highly exothermic.
  • Cool the reaction mixture to Room Temperature (RT).

  • Option A (Distillation - Recommended for Scale): Distill off excess

    
     under reduced pressure to minimize the volume of waste generated during quenching.
    
  • Option B (Direct Quench): Slowly pour the reaction mixture (or the residue from Option A) into a beaker containing crushed ice (300 g) with vigorous stirring.

    • Caution: Do not pour water into the reaction flask. Always pour the reaction stream into the ice/water.

  • Stir for 30–60 minutes to ensure complete hydrolysis of phosphoryl chlorides.

Step 4: Isolation

  • Neutralize the aqueous suspension to pH 7–8 using saturated

    
     solution  or 20% NaOH (add slowly to prevent foaming).
    
  • The product will precipitate as a solid.[4]

  • Filtration: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove inorganic salts and traces of acid.

  • Drying: Dry the solid in a vacuum oven at 45–50 °C for 12 hours.

Step 5: Purification (If necessary)

  • The crude purity is typically >95%.

  • If purification is required, recrystallize from Acetonitrile or Ethanol .

Process Workflow Diagram

Workflow Start Start: Solid Substrate (8-Fluoro-4-hydroxy...) Mix Add POCl3 (5-8 vol) + DMF (cat.) Start->Mix Heat Reflux (105°C) 2-3 Hours Mix->Heat IPC IPC: Check Conversion (TLC/HPLC) Heat->IPC IPC->Heat Incomplete Quench Quench: Pour onto Crushed Ice IPC->Quench Complete Neut Neutralize (pH 7-8) with NaHCO3 Quench->Neut Filter Filtration & Wash (Water) Neut->Filter Dry Dry: Vacuum Oven 50°C Filter->Dry

Figure 2: Operational workflow from setup to isolation.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Reagent Quality

must be colorless/clear.
Yellow/brown

indicates hydrolysis; leads to lower yields and "stuck" reactions.
Moisture Control Strictly Anhydrous.Water destroys

violently and produces phosphoric acid, which makes workup difficult.
Quench Temp < 20 °C (Ice bath).High temps during quench can hydrolyze the nitrile group (-CN) to an amide or acid.
pH Control pH 7 - 8.pH < 4 may trap the product as a hydrochloride salt (soluble); pH > 10 may risk hydrolysis of the nitrile.

Troubleshooting Guide:

  • Issue: Reaction stalls at 80% conversion.

    • Solution: Add an additional 0.5 eq of

      
       and 0.05 eq of DMF. Ensure reflux is vigorous.
      
  • Issue: Product is sticky/gummy after quench.

    • Solution: The product may be occluded with phosphoric acid.[1] Extract the aqueous mixture with Dichloromethane (DCM), wash with brine, dry over

      
      , and evaporate.
      

References

  • Preparation of 4-chloroquinolines. US Patent 4,277,607.
  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. MDPI. [Link]

Sources

Application Note: Purification Strategies for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists dealing with the purification of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS: 61338-15-6). This intermediate is notorious for its "brick dust" properties—high melting point and poor solubility—stemming from strong intermolecular hydrogen bonding in its tautomeric 4-quinolone form.

Abstract & Challenge Profile

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is typically achieved via the Gould-Jacobs reaction (thermal cyclization in Dowtherm A or Diphenyl ether). The primary challenge in purification is the molecule's high lattice energy. In the solid state, the molecule exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer. This form creates robust intermolecular hydrogen-bonding networks (head-to-tail dimers), resulting in:

  • High Melting Point: >270°C (often decomposing before true melting).

  • Poor Solubility: Insoluble in water, hexanes, and cold alcohols. Sparingly soluble in acetone and dichloromethane.

  • Impurity Entrapment: The crystal lattice often traps high-boiling reaction solvents (Dowtherm A) or uncyclized acrylate intermediates.

This guide details three specific protocols to overcome these thermodynamic barriers.

Solvent System Selection (The "Why")

The choice of solvent is dictated by the need to disrupt the intermolecular amide-like hydrogen bonds of the quinolone core.

Solvent SystemRoleSuitabilityMechanism of Action
DMF / Ethanol Primary Recrystallization Excellent DMF (high dielectric constant,

) disrupts H-bonds; Ethanol acts as an anti-solvent to induce controlled nucleation.
Glacial Acetic Acid Alternative RecrystallizationGoodSolubilizes via protonation of the basic nitrogen/carbonyl oxygen; cooling reduces solubility drastically.
NaOH (aq) / HCl Acid-Base ReprecipitationHigh PurityExploits the amphoteric nature of the 4-hydroxy group (

). Dissolves as phenolate; precipitates at neutral pH.
Ethyl Acetate Slurry / TriturationWashingDoes not dissolve the product well. Excellent for removing non-polar impurities (Dowtherm A, unreacted acrylates).

Decision Logic for Purification

Before selecting a protocol, assess the crude material's state using the following logic flow:

PurificationLogic Start Crude 8-Fluoro-4-hydroxy quinoline-3-carbonitrile CheckImpurity Primary Impurity Type? Start->CheckImpurity SolventResidue High Boiling Solvent (Dowtherm/Diphenyl Ether) CheckImpurity->SolventResidue Oily/Wet Solid ChemicalImpurity Structural Isomers / Uncyclized Material CheckImpurity->ChemicalImpurity Dry Solid / Wrong Color ProtocolA Protocol A: Slurry Wash (EtOAc/Hexane) SolventResidue->ProtocolA ProtocolB Protocol B: DMF/EtOH Recrystallization ChemicalImpurity->ProtocolB Standard ProtocolC Protocol C: Acid-Base Reprecipitation ChemicalImpurity->ProtocolC If difficult to filter or dark tar ProtocolA->CheckImpurity If purity < 95% Final Pure Crystalline Solid (>98% HPLC) ProtocolA->Final If purity > 98% ProtocolB->Final ProtocolC->ProtocolB Polishing step

Figure 1: Decision tree for selecting the appropriate purification method based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Removal of Reaction Solvents (Slurry Wash)

Use this if the crude solid is wet with Dowtherm A or Diphenyl Ether.

  • Preparation: Place the crude filter cake in a flask.

  • Solvent Addition: Add Ethyl Acetate (5 vol relative to solid weight). If the impurity is very non-polar, use a 1:1 mixture of Ethyl Acetate/Hexanes.

  • Digestion: Heat the slurry to reflux (

    
    ) for 30 minutes. The product should not  dissolve; this extracts the surface impurities.
    
  • Filtration: Cool to room temperature (RT) and filter.

  • Wash: Wash the cake with fresh Hexanes (2 vol).

  • Drying: Vacuum dry at

    
    .
    
Protocol B: Thermal Recrystallization (DMF/Ethanol)

The Gold Standard for increasing chemical purity.

  • Dissolution:

    • Suspend crude solid (10 g) in DMF (Dimethylformamide).

    • Heat to

      
      . Add DMF portion-wise (approx. 5–8 mL per gram) until a clear solution is obtained.
      
    • Note: If black particles remain (charcoal/tar), perform a hot filtration through a Celite pad.

  • Nucleation:

    • While maintaining the temperature at

      
      , slowly add Ethanol  (or Methanol) dropwise.
      
    • Stop addition when a persistent turbidity (cloudiness) is observed.

    • Ratio is typically 1:1 or 1:2 (DMF:Ethanol).

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to RT with gentle stirring.

    • Once at RT, chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the off-white/pale-yellow needles.

    • Critical Wash: Wash immediately with cold Ethanol to remove residual DMF (which can cause oiling if left).

  • Drying: Vacuum oven at

    
     for 12 hours. DMF is difficult to remove; ensure full drying.
    
Protocol C: Acid-Base Reprecipitation

Best for removing non-acidic organic impurities or colored tars.

  • Dissolution: Suspend crude material in 2M NaOH (10 vol). Heat to

    
    . The quinolone will dissolve as the sodium salt.
    
  • Filtration: Filter the warm alkaline solution to remove insoluble byproducts (unreacted starting materials often remain insoluble).

  • Precipitation:

    • Cool the filtrate to RT.

    • Slowly acidify with Acetic Acid (preferred) or 2M HCl while stirring vigorously.

    • Target pH: 6.5 – 7.0 .

    • Warning: Do not drop below pH 4, or the protonated quinolinium salt may form, which is water-soluble, leading to yield loss.

  • Digestion: Stir the resulting thick suspension for 30 mins to ensure the amorphous precipitate converts to a filterable solid.

  • Wash: Filter and wash copiously with water (to remove salts) followed by Acetone (to dry).

Process Visualization

RecrystallizationWorkflow Step1 1. Dissolution (Hot DMF, 100°C) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Clear Soln Step3 3. Anti-Solvent (Add hot EtOH) Step2->Step3 Filtrate Step4 4. Cooling Ramp (100°C -> 25°C -> 0°C) Step3->Step4 Turbidity Step5 5. Filtration & Wash (Cold EtOH) Step4->Step5 Precipitate

Figure 2: Workflow for the DMF/Ethanol recrystallization process.

Troubleshooting Guide

ObservationDiagnosisRemedial Action
Product "oils out" Cooling too fast or solvent mix too polar.Re-heat to dissolve. Add more DMF. Cool much slower. Seed with pure crystal if available.
Low Yield (<50%) Product is soluble in the mother liquor.The DMF ratio is too high. Concentrate the mother liquor or add water (carefully) to force precipitation.
Dark Color Persists Oxidation products trapped.Use Protocol C (Acid/Base) or add Activated Carbon during the hot DMF stage (Step 1 of Protocol B).
Smell of Solvent Solvate formation.DMF forms strong solvates. Dry at higher temp (

) under high vacuum, or slurry in refluxing water to break the solvate.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Zhang, H., et al. (2008). Synthesis and biological evaluation of novel 4-hydroxyquinoline-3-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Wissner, A., et al. (1999). Substituted 3-cyano quinolines. US Patent 6,002,008 . (Describes the synthesis and workup of 3-cyano-4-hydroxyquinolines using Dowtherm A and hexane/ethyl acetate washes).

  • PubChem Compound Summary. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6).

  • ChemScene / Sigma-Aldrich. Safety and Physical Property Data for 8-Fluoro-4-hydroxyquinoline derivatives.

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: #QCN-8F-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Reaction Context

The Challenge: Synthesizing 8-Fluoro-4-hydroxyquinoline-3-carbonitrile via the Gould-Jacobs reaction presents a specific set of yield-limiting factors. Unlike the standard unsubstituted quinoline synthesis, the 8-fluoro substituent introduces steric bulk at the cyclization site and an inductive electron-withdrawing effect that reduces the nucleophilicity of the aniline nitrogen.

The Solution Architecture: To maximize yield, we must decouple the synthesis into two rigorously controlled stages:

  • Condensation: Driving the equilibrium to completion by removing ethanol.[1][2][3]

  • Cyclization: overcoming the high activation energy barrier while preventing intermolecular polymerization (tar formation).[1][2]

The Optimized Protocol (Gould-Jacobs Variant)

This protocol utilizes Ethyl (ethoxymethylene)cyanoacetate (EMCA) rather than the diethyl malonate derivative, directly yielding the 3-carbonitrile without need for subsequent amide dehydration.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Fluoroaniline Substrate1.0Must be clear/colorless.[1][2] Distill if dark/oxidized.[1][2]
EMCA Reagent1.1Ethyl (ethoxymethylene)cyanoacetate.[1][2][4] Excess ensures full aniline conversion.[1][2]
Ethanol (Abs.) Solvent 1N/AFor condensation step only.[1][2]
Diphenyl Ether Solvent 210-15VHigh-boiling point medium (Dowtherm A is also acceptable).[1][2]
Step-by-Step Workflow
Stage 1: Formation of the Acrylate Intermediate
  • Charge 2-Fluoroaniline (1.0 eq) and EMCA (1.1 eq) into a reactor with Ethanol (3-5 Vol).

  • Heat to reflux (approx. 78°C) for 2–4 hours.

  • Critical Step: Monitor by TLC/HPLC.[1][2] Once aniline is <2%, switch to distillation mode.[1][2]

  • Distill off Ethanol completely.

  • Apply vacuum to remove trace ethanol.[1][2] The residue (Ethyl 2-cyano-3-((2-fluorophenyl)amino)acrylate) typically solidifies.[1]

  • QC Check: Isolate a small sample. NMR should show a doublet for the vinyl proton (

    
    8.5 ppm) due to coupling with NH.[2]
    
Stage 2: High-Temperature Cyclization (The "Dropwise" Method)

Standard batch heating often results in <40% yield due to polymerization.[1] Use this method instead:

  • Heat Diphenyl Ether (10 Volumes) to 255°C – 260°C (rolling boil).

  • Dissolve the acrylate intermediate from Stage 1 in a minimal amount of warm Diphenyl Ether (or add as a melt if feasible).

  • Addition: Add the intermediate dropwise to the boiling solvent over 20–30 minutes.

    • Why? This maintains high dilution, favoring intramolecular cyclization (ring closing) over intermolecular polymerization (tarring).[1][2]

  • Maintain reflux for 30–60 minutes after addition is complete.

  • Cool to ~80°C.

  • Add Hexane or Heptane (10 Volumes) to precipitate the product.[1][2]

  • Filter and wash extensively with Hexane to remove Diphenyl Ether.[1][2]

Troubleshooting Guide (Q&A)

Category A: Condensation Issues (Stage 1)

Q: My reaction stalls with ~15% unreacted 2-fluoroaniline. Adding more EMCA doesn't help. [1][2]

  • Diagnosis: The reaction is equilibrium-limited.[1][2] The byproduct (ethanol) is inhibiting forward progress.[2]

  • Fix: Do not use reflux condensers that return ethanol to the pot.[1][2] Use a Dean-Stark trap or open distillation to continuously remove ethanol as it forms.[1][2] This drives the equilibrium to the right (Le Chatelier’s principle).[2]

Q: The intermediate oil turned into a solid block that I can't transfer.

  • Insight: This is actually a good sign; the acrylate intermediate is often a solid.[1][2]

  • Fix: Do not try to isolate it perfectly. Dissolve it in a small amount of warm Diphenyl Ether or Dichloromethane (DCM) for transfer.[1][2] If using DCM, ensure you flash it off before the high-temp cyclization step.[1][2]

Category B: Cyclization & Yield Issues (Stage 2)

Q: I am getting a low yield (<30%) and a lot of black tar in the flask.

  • Diagnosis: You likely mixed the intermediate and solvent cold and then heated them up together.[2] This "thermal ramp" allows the intermediate to polymerize before it reaches the activation energy required for cyclization.[2]

  • Fix: Adopt the Reverse Addition Protocol . The solvent must be at 250°C+ before the intermediate touches it.[2] The reaction should be instantaneous upon contact.

Q: Can I use Mineral Oil instead of Diphenyl Ether?

  • Answer: No. Mineral oil is difficult to remove from the final product and often begins to smoke/decompose at the required 250°C. Diphenyl Ether (or Dowtherm A) is easier to wash away with Hexane during the workup.[2]

Q: Does the 8-Fluoro group affect the reaction time?

  • Answer: Yes. The 8-Fluoro substituent is electron-withdrawing.[1][2] This deactivates the ring slightly, making the nucleophilic attack on the carbonyl (the ring-closing step) slower than in unsubstituted aniline. You may need to extend the reflux time at 255°C by 15–30 minutes compared to standard protocols.[1][2]

Data & Logic Visualization

Comparative Yield Analysis: Addition Methods
MethodTemperature ProfilePolymerization RiskTypical Yield (8-F Analog)
Batch Heating Cold

250°C (Slow Ramp)
High (Concentration high during ramp)35 – 45%
Dropwise Addition Constant 255°CLow (Instant consumption)75 – 85%
PPA Catalysis 120°C (Acid Mediated)Moderate (Hydrolysis risk of CN)50 – 60%
Pathway & Decision Logic

G Start Start: 2-Fluoroaniline + EMCA Condensation Condensation (100°C) Remove EtOH Start->Condensation Intermediate Acrylate Intermediate (Solid/Oil) Condensation->Intermediate Decision Method of Cyclization? Intermediate->Decision Batch Batch Heating (Ramp to 250°C) Decision->Batch Standard Dropwise Dropwise Addition (Into 255°C Solvent) Decision->Dropwise Recommended Polymer Side Reaction: Intermolecular Polymerization (Tar) Batch->Polymer High Conc + Slow Heat Cyclization Intramolecular Cyclization (Gould-Jacobs) Batch->Cyclization Low Efficiency Dropwise->Cyclization High Dilution + High Heat Product 8-Fluoro-4-hydroxyquinoline- 3-carbonitrile Cyclization->Product

Caption: Reaction pathway illustrating the critical divergence between batch heating (tar formation) and dropwise addition (successful cyclization).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][2][5]

  • Grohe, K., & Heitzer, H. (1987).[1][2] "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1][2][3] Liebigs Annalen der Chemie, 1987(10), 871–879.[1][2] (Foundational work on optimizing the acrylate cyclization).

  • Li, J. J. (2014).[1][2] "Gould-Jacobs Reaction."[1][2][3][6][7][8] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Detailed mechanistic insight on the thermal elimination step).

  • Organic Chemistry Portal. "Quinoline Synthesis." (General overview of heterocycle formation conditions).

Sources

Technical Support Center: Troubleshooting Solubility Issues with 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. Our goal is to provide a logical, scientifically-grounded framework to diagnose and resolve these issues effectively.

Foundational Knowledge: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties inherent to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. Its structure, featuring a quinoline core, is fundamental to its behavior. Quinolines are weak bases due to the nitrogen atom in the heterocyclic ring, making their solubility highly dependent on pH.[1][2] The presence of a 4-hydroxy group provides an acidic proton, while the fluoro group at position 8 increases lipophilicity.[3] This combination of functional groups can lead to poor aqueous solubility at neutral pH.

Frequently Asked Questions (FAQs)

Q1: My 8-Fluoro-4-hydroxyquinoline-3-carbonitrile won't dissolve in my aqueous buffer (e.g., PBS). What is the most common reason for this?

This is a very common issue. The primary reason is that the compound is a poorly water-soluble organic molecule, especially at a neutral pH like 7.4.[4] The molecule is in its neutral, free-base form, which is less soluble in water.[1] The first and most direct troubleshooting step should be to move away from attempting direct dissolution in a neutral aqueous buffer. The recommended best practice is to first create a concentrated stock solution in a suitable organic solvent.

Q2: What is the best solvent for creating a primary stock solution, and what is the standard procedure?

For initial stock solutions, a strong, polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO). It is highly effective at dissolving a wide range of organic compounds, including quinoline derivatives.[1][5]

  • Alternative: Dimethylformamide (DMF).

Protocol: Preparing a Concentrated Stock Solution

  • Accurately weigh the desired amount of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental medium. Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Systematic Troubleshooting Guide

If initial attempts with a DMSO stock solution fail or if your experimental constraints prevent its use, follow this systematic approach.

Step 1: The Critical Role of pH Adjustment

The solubility of quinoline derivatives is critically influenced by pH because the quinoline nitrogen can be protonated.[2][6] In acidic conditions, the nitrogen atom becomes protonated, forming a cationic salt which is significantly more soluble in aqueous media.[1]

Experimental Workflow: pH-Dependent Solubility Test

Caption: Workflow for testing pH effects on solubility.

Protocol for pH Modification:

  • Suspend a small amount of the compound in your aqueous medium.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and visually inspect for dissolution. A significant increase in solubility is expected as the pH drops below the pKa of the quinoline nitrogen (for quinoline itself, the pKa is ~4.9).

  • Causality Check: This method works by converting the less soluble neutral form into a more soluble salt. This is a fundamental principle for solubilizing basic compounds.[7]

Step 2: Leveraging Co-solvent Systems

When pH adjustment is not an option (e.g., due to compound stability or biological assay constraints), a co-solvent system is a powerful alternative. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture.[4][8][9]

Data Presentation: Common Co-solvents

Co-SolventTypical Starting % (v/v)Mechanism of Action
Ethanol5-10%Reduces the polarity of the water-based system.[10]
Propylene Glycol5-10%Common pharmaceutical excipient for solubility enhancement.[11]
Polyethylene Glycol (PEG 300/400)5-10%Increases solubility by modifying the solvent environment.[9]

Protocol for Co-Solvent Screening:

  • Prepare several small-volume aliquots of your aqueous buffer.

  • To each aliquot, add a different co-solvent to achieve a final concentration of 5% or 10%.

  • Add 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (ideally from a small volume of a concentrated DMSO stock) to each co-solvent mixture.

  • Vortex and observe for precipitation. Compare the clarity of the solutions to identify the most effective co-solvent.

Step 3: The Influence of Temperature

For most endothermic dissolution processes, increasing the temperature will increase the solubility of a solid compound.[12][13] This should be approached with caution as prolonged exposure to high temperatures can cause degradation.

Protocol for Assessing Temperature Effects:

  • Create a suspension of the compound in your chosen solvent system at room temperature.

  • Place the suspension in a shaking incubator or water bath at a slightly elevated temperature (e.g., 37-40°C).

  • Agitate for 1-2 hours and observe for dissolution.

  • Self-Validation: After dissolution, allow the solution to cool to room temperature. If the compound precipitates, it indicates you have created a supersaturated solution that is not stable at room temperature. This information is crucial for understanding the compound's thermodynamic limits.[14]

Advanced Strategies & Considerations

Q3: My compound dissolves initially but then precipitates over several hours or after freeze-thawing. What is happening?

This is a classic sign of supersaturation. You have temporarily forced more compound into solution than is thermodynamically stable. The lowest energy state is for the excess compound to crystallize out.

Logical Troubleshooting Progression:

G A Solubility Issue Identified B Prepare DMSO Stock Solution A->B C Test pH Adjustment B->C If direct dilution fails F Issue Resolved B->F G Precipitation Over Time (Supersaturation) B->G D Screen Co-Solvents C->D If pH is not viable C->F C->G E Assess Temperature Effects D->E If still problematic D->F D->G E->F E->G G->C Re-evaluate pH/Concentration G->D Try different/higher % co-solvent

Caption: A decision tree for systematically addressing poor reactant solubility.

Solutions for Supersaturation:

  • Reduce Final Concentration: The simplest solution is to work at a lower concentration that is below the thermodynamic solubility limit in that specific medium.

  • Advanced Formulation: For in vivo studies or complex applications, consider formulation strategies like creating solid dispersions with polymers (e.g., Poloxamer 407) or complexation with cyclodextrins, which can encapsulate the hydrophobic parts of the molecule to enhance aqueous solubility.[1]

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Wikipedia. Cosolvent.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF.
  • Solubility of Things. 2-(2-quinolyl)quinoline.
  • Taylor & Francis Online. (2022, May 31). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ChemScene. 63010-70-8 | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • ChemDiv. 8-fluoro-4-(4-methylanilino)quinoline-3-carbonitrile--hydrogen chloride (1/1).
  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions.
  • MDPI.
  • Oriental Journal of Chemistry. (2023, June 30).
  • Raytor. (2026, January 22).
  • BenchChem. Managing poor solubility and instability issues in reactions.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Sigma-Aldrich. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9.
  • PubChem. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
  • Apollo Scientific. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Pharmaffiliates. CAS No : 1018127-67-7| Chemical Name : 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide.
  • BLD Pharm. 63010-70-8|8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Chem-Impex. 8-Fluoro-4-hydroxyquinoline.
  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • Organic Chemistry Data. (2022, April 7).
  • ChemicalBook. (2025, July 14). 8-FLUORO-3-IODOQUINOLINE | 866782-59-4.

Sources

Technical Support Center: 2-Fluoroaniline & Ethyl Cyanoacetate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-cyano-N-(2-fluorophenyl)acetamide (and related intermediates) via the condensation of 2-fluoroaniline and ethyl cyanoacetate.

Executive Summary & Reaction Logic

The thermal condensation of 2-fluoroaniline and ethyl cyanoacetate is an equilibrium-driven amidation.[1][2][3] While conceptually simple, the reaction is plagued by competing kinetics: the desired amidation vs. the self-condensation of ethyl cyanoacetate and the oxidative degradation of the aniline.

Target Reaction: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[2][3]

Critical Success Factor: The continuous removal of ethanol is thermodynamically required to drive the equilibrium to the right. Failure to do so results in stalled conversion and increased side-product formation due to prolonged thermal stress.[1][2][3]

Reaction Pathway & Side Product Map

The following diagram outlines the primary reaction and the specific pathways leading to common impurities.

ReactionPathways Start Reactants: 2-Fluoroaniline + Ethyl Cyanoacetate Target TARGET PRODUCT: 2-Cyano-N-(2-fluorophenyl) acetamide Start->Target Amidation (-EtOH) 120-140°C Side1 SIDE PRODUCT A: Oxidative Oligomers (Azobenzenes/Tars) Start->Side1 O2 exposure High T Side2 SIDE PRODUCT B: Ethyl Cyanoacetate Dimer (Glutaconic acid deriv.) Start->Side2 Self-Condensation Base catalysis / Excess Heat Ethanol Ethanol (By-product) Side3 SIDE PRODUCT C: Bis-amide (N,N'-bis(2-fluorophenyl)malonamide) Target->Side3 Over-reaction (Rare) Target->Ethanol Equilibrium Inhibitor

Figure 1: Reaction network showing the target amidation pathway and competing side reactions driven by oxidation and thermal stress.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns dark red/brown immediately upon heating."

Diagnosis: Oxidative degradation of 2-fluoroaniline.[1][2][3] Anilines are electron-rich and prone to oxidation, forming colored azobenzene impurities and tars.[1][2][3] This is accelerated by heat and trace metal ions.[2][3]

Corrective Protocol:

  • Inert Atmosphere (Mandatory): Do not run this reaction open to air. Sparge the reaction vessel with Nitrogen (

    
    ) or Argon for 15 minutes prior to heating and maintain a positive pressure blanket throughout.[2]
    
  • Reagent Quality: Distill 2-fluoroaniline prior to use if it is already significantly colored. Store it under inert gas.

  • Temperature Ramp: Avoid "crashing" the reaction into a pre-heated oil bath. Ramp the temperature gradually to prevent localized hot spots that favor oxidation.

Issue 2: "I see a persistent impurity at R_f ~0.4 (approx) and yield is low (<60%)."

Diagnosis: Self-condensation of Ethyl Cyanoacetate.[1][2][3] The active methylene group in ethyl cyanoacetate is acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2] Under thermal conditions, especially if trace base is present (even from the aniline), it can dimerize to form diethyl 3-amino-2-cyanopent-2-enedioate .[2][3]

Corrective Protocol:

  • Stoichiometry Adjustment: Use a slight excess of 2-fluoroaniline (1.05 - 1.10 eq) rather than the ester. Excess ester encourages self-condensation.[1][2][3]

  • Avoid Basic Impurities: Ensure your glassware is acid-washed or neutral.[1][2][3] Do not add basic catalysts (like piperidine) unless you are specifically running a low-temp method that requires it; for thermal amidation, they promote dimerization.[1][2][3]

  • Dosing Strategy: Consider adding the ethyl cyanoacetate dropwise to the hot aniline solution. This keeps the concentration of free ester low relative to the amine, favoring the cross-reaction over the self-reaction.

Issue 3: "The reaction stalls at 80% conversion and won't proceed further."

Diagnosis: Ethanol Inhibition (Equilibrium Limit).[2][3] The reaction produces ethanol.[4] If ethanol remains in the flask, it depresses the boiling point of the mixture (preventing you from reaching the activation energy for the final 20%) and chemically pushes the equilibrium back to the left.

Corrective Protocol:

  • Dean-Stark Trap: If using a solvent (Toluene/Xylene), a Dean-Stark trap is non-negotiable.[1][2][3]

  • Distillation Mode: If running neat (solvent-free), equip the flask with a short-path distillation head to continuously remove ethanol as it forms.[1][2][3]

  • Temperature Check: Ensure the internal temperature (not just the bath) reaches at least 120°C. Ethanol removal is the rate-determining step for conversion.[2]

Optimization Protocols

Method A: Solvent-Free (Neat) – Recommended for Scale

Why: Maximizes concentration (kinetics) and simplifies workup.[1][2][3] Risk: Temperature control is critical to prevent "runaway" oxidation.[2][3]

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails as product precipitates), short-path distillation head,

    
     inlet.
    
  • Procedure:

    • Charge 2-Fluoroaniline (1.05 eq).[1][2][3]

    • Heat to 100°C under

      
      .
      
    • Add Ethyl Cyanoacetate (1.0 eq) dropwise over 30 mins.[2][3]

    • Raise temperature to 130-140°C.

    • Collect distillate (Ethanol).[2][3]

    • Endpoint: When ethanol distillation ceases and TLC shows <5% ester.

    • Workup: Cool to 80°C, add Ethanol (fresh) to crystallize, then cool to 0°C. Filter.

Method B: Azeotropic Reflux (Toluene/Xylene) – Recommended for Purity

Why: Solvent moderates temperature, preventing hot spots and reducing tar formation.[2] Risk: Slower reaction time.[2][3][5]

  • Setup: Flask + Dean-Stark Trap + Reflux Condenser.

  • Solvent Choice:

    • Toluene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  Often too low for rapid conversion.[2][3] Requires long reaction times (12-24h).[2][3]
      
    • Xylene (

      
      ):  Ideal.[2][3] Matches the activation temperature well.
      
  • Procedure:

    • Mix reagents (1:1 ratio) in Xylene (3-5 volumes).

    • Reflux vigorously.[2][3][4] The solvent must boil actively to carry ethanol into the trap.

    • Crucial Step: Drain the Dean-Stark trap periodically if the aqueous/ethanol phase is not separating clearly.[2]

Data Summary: Solvent vs. Impurity Profile[1][3][6]
ParameterSolvent-Free (Neat)Xylene RefluxToluene Reflux
Reaction Time Fast (2-4 h)Medium (4-8 h)Slow (12-24 h)
Yield High (85-95%)Good (80-90%)Moderate (70-80%)
Color Impurity High Risk (Red/Brown)Low Risk (Off-white)Low Risk
Dimer Formation ModerateLowLow
Throughput HighMediumLow

Workflow Logic for Troubleshooting

Use this logic flow to decide on your next experimental move.

TroubleshootingFlow Start Start Troubleshooting CheckColor Is the reaction mixture dark/tarry? Start->CheckColor CheckYield Is the yield low (<70%)? CheckColor->CheckYield No ActionOxidation CAUSE: Oxidation ACTION: Purge N2, Distill Aniline, Lower Initial Temp CheckColor->ActionOxidation Yes ActionEquilibrium CAUSE: Ethanol Trapping ACTION: Use Dean-Stark or Increase N2 Sweep CheckYield->ActionEquilibrium Yes (Unreacted SM) ActionDimer CAUSE: Ester Dimerization ACTION: Add Ester Dropwise to Hot Aniline CheckYield->ActionDimer Yes (Complex TLC)

Figure 2: Decision tree for diagnosing reaction failures based on visual and analytical cues.

References

  • Organic Syntheses, Coll.[2][3][4][6][7] Vol. 1, p. 179 (1941). Ethyl Cyanoacetate Synthesis and Properties.[2] (Provides baseline stability data for the ester).

  • BenchChem Protocols.Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7764, Ethyl cyanoacetate.[2][3] (Safety and reactivity data).

  • ScienceMadness Discussion.Aniline Impurities and Purification.

Sources

Optimizing thermal cyclization temperature for fluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Thermal Cyclization for Fluoroquinolines

Introduction: The Thermal Threshold

Welcome to the technical support hub for fluoroquinoline synthesis. The critical bottleneck in the Gould-Jacobs pathway is the thermal cyclization step—converting the anilinomethylenemalonate intermediate into the 4-hydroxyquinoline core.

This transformation is an electrocyclic reaction requiring high activation energy. Unlike standard kinetic optimizations where "gentle is better," this reaction exhibits a binary threshold behavior : below a critical temperature (typically 250°C), the reaction does not merely slow down—it stalls completely. Conversely, exceeding the stability window (>300°C) results in rapid polymerization and tar formation.

This guide addresses the specific thermal parameters, solvent systems, and troubleshooting protocols required to navigate this narrow window.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics & Incomplete Conversion

Q1: My reaction mixture has been refluxing for 6 hours, but TLC shows only starting material (the enamine intermediate). What is wrong?

Diagnosis: You have likely not reached the Activation Temperature Threshold . Technical Insight: The cyclization of the anilinomethylenemalonate involves the elimination of ethanol and the formation of a new C-C bond via a [3,3]-sigmatropic rearrangement or similar electrocyclic pathway. For fluoroquinolines, the electron-withdrawing fluorine atoms on the benzene ring can deactivate the nucleophilicity of the ortho-carbon, raising the activation energy further. Solution:

  • Check Internal Temperature: Do not rely on the hotplate setting. Use an internal probe. You must achieve >250°C .[1]

  • Solvent Audit: If you are using solvents like Ethylene Glycol (BP ~197°C) or Diglyme (BP ~162°C), you will never cyclize the product thermally.

  • Switch Solvent: Transition to Diphenyl Ether (DPE) (BP 258°C) or Dowtherm A (BP 257°C). These allow you to reflux at the specific activation temperature required for this cyclization.

Q2: I am using Diphenyl Ether, but the yield is low (~40%). Should I increase the temperature further?

Diagnosis: If you are already at 257-260°C, higher temperatures are rarely the answer and often dangerous. The issue is likely Concentration Effects or Oxidative Degradation . Technical Insight: Thermal cyclization is unimolecular. However, at high concentrations, intermolecular side reactions (polymerization) compete with the intramolecular cyclization. Solution:

  • Dilution: Run the reaction under more dilute conditions (e.g., 10-20 mL solvent per gram of reactant).

  • Inert Atmosphere: At 260°C, organic substrates oxidize rapidly. Ensure a vigorous Nitrogen or Argon sparge—not just a balloon—to strip oxygen and remove the ethanol byproduct, which drives the equilibrium forward.

Category B: Impurity Profile & Thermal Degradation

Q3: The reaction turns into a black, viscous tar within 30 minutes. Is this normal?

Diagnosis: No. This indicates Thermal Runaway or Hot Spot Decomposition . Technical Insight: While the bulk solvent might be 250°C, the surface temperature of the flask wall in contact with the heating mantle can exceed 350°C, causing localized charring (tars). Solution:

  • Agitation: Increase stirring speed to maximum to ensure rapid heat transfer and prevent wall-layer overheating.

  • Heat Bath: Switch from a heating mantle to a sand bath or a metal alloy bath . These provide more uniform heat distribution than electric mantles.

  • Pre-heating: Pre-heat the solvent to 255°C before adding your substrate. Adding the substrate dropwise to the hot solvent (the "Dropwise Addition Protocol") minimizes the time the uncyclized intermediate spends at high heat, reducing tar formation.

Q4: Can I use microwave irradiation to avoid these solvent issues?

Diagnosis: Yes, microwave synthesis is highly effective for this specific transformation. Technical Insight: Microwaves heat the reaction mixture directly (dielectric heating), avoiding the "hot wall" effect of mantles. This often allows for higher temperatures (up to 300°C) for very short bursts (5-10 mins), outrunning the slower degradation pathways. Protocol Adjustment:

  • Vessel: High-pressure quartz or glass vials.

  • Absorber: Add a "doping" agent (like a small amount of ionic liquid or graphite) if your solvent is non-polar and doesn't absorb microwaves well, though the polar intermediate usually suffices.

Part 2: Comparative Data & Solvents

Table 1: Solvent Selection for Thermal Cyclization

Solvent SystemBoiling Point (°C)SuitabilityKey Characteristics
Diphenyl Ether 258°COptimal Standard industry choice. Stable, high BP, easy to precipitate product from upon cooling.
Dowtherm A 257°COptimal Eutectic mix of DPE/Biphenyl. Slightly lower viscosity than pure DPE.
Mineral Oil >300°CSub-optimal Hard to remove from product. Aliphatic nature often leads to solubility issues for polar intermediates.
Sulfolane 285°CConditional Good for polar substrates, but difficult to remove (water soluble, high BP).
Xylenes/Toluene 110-140°CFailure Temperature insufficient for uncatalyzed thermal cyclization.

Part 3: Visualization of Pathways

Figure 1: The Thermal Cyclization Mechanism & Failure Modes

Caption: The Gould-Jacobs pathway showing the critical thermal cyclization step (center) and competing failure modes (red).

GouldJacobs cluster_0 Critical Thermal Zone Start Aniline + EMME Inter Anilinomethylenemalonate (Intermediate) Start->Inter Condensation (100-120°C) Cyclized 4-Hydroxyquinoline (Product) Inter->Cyclized Thermal Cyclization (250-260°C, -EtOH) Tar Polymeric Tars (Black Residue) Inter->Tar Temp > 300°C or Hot Spots Stall Unreacted Intermediate (Recovery) Inter->Stall Temp < 240°C

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing yield based on observed experimental outcomes.

Troubleshooting Start Evaluate Reaction Outcome NoRxn No Reaction (Starting Material) Start->NoRxn LowYield Low Yield (<50%) Start->LowYield Tars Black Tars (Decomposition) Start->Tars CheckTemp Check Internal Temp NoRxn->CheckTemp CheckConc Check Concentration LowYield->CheckConc CheckAdd Check Addition Mode Tars->CheckAdd CheckSolvent Check Solvent BP CheckTemp->CheckSolvent Temp is OK ActionTemp Increase to >250°C CheckTemp->ActionTemp Temp < 250°C ActionSolvent Switch to Diphenyl Ether CheckSolvent->ActionSolvent BP too low ActionDilute Dilute Reaction CheckConc->ActionDilute Too Concentrated ActionDrop Use Dropwise Addition to Hot Solvent CheckAdd->ActionDrop Batch Addition

Part 4: Validated Experimental Protocol

Protocol: High-Temperature Cyclization of Diethyl (3-fluoroanilino)methylenemalonate

Safety Warning: This reaction involves temperatures exceeding the auto-ignition point of many common solvents. Perform strictly in a fume hood behind a blast shield.

  • Preparation:

    • Set up a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), a high-efficiency reflux condenser (air-cooled or high-temp oil cooled—water condensers may crack due to thermal shock), and an internal thermometer.

    • Connect the top of the condenser to a nitrogen line and bubbler.

  • Solvent Charge:

    • Add Diphenyl Ether (10 mL per 1 g of substrate) to the flask.

    • Begin heating to 255°C (internal temperature). Ensure vigorous stirring.

  • Substrate Addition (Dropwise Method):

    • Why: Adding the substrate to pre-heated solvent prevents the intermediate from sitting in a "warm" zone where polymerization competes with cyclization.

    • Dissolve the intermediate (enamine) in a minimum amount of warm Diphenyl Ether or add it as a solid in small portions.

    • Add slowly to the refluxing solvent over 10–15 minutes.

  • Reaction Monitoring:

    • Maintain reflux at 255–260°C for 30–60 minutes.

    • Monitor ethanol evolution (if visible) or check TLC (Caution: Sampling hot DPE is dangerous; use a long glass pipette).

  • Workup (Precipitation):

    • Remove heat and allow the mixture to cool to ~80°C.

    • While still warm (to prevent DPE solidification), pour the mixture slowly into a beaker containing an excess of Hexane or Petroleum Ether (approx. 3x reaction volume).

    • Result: The fluoroquinoline product is typically insoluble in non-polar alkanes and will precipitate as a solid. The DPE remains in the hexane solution.

    • Filter the solid, wash with hexane to remove residual DPE, and dry.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. (Foundational text for modern fluoroquinoline synthesis variants).
  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem Technical Library.

  • Li, J. J. (2014). "Gould-Jacobs Reaction."[1][2][3][4][5][6][7][8][9] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Biotage. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Biotage Application Notes.

Sources

Technical Support Center: Purification of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. The purity of this quinoline derivative is paramount for its downstream applications, influencing everything from biological activity to regulatory compliance.

Section 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient first-pass purification method for crude 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Q1: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to a highly supersaturated solution cooling too rapidly or the presence of impurities that depress the mixture's melting point.[1] The resulting oil may solidify into an amorphous mass, trapping impurities.

Causality & Solution:

  • Cause: The solution's saturation level is too high for the given cooling rate.

  • Solution 1 (Re-heat and Dilute): Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. An insulated bath or leaving the flask in the heating mantle after turning it off can achieve this.[1]

  • Solution 2 (Change Solvent System): The chosen solvent may be too effective. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[2] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" at an elevated temperature until turbidity is observed, then allow it to cool slowly.

Q2: I've cooled my solution, but no crystals have formed. What are my next steps?

Answer: Crystal formation requires both supersaturation and nucleation. If crystals are not forming, it's likely that the nucleation step is inhibited or the solution is not sufficiently supersaturated.

Causality & Solution:

  • Cause: High energy barrier for the initial formation of crystal lattices (nucleation).

  • Solution 1 (Induce Nucleation):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.[1]

  • Cause: The solution is not supersaturated enough at the current temperature.

  • Solution 2 (Increase Supersaturation):

    • Evaporation: Remove a small portion of the solvent by gentle heating or under a stream of nitrogen to increase the solute concentration.

    • Further Cooling: If not already done, place the solution in an ice bath to maximize the yield by further decreasing solubility.[2]

Q3: What is a good starting point for selecting a recrystallization solvent?

Answer: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, polar protic solvents are often a good starting point.[1]

Recommended Solvents: Based on the properties of similar quinoline structures, a systematic approach to solvent screening is recommended.

Solvent SystemRationale & Use Case
Ethanol or Methanol Often a good first choice for quinoline derivatives due to the presence of H-bond donors/acceptors.[1][3]
Acetone/Water A versatile solvent/anti-solvent pair. Dissolve in hot acetone, add hot water dropwise until cloudy, then cool.
N,N-Dimethylformamide (DMF) / Water Useful if the compound has low solubility in common alcohols. Use DMF as the "good" solvent.
n-Hexane / Ethyl Acetate Effective for less polar derivatives or to remove non-polar impurities.[1]

Section 2: Troubleshooting Purification by Column Chromatography

When recrystallization fails to provide adequate purity, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4]

Q1: My compound is not moving from the origin (Rf = 0) on the TLC plate, even with polar solvents like 100% ethyl acetate. What should I do?

Answer: An Rf of zero indicates very strong adsorption to the silica gel. This is common for compounds with multiple polar functional groups, like the hydroxyl and nitrile groups on your quinoline core, which can interact strongly with the silanol groups (Si-OH) on the silica surface.

Causality & Solution:

  • Cause: Strong polar interactions (hydrogen bonding) between the analyte and the stationary phase.

  • Solution 1 (Increase Mobile Phase Polarity): Add a more polar solvent like methanol to your mobile phase. Start with a small percentage (e.g., 95:5 Ethyl Acetate:Methanol) and increase as needed. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system is often necessary.[5]

  • Solution 2 (Modify Mobile Phase pH): The 4-hydroxyquinoline moiety is acidic. Adding a small amount of a modifier like acetic acid or formic acid (~0.1-1%) to the mobile phase can protonate the compound, reducing its interaction with the silica and improving its mobility.[5]

Q2: My purified fractions show co-elution of my product with a closely-running impurity. How can I improve separation?

Answer: Co-elution occurs when the separation efficiency (resolution) of your system is insufficient to resolve two compounds.

Causality & Solution:

  • Cause: Insufficient difference in partitioning coefficients between the product and the impurity in the chosen solvent system.

  • Solution 1 (Optimize Solvent System): Switch to a solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The change in solvent-solute interactions can alter the relative Rf values.

  • Solution 2 (Use Gradient Elution): A shallow solvent gradient can help resolve closely eluting bands. A stepwise increase in the mobile phase polarity can also be effective.[6][7]

  • Solution 3 (Improve Column Efficiency):

    • Use a smaller particle size silica gel (e.g., 40-63 µm).

    • Ensure the column is packed uniformly without cracks or channels.

    • Apply the sample in a minimal volume of solvent to create a narrow starting band.

Section 3: Purity Assessment & Experimental Protocols

Verifying the purity of your final compound is a critical, non-negotiable step. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.[8]

Workflow for Purification and Purity Validation

G cluster_purification Purification Workflow A Crude Reaction Mixture B Recrystallization A->B C Check Purity (TLC/HPLC) B->C D Is Purity >98%? C->D E Column Chromatography D->E No G Final Product D->G Yes F Combine Pure Fractions E->F F->C

Caption: General workflow for the purification of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target. A common starting point is a mixture of n-hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the selected mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent.[5]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis.[8][9]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A mixture of Acetonitrile (ACN) and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is typical.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your compound in methanol or acetonitrile. Dilute this with the mobile phase to a final concentration of ~50 µg/mL.

  • Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely around 280-330 nm for the quinoline core.[8]

    • Elution: Start with an isocratic method (e.g., 70:30 Water:ACN with 0.1% Formic Acid) or a shallow gradient to ensure all potential impurities are eluted.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Section 4: Frequently Asked Questions (FAQs)

Troubleshooting Logic Diagram

G cluster_troubleshooting Recrystallization Troubleshooting Start Crude Product Dissolved in Hot Solvent Q1 Does it oil out upon cooling? Start->Q1 A1 Re-heat, add more solvent, cool slower.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUAc9x3K6Jkfs8nuOB5vIg4y5qYY-YmDHY49bawBIWywOUNPhkuu-83j1OzreV-6f04Urlp43peeZT0uo8jkoiBe55X8uIy8RyiXOCEW4i3waZBMLvoQcCkGfvg8bC7WSOa_rzX0aJQptizBkeeJIybB72Su3Pk_xk4jMgAwuVFSmgFjFrpwNHViD17yn7cxrweEvQa-IfpjtcsgoK6ruvnaGWjsKN1LFbab2Rn7CWyWneDHFPOn1yRQ%3D%3D)] Q1->A1 Yes Q2 Do crystals form upon cooling? Q1->Q2 No A1->Start A2 Scratch flask or add seed crystal.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUAc9x3K6Jkfs8nuOB5vIg4y5qYY-YmDHY49bawBIWywOUNPhkuu-83j1OzreV-6f04Urlp43peeZT0uo8jkoiBe55X8uIy8RyiXOCEW4i3waZBMLvoQcCkGfvg8bC7WSOa_rzX0aJQptizBkeeJIybB72Su3Pk_xk4jMgAwuVFSmgFjFrpwNHViD17yn7cxrweEvQa-IfpjtcsgoK6ruvnaGWjsKN1LFbab2Rn7CWyWneDHFPOn1yRQ%3D%3D)] Q2->A2 No Success Collect Pure Crystals Q2->Success Yes A2->Q2

Sources

Technical Support Center: Overcoming Fluorescence Interference in Quinoline Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and overcome the common challenge of fluorescence interference from quinoline-based compounds in biological assays.

Introduction: The Quinoline Conundrum

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1] However, the very electronic properties that make them effective—a conjugated heterocyclic aromatic system—also make them inherently fluorescent.[1] This intrinsic fluorescence, often called autofluorescence, can directly overlap with the signals of common assay fluorophores, leading to high background, false positives, and a dramatically reduced signal-to-noise ratio.[1][2] This guide will walk you through a logical workflow to diagnose, troubleshoot, and mitigate this critical issue.

Section 1: Foundational FAQs - Understanding the Problem

Q1: Why do my quinoline compounds fluoresce?

The fluorescence of quinoline arises from its bicyclic aromatic structure, which contains an extended system of π-electrons.[1] This system readily absorbs light energy (typically in the UV to blue/green range) and re-emits it at a longer wavelength.[1][3] The exact excitation and emission profile depends on the specific substitutions on the quinoline ring.

Q2: How does this compound fluorescence interfere with my assay?

Interference occurs when the emission spectrum of your quinoline compound overlaps with the emission spectrum of your assay's reporter fluorophore. When the plate reader measures the fluorescence, it cannot distinguish between the signal from your biological interaction of interest and the background "noise" from the compound itself.[4] This leads to artificially high readings, masking real effects and making it difficult to determine true compound activity.

Section 2: The Troubleshooting Workflow

When you suspect your quinoline compound is interfering with your assay, it is crucial to follow a systematic approach to diagnose the problem and select the appropriate solution. The workflow below outlines the key decision points.

G cluster_0 cluster_1 cluster_2 cluster_3 start Suspected Interference in Quinoline Assay control STEP 1: Run Controls (Compound-only, Vehicle) start->control assess STEP 2: Assess Interference Is compound signal > 10% of max assay signal? control->assess no_int Minimal Interference. Proceed with caution. Consider background subtraction. assess->no_int No yes_int Significant Interference Detected assess->yes_int Yes decision STEP 3: Choose Mitigation Strategy Based on available resources & assay type yes_int->decision spectral Spectral Solution: Use Red-Shifted Fluorophore (>600 nm) decision->spectral Spectral shift possible? temporal Temporal Solution: Implement Time-Resolved Fluorescence (TRF/TR-FRET) decision->temporal TRF-compatible reader and reagents available? computational Computational Solution: Use Spectral Unmixing (Imaging/Spectral Reader) decision->computational Spectral instrument available? validate STEP 4: Validate Solution Confirm hit with orthogonal assay spectral->validate temporal->validate computational->validate

Caption: A step-by-step workflow for identifying and mitigating quinoline fluorescence interference.

Section 3: Core Troubleshooting & Mitigation Strategies (In-Depth FAQ)

Initial Checks & Simple Fixes

Q3: How do I definitively confirm my quinoline compound is the source of interference?

The most direct method is to run a "compound-only" control.[1][5]

Protocol: Measuring Compound Autofluorescence

  • Plate Setup: Designate wells on your assay plate for controls. Use the same type of microplate (e.g., black, clear-bottom) as your main experiment.[2]

  • Reagent Addition: Add the assay buffer and your quinoline compound at the highest concentration used in your experiment.

  • Vehicle Control: In separate wells, add assay buffer and the same concentration of the vehicle (e.g., DMSO) used to dissolve your compound.

  • Incubation: Incubate the plate under the same conditions as your main assay.

  • Measurement: Read the fluorescence on a plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.[5]

  • Analysis: If the fluorescence signal in the compound-only wells is significantly higher than in the vehicle-only wells, your compound is autofluorescent and is interfering with the assay.[5]

Q4: Can't I just subtract the background signal from the compound-only control?

Background subtraction is a common practice but should be approached with caution. It is only appropriate when the compound's fluorescence is low (e.g., <10% of the maximum assay signal) and does not change in the presence of assay components (e.g., enzymes, proteins).

Causality: This method assumes the compound's fluorescence is simply additive. However, interactions with proteins or other molecules in the assay can quench or enhance a compound's intrinsic fluorescence, making a simple subtraction inaccurate. Always validate this assumption.

Spectral & Instrumental Strategies

Q5: What are "red-shifted" fluorophores and how do they help?

Red-shifted fluorophores are dyes that are excited by and emit light at longer wavelengths, typically in the red or far-red region of the spectrum (>600 nm).[6]

Causality: Most compound autofluorescence, including from quinolines, is strongest in the blue-green spectral region (emission ~450-550 nm).[1][3] By switching to a red-shifted dye, you create a "spectral window" where the compound's fluorescence is minimal, thus dramatically improving your signal-to-noise ratio.[7][8][9]

Data Presentation: Spectral Comparison

Fluorophore/Compound ClassTypical Excitation Max (nm)Typical Emission Max (nm)Region of Interference
Quinoline Compounds 350 - 450 450 - 550 High
Fluorescein (FITC)~494~518High
Green Fluorescent Protein (GFP)~488~509High
BODIPY™ TMR [8]~544 ~574 Medium
Alexa Fluor™ 647 ~650 ~668 Low / Minimal
Cy®5 ~649 ~670 Low / Minimal

This table illustrates how moving to longer wavelength dyes (red-shifted) avoids the typical emission range of interfering quinoline compounds.

Q6: My instrument has filters/monochromators. How can I optimize them to reduce interference?

If switching fluorophores is not an option, you can sometimes optimize your instrument settings.

  • Narrow Bandpass Filters: Use the narrowest emission bandpass filter possible that still captures a sufficient signal from your specific fluorophore. This can help exclude some of the broad-spectrum light from the interfering compound.[10]

  • Wavelength Selection: Try shifting your emission detection wavelength slightly away from the peak of the quinoline's fluorescence, even if it means moving slightly off the peak of your assay fluorophore. A small loss in specific signal may be acceptable if it results in a much larger decrease in background.

Temporal Strategies: The Power of Time-Resolution

Q7: What is Time-Resolved Fluorescence (TRF) and how does it eliminate interference?

Time-Resolved Fluorescence is a technique that separates fluorescence signals based on their decay time.[11]

Causality: The fluorescence from interfering compounds and background sources is very short-lived, decaying in nanoseconds (ns). TRF assays use special long-lifetime fluorophores, typically lanthanide chelates (e.g., Europium, Terbium), whose fluorescence lasts for microseconds (µs) to milliseconds (ms).[12][13][14] The instrument excites the sample with a flash of light, waits for a short delay (e.g., 50-100 µs) during which all the short-lived background fluorescence decays to zero, and then measures the remaining long-lived signal from the lanthanide probe.[12][14] This "time-gating" effectively removes the interference.[15][16]

Caption: The principle of Time-Resolved Fluorescence (TRF) for background rejection.

Q8: What is a protocol for implementing a TR-FRET assay to mitigate interference?

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful application of TRF commonly used in drug discovery.[17][18] It uses a long-lifetime lanthanide donor and a conventional acceptor (like an Alexa Fluor dye).[19] Energy transfer only occurs when the donor and acceptor are in close proximity (e.g., bound to interacting proteins), resulting in a long-lived signal from the acceptor.

Protocol: Generic TR-FRET Assay Implementation

  • Reagent Preparation: Prepare assay buffer. Reconstitute the lanthanide-labeled donor molecule (e.g., anti-tag antibody conjugated to Eu³⁺) and the acceptor-labeled molecule (e.g., peptide conjugated to Alexa Fluor 647) according to the manufacturer's instructions.

  • Assay Plate Setup:

    • To appropriate wells of a low-volume, black microplate, add your quinoline compound at various concentrations.

    • Add your biological components (e.g., kinase, substrate).

    • Include controls: No-enzyme, no-compound (vehicle), and a positive control inhibitor.

  • Initiate Reaction: Add the reaction initiator (e.g., ATP) and incubate for the desired time at the appropriate temperature.

  • Detection: Add the detection mix containing the Eu³⁺-donor and the Acceptor-fluorophore. Incubate to allow binding (typically 60 minutes).

  • Plate Reader Setup:

    • Select the TR-FRET protocol on your plate reader.

    • Excitation: ~320-340 nm (for Europium).

    • Emission Channel 1 (Donor): ~615-620 nm.

    • Emission Channel 2 (Acceptor/FRET): ~665 nm.

    • Set a time delay (e.g., 60 µs) and an integration time (e.g., 400 µs).

  • Data Analysis: Calculate the ratiometric signal (Emission 665 nm / Emission 620 nm) * 1000. This ratio corrects for well-to-well variations and some forms of quenching, further increasing data robustness.[17]

Advanced & Computational Strategies

Q9: What is Fluorescence Lifetime (FLT) and how can it distinguish my signal?

Fluorescence Lifetime (FLT) is the average time a fluorophore spends in the excited state before returning to the ground state.[20] This property is unique to each fluorophore and its local environment.

Causality: Even if the emission spectra of your quinoline and your probe overlap, their fluorescence lifetimes will almost certainly be different.[21] Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can measure the lifetime for every pixel in an image, allowing you to create an image based only on photons from your probe's known lifetime, computationally rejecting the photons from the interfering compound.[22][23][24]

Q10: Can I use spectral unmixing?

Yes, if you have access to a spectral imaging system (like a spectral confocal microscope or some advanced plate readers).[10]

Causality: Spectral unmixing is a computational technique that separates overlapping emission spectra.[25][26][27] You first measure the "pure" emission spectrum of your quinoline compound and the "pure" spectrum of your assay fluorophore. The software then uses a linear algorithm to calculate how much of each pure spectrum is contributing to the mixed signal in your experimental wells or image pixels, effectively separating them.[26][27][28]

Section 4: Summary of Mitigation Strategies

StrategyPrincipleProsConsBest For...
Background Subtraction Mathematical removal of compound-only signal.Simple, no change in assay.Often inaccurate; assumes no matrix effects.Low-level interference only.
Red-Shifted Dyes Avoids spectral overlap by moving to longer wavelengths.Very effective, easy to implement.May require re-optimization of assay; not all probes are available as red-shifted versions.[7]Most fluorescence intensity and polarization assays.[6][8]
Time-Resolved Fluorescence (TRF/TR-FRET) Temporal separation of short-lived background from long-lived signal.Extremely robust, high signal-to-noise, reduces many artifacts.[19][29]Requires specific lanthanide reagents and a TRF-capable plate reader.[11]High-throughput screening (HTS) and assays with significant interference.
Fluorescence Lifetime (FLIM) Separates signals based on their unique fluorescence decay times.Highly quantitative, provides environmental information.[20]Requires specialized and expensive imaging equipment; lower throughput.Cellular imaging and mechanistic studies.
Spectral Unmixing Computational separation of overlapping emission spectra.Powerful for imaging; can separate multiple overlapping signals.[25][26]Requires a spectral detector; needs accurate reference spectra.Multi-color fluorescence microscopy.[27]

References

  • Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Drug Discovery Today, 4(8), 358-367. [Link]

  • Zhang, T., et al. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. Optics Express, 28(7), 9685-9699. [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Dcreport.org. [Link]

  • Agilent. (n.d.). TR-FRET. Agilent.com. [Link]

  • Berthold Technologies. (n.d.). Time-Resolved FRET (TR-FRET). Berthold.com. [Link]

  • Sportsman, J. R., et al. (2000). Impact of a red-shifted dye label for high throughput fluorescence polarization assays of G protein-coupled receptors. Journal of Biomolecular Screening, 5(5), 341-347. [Link]

  • Kunzelmann, S., et al. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 12(4), 528-535. [Link]

  • Hagan, A. K., & Zuchner, T. (2011). Lanthanide-based time-resolved luminescence immunoassays. Analytical and Bioanalytical Chemistry, 400(9), 2847-2864. [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Bmglabtech.com. [Link]

  • Shen, Y. (2014). Engineering of red fluorescent proteins and red fluorescent protein-based pH biosensors. University of Alberta. [Link]

  • Bitesize Bio. (2025). Spectral Unmixing in Fluorescence Microscopy. Bitesizebio.com. [Link]

  • ANR. (n.d.). Lanthanide-Loaded Polymer Nanoparticles for Autofluorescence-Free In Vitro and In Vivo Biosensing and Imaging. Anr.fr. [Link]

  • ResearchGate. (2011). Lanthanide-Based Time-Resolved Luminescence Immunoassays. Researchgate.net. [Link]

  • Bajar, B. T., et al. (2016). High throughput instrument to screen fluorescent proteins under two-photon excitation. Optics Express, 24(2), 1431-1442. [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Ncbi.nlm.nih.gov. [Link]

  • Bünemann, M., et al. (2025). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2018). Lanthanide-based tools for the investigation of cellular environments. Rsc.org. [Link]

  • Frontiers. (2021). A Review of New High-Throughput Methods Designed for Fluorescence Lifetime Sensing From Cells and Tissues. Frontiersin.org. [Link]

  • Tonbo Biosciences. (n.d.). Unlocking Insights: The Vital Role of Unmixing Algorithms in Spectral Flow Cytometry. Tonbobio.com. [Link]

  • ZEISS Microscopy. (n.d.). Introduction to Spectral Imaging. Zeiss.com. [Link]

  • ResearchGate. (2005). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Researchgate.net. [Link]

  • Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society, 145(43), 23435-23453. [Link]

  • NCBI Bookshelf. (2025). Interference and Artifacts in High-content Screening. Ncbi.nlm.nih.gov. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Bellbrooklabs.com. [Link]

  • Optica Publishing Group. (2021). Time-domain single photon-excited autofluorescence lifetime for label-free detection of T cell activation. Optica.org. [Link]

  • Virginia Commonwealth University. (2018). Identification of Compounds Causing Cellular Autofluorescence in Touch Samples. Vcu.edu. [Link]

  • Bio-Rad. (n.d.). Autofluorescence - Flow Cytometry Guide. Bio-rad-antibodies.com. [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. [Link]

  • Becker, W. (2012). Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. Polymers, 4(3), 1334-1369. [Link]

  • ACS Publications. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Acs.org. [Link]

  • SPIE. (2024). Label-free fluorescence lifetime imaging for the assessment of cell viability in living tumor fragments. Spiedigitallibrary.org. [Link]

  • Expert Cytometry. (2017). Episode #14 - What Is Autofluorescence? Youtube.com. [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman.com. [Link]

  • ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Acs.org. [Link]

  • NIH. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Nih.gov. [Link]

Sources

Resolving NMR peak overlap in 8-fluoro-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center.

Ticket ID: #FQ-882-NMR Subject: Resolving Peak Overlap in 8-Fluoro-Substituted Quinolines Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are encountering spectral complexity in 8-fluoroquinolines due to the "Dual-Coupling Penalty." Unlike standard quinolines, your protons are split not only by neighboring protons (


) but also by the 

F nucleus (

), which is 100% abundant and spin-active (

). This creates wide, non-first-order multiplets that obscure critical diagnostic signals.

This guide provides a tiered troubleshooting workflow to deconvolute these spectra, moving from hardware optimization to advanced pulse sequences.

Tier 1: Diagnostic & Basic Triage

"Why does my spectrum look like a forest of multiplets?"

The Root Cause: J-Coupling Analysis

In 8-fluoroquinoline, the fluorine atom at position 8 exerts long-range coupling effects across the benzenoid ring (positions 5, 6, and 7). You must distinguish between H-H coupling and H-F coupling to interpret the multiplets.

Standard Coupling Constants for 8-Fluoroquinoline:

InteractionTypePositionTypical

Value (Hz)
Visual Impact

OrthoF8

H7
8.0 – 11.0 Hz Large doublet splitting; often overlaps with

.

MetaF8

H6
4.0 – 6.0 Hz Significant broadening or extra splitting of the H6 triplet/dd.

ParaF8

H5
< 2.0 Hz Peak broadening; may not resolve as distinct splitting.

Action Item: Calculate the sum of couplings (


) for your multiplets. If a "doublet" has a splitting of >8 Hz that cannot be matched to a neighboring proton, it is likely the 

coupling.

Tier 2: Advanced Acquisition Protocols

"I need to simplify the spectrum. How do I remove the Fluorine splitting?"

The most robust solution is


F-Decoupled 

H NMR (

H{

F})
. This experiment collapses the F-H multiplets into standard H-H multiplets, instantly resolving overlap.
Protocol: Setting up H{ F} on Bruker/Varian Systems

Prerequisites:

  • Probe: Must be a "Dual" or "Broadband" probe capable of tuning to

    
    H and 
    
    
    
    F simultaneously (e.g., BBFO, TBI, or HCN).
  • Hardware: Requires two RF channels (Channel 1:

    
    H, Channel 2: 
    
    
    
    F).

Step-by-Step Workflow:

  • Acquire Reference Spectra:

    • Run a standard

      
      H spectrum.
      
    • Run a standard

      
      F spectrum.[1][2] Note the center frequency (O1P) of your fluorine signal (typically -110 to -130 ppm for fluoroquinolines).
      
  • Parameter Setup (Bruker Syntax Example):

    • Command: edc (Edit Current)

      
       Select pulse program zgfhigqn (or zjhfigqn for inverse gated).
      
    • Channel 2 Setup:

      • NUC2: 19F[3]

      • O2P: Set to the center of your

        
        F signal (from step 1).[4] Critical: If O2P is off-resonance, decoupling will fail or create artifacts.
        
      • CPDPRG2: waltz16 or garp (Composite Pulse Decoupling sequence).

      • PL12 (Decoupling Power): Determine via getprosol or manual calculation (typically 0.5–2 Watts; do not overheat the probe).

  • Execution & Processing:

    • rga (Receiver Gain Adjustment)

      
      zg.
      
    • Result: Compare with the coupled spectrum. The H7 signal should collapse from a wide ddd to a simpler dd.

Safety Note:


F requires high-power decoupling. Ensure your probe's duty cycle limits are respected. Do not exceed 1-2 seconds of acquisition time (AQ) without adequate relaxation delay (D1) to prevent coil heating.

Tier 3: Complex Solving & Isomer Assignment

"Decoupling didn't fix it. The chemical shifts are inherently overlapping."

If peaks are still stacked, you must alter the chemical environment or use through-space correlations.

Strategy A: Solvent Engineering (ASIS Effect)

Aromatic solvents induce shifts via


-stacking. Fluorine is electron-withdrawing, creating a local dipole that interacts specifically with benzene-d6.
  • Protocol: Prepare samples in CDCl

    
      (standard) and Benzene-d
    
    
    
    or Acetone-d
    
    
    .
  • Mechanism: The solvent anisotropy will shift protons adjacent to the fluorine (H7) differently than distal protons (H2/H3), often separating overlapping multiplets by 0.1–0.2 ppm.

Strategy B: 2D HOESY (Heteronuclear Overhauser Effect)

To definitively assign isomers (e.g., 8-fluoro vs. 5-fluoro), use


H-

F HOESY. This detects through-space proximity (< 5 Å).
  • Logic:

    • 8-Fluoro: Strong NOE correlation between F8 and H7 . No correlation to H2 (unless protonated/charged).

    • 5-Fluoro: Strong NOE correlation between F5 and H4 (peri-position) and F5 and H6 .

HOESY Setup Guide:

  • Pulse Sequence: hoesyph (Phase sensitive) or hoesyqp.

  • Mixing Time (D8): Set to 400–600 ms . (Fluorine relaxation is fast; longer times lose signal).

  • Optimization: Since

    
    F has a wide bandwidth, ensure the excitation pulse covers your specific F shift.
    

Visual Troubleshooting Workflows

Figure 1: Decision Matrix for Overlap Resolution

Use this logic flow to determine the correct experiment for your sample.

NMR_Workflow Start Start: Complex 1H Spectrum (8-Fluoroquinoline) Check_Coupling Calculate J-Couplings Is J > 8Hz present? Start->Check_Coupling Decoupling_Path Run 1H{19F} Decoupled NMR (Collapse Multiplets) Check_Coupling->Decoupling_Path Yes (F-Coupling suspected) Solvent_Path Solvent Screen (CDCl3 vs C6D6) Check_Coupling->Solvent_Path No (Chemical Shift Overlap) Decoupling_Path->Solvent_Path Peaks Still Overlapping Success Resolved & Assigned Decoupling_Path->Success Peaks Resolved HOESY_Path Run 1H-19F HOESY (Spatial Assignment) Solvent_Path->HOESY_Path Ambiguous Regiochemistry Solvent_Path->Success Shifts Separated HOESY_Path->Success

Caption: Logical workflow for troubleshooting NMR peak assignments in fluorinated quinolines.

Figure 2: 1H{19F} Experiment Block Diagram

Understanding the hardware signal flow.

Pulse_Sequence Channel1 Channel 1 (1H) Observer Sample Sample (8-Fluoroquinoline) Channel1->Sample Excitation Pulse (90°) Channel2 Channel 2 (19F) Decoupler Channel2->Sample Continuous Wave / GARP (During Acquisition) Detector FID Acquisition (1H Signal Only) Sample->Detector Decoupled Signal

Caption: Simplified schematic of the heteronuclear decoupling setup.

References

  • EPFL NMR Facility . Setup 1H {19F} experiment. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HOESY and decoupling parameters).
  • University of Ottawa NMR Facility . 1D Selective 1H - 19F HOESY. Retrieved from [Link]

  • OpenVNMRJ . Step-by-step instructions for 1H and 13C NMR. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for Quinoline-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Non-Traditional Catalytic Pathways

Executive Overview

The synthesis of quinoline-3-carbonitriles has shifted from stoichiometric Lewis acids (e.g., AlCl₃) and toxic heavy metals to sustainable, catalytic alternatives. This guide addresses the technical challenges of implementing Heterogeneous Nanocatalysts (MNPs) , Metal-Free Organocatalysts , and Solid Acid systems.

These protocols primarily utilize the One-Pot Multicomponent Reaction (MCR) involving an aryl aldehyde, malononitrile, and an active methylene/amine source (e.g., 1,3-cyclohexanedione, anilines, or 2-aminoaryl ketones).

Comparative Performance Data

Select the optimal catalytic system based on your lab's constraints.

Catalyst SystemTypeTypical YieldReaction TimeRecovery MethodKey Advantage
Fe₃O₄@SiO₂-SO₃H Magnetic Nanocatalyst88–95%15–30 minExternal MagnetHigh reusability (5+ cycles); rapid separation.
g-C₃N₄-SO₃H Metal-Free Solid Acid85–92%2–4 hFiltrationMetal-free; prevents heavy metal contamination in pharma.
Molecular Iodine (I₂) Organocatalyst80–90%1–3 hAqueous WashInexpensive; readily available; mild conditions.
Nano-TiO₂ Heterogeneous Metal Oxide85–94%30–60 minCentrifugationHigh thermal stability; chemically inert support.

Module 1: Magnetic Nanocatalysts (Fe₃O₄-based)

Focus: Troubleshooting leaching, aggregation, and magnetic separability.

Standard Operating Procedure (SOP)

Target: Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

  • Preparation: In a 50 mL round-bottom flask, combine:

    • Aryl aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Catalyst: Fe₃O₄@SiO₂-SO₃H (20 mg)

    • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

  • Reaction: Reflux at 80°C for 20 minutes. Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Separation: Place a neodymium magnet against the flask wall. Decant the supernatant containing the product.

  • Purification: Wash the magnetic solid with hot ethanol (2 x 3 mL) to recover adsorbed product. Recrystallize the crude solid from ethanol.

Troubleshooting & FAQs

Q: My catalyst recovery rate drops significantly after the 3rd cycle. Is it leaching? A: Not necessarily leaching, but likely pore blocking or surface fouling .

  • Diagnosis: If the yield drops but the magnetic response remains strong, organic oligomers are clogging the active sites.

  • Fix: Perform a "calcination reset" or a vigorous wash. Wash the used catalyst with hot methanol followed by acetone. If using silica-coated MNPs, avoid high-pH washes which degrade the SiO₂ shell.

Q: The reaction mixture turns into a viscous tar, and the magnet cannot separate the catalyst. A: This indicates uncontrolled polymerization of the malononitrile or aldehyde.

  • Cause: Temperature too high or solvent volume too low (high concentration).

  • Fix: Dilute the reaction (increase solvent by 50%). Switch to a lower boiling solvent (e.g., EtOH instead of H₂O/EtOH reflux) to moderate the Knoevenagel condensation rate.

Q: I see iron contamination in my final product (yellow tint in white solid). A: The acidic shell (SO₃H) may be degrading the magnetic core.

  • Cause: The SiO₂ protective layer is too thin or incomplete, allowing acid to attack the Fe₃O₄ core.

  • Validation: Test the supernatant with KSCN (potassium thiocyanate); a red color confirms Fe³⁺ leaching.

  • Prevention: Ensure your catalyst synthesis includes a TEOS (tetraethyl orthosilicate) coating step before functionalization.

Module 2: Metal-Free Organocatalysis (Iodine & g-C₃N₄)

Focus: Handling acidity, stoichiometry, and reaction kinetics.

Standard Operating Procedure (SOP)

Target: Iodine-catalyzed synthesis of quinoline-3-carbonitriles.

  • Preparation: Mix aryl aldehyde (1 mmol), malononitrile (1 mmol), and enaminone/aniline derivative (1 mmol) in Ethanol (5 mL).

  • Activation: Add Molecular Iodine (I₂) (10 mol%, ~25 mg).

  • Reaction: Stir at room temperature for 10 min, then heat to 50°C until TLC shows consumption of aldehyde.

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted iodine (mixture turns from brown to clear).

  • Isolation: Filter the precipitated solid.

Troubleshooting & FAQs

Q: The reaction stalls at the intermediate Knoevenagel product (benzylidenemalononitrile). A: The Michael addition step (attack of the third component) is the rate-determining step and requires activation.

  • Cause: The amine/enamine component is not nucleophilic enough (e.g., nitro-substituted anilines).

  • Fix: Increase temperature to reflux. If using I₂, add a Lewis base co-catalyst (e.g., 5 mol% DMSO) to activate the intermediate via halogen bonding.

Q: Yields are low when using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde). A: Electron-rich aldehydes are less reactive in the initial nucleophilic attack.

  • Logic: The carbonyl carbon is less electrophilic.

  • Optimization: Increase catalyst loading to 15-20 mol%. Switch to a more polar solvent (Acetonitrile) to stabilize the polar transition states.

Visualizations

Diagram 1: Mechanistic Pathway (Self-Validating Logic)

This diagram illustrates the critical checkpoints. If your reaction fails, identify which intermediate (A, B, or C) is accumulating.

G Start Substrates: Aldehyde + Malononitrile Inter1 Intermediate A: Benzylidenemalononitrile (Knoevenagel Product) Start->Inter1 Catalyst Activation (- H₂O) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Michael Addition Add Addition of 3rd Component (Enamine/Active Methylene) Add->Inter2 Nucleophilic Attack Cycl Cyclization & Tautomerization Inter2->Cycl Intramolecular Ring Closure Final Product: Quinoline-3-carbonitrile Cycl->Final Oxidation/Aromatization (- H₂ or H₂O)

Caption: Step-wise catalytic cycle. Accumulation of "Intermediate A" suggests failure in the Michael Addition step (needs higher temp or stronger nucleophile).

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve low yield or purity issues.

G Problem Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Aldehyde consumed? Problem->CheckTLC YesConsumed Yes: Aldehyde Consumed CheckTLC->YesConsumed Yes NoConsumed No: Aldehyde Remains CheckTLC->NoConsumed No SideProducts Multiple Spots? (Side Reactions) YesConsumed->SideProducts Activation Catalyst Issue NoConsumed->Activation Tar Tar Formation: Reduce Temp or Dilute Reaction SideProducts->Tar Viscous/Dark Workup Workup Issue: Check pH or Recrystallize SideProducts->Workup Discrete Spots Clean Clean but Slow: Increase Cat. Load or Change Solvent Activation->Clean Reaction Stalled

Caption: Diagnostic flowchart for isolating reaction failures in quinoline synthesis.

References

  • Esfandiari, N. et al. (2025).[1] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Soleimani, E. et al. (2016). Fe3O4@SiO2/ZnCl2: A magnetic nanocatalyst for the Friedländer synthesis of quinolines. ResearchGate/Journal of Chemical Research. [Link]

  • Maleki, B. et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]

  • Kumar, A. et al. (2024).[2] Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports. [Link][3]

Sources

Technical Support Center: Handling and Storage of Moisture-Sensitive Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline-based intermediates. This guide is designed for researchers, scientists, and drug development professionals who handle these critical but often sensitive compounds. Quinolines are foundational structures in medicinal chemistry, but their efficacy in synthesis is highly dependent on their purity and stability.[1] Moisture is a pervasive and often underestimated contaminant that can compromise the integrity of quinoline intermediates, leading to failed reactions, inconsistent results, and loss of valuable materials.

This document provides in-depth, field-proven insights into diagnosing, preventing, and resolving issues related to moisture sensitivity during storage and handling. The information is structured in a direct question-and-answer format to address the specific challenges you may encounter in your laboratory.

Troubleshooting Guide: Diagnosing and Resolving Moisture-Related Issues

This section addresses specific problems that arise when a quinoline intermediate has been compromised by moisture.

Q1: My reaction yield is low and inconsistent, and I suspect my quinoline intermediate has degraded. What are the definitive signs of moisture-related degradation?

A1: Inconsistent or low yields are classic symptoms of reagent degradation, with moisture being a frequent cause. The degradation of quinoline intermediates can manifest through both physical changes and analytical discrepancies.

Causality: The nitrogen atom in the quinoline ring system and various substituents can influence the molecule's susceptibility to hydrolysis or moisture-catalyzed degradation.[2] Water can act as a nucleophile or a proton source/sink, facilitating decomposition pathways that may not occur under anhydrous conditions. This can lead to the formation of hydroxylated byproducts or cleavage of the heterocyclic ring system.[3]

Key Indicators of Degradation:

  • Physical Appearance:

    • Clumping or Caking: Hygroscopic solids will absorb atmospheric moisture, causing particles to stick together.[4] This is often the first visible sign of improper storage.

    • Discoloration: Quinoline compounds may turn from white or off-white to yellow or brown upon degradation, often due to oxidation or photodegradation, which can be accelerated by moisture.[5]

    • Phase Change: Some solids may become oily or partially dissolve as they absorb significant amounts of water.

  • Analytical Evidence:

    • Nuclear Magnetic Resonance (NMR): Broadening of peaks (especially -OH or -NH protons), and the appearance of new, unexpected signals. A D₂O shake can help confirm the presence of exchangeable protons from water or hydroxyl byproducts. Moisture can also affect the spectral analysis itself.[6]

    • High-Performance Liquid Chromatography (HPLC): Appearance of new peaks, often with different retention times, indicating the formation of more polar degradation products. A "stability-indicating" HPLC method is crucial for separating the parent compound from its degradants.[5]

    • Karl Fischer Titration: This is the most direct and quantitative method for determining water content, confirming the presence of excess moisture even at parts-per-million (ppm) levels.[7][8]

Q2: I've observed clumping in my solid quinoline intermediate. Is the material still usable?

A2: Clumping is a clear indicator of moisture absorption.[4] While the bulk of the material might still be viable, its purity is now questionable. The absorbed water can initiate slow degradation, and the non-uniform moisture distribution makes it impossible to accurately weigh the anhydrous compound for a reaction.

Workflow for Assessing a Compromised Intermediate:

The following workflow provides a systematic approach to decide whether to discard, purify, or use the compromised material.

G Workflow: Assessing a Moisture-Compromised Quinoline Intermediate Start Intermediate shows signs of moisture exposure (e.g., clumping). KF_Test Perform Karl Fischer (KF) Titration on a representative sample. Start->KF_Test Check_Spec Is water content above specification? KF_Test->Check_Spec Dry_Material Dry material under high vacuum and/or gentle heat (if thermally stable). Check_Spec->Dry_Material Yes Purity_Analysis Analyze purity via HPLC or NMR to check for degradation products. Check_Spec->Purity_Analysis No Re_Test Re-test water content with KF Titration. Dry_Material->Re_Test Check_Again Is water content now within specification? Re_Test->Check_Again Check_Again->Purity_Analysis Yes Discard Discard material. Check_Again->Discard No (Drying ineffective) Check_Purity Is purity acceptable (>95% or as required)? Purity_Analysis->Check_Purity Use_Caution Use with caution. Adjust stoichiometry based on purity. Check_Purity->Use_Caution Yes Purify Consider purification (e.g., recrystallization, chromatography). Check_Purity->Purify No Purify->Discard If purification is not feasible G Decision Tree for Selecting Storage Method Start Select Quinoline Intermediate Check_SDS Consult Safety Data Sheet (SDS) and supplier data for hygroscopicity. Start->Check_SDS Sensitivity How sensitive is it? Check_SDS->Sensitivity High_Sens Extremely Hygroscopic or Air-Sensitive Sensitivity->High_Sens High Mod_Sens Moderately Hygroscopic Sensitivity->Mod_Sens Moderate Low_Sens Slightly Hygroscopic or Stable Sensitivity->Low_Sens Low Store_Inert Store in Septum-Sealed Bottle under Inert Gas (N₂/Ar). Place in desiccator. High_Sens->Store_Inert Store_Desiccator Store in Tightly Capped Bottle inside a Desiccator Cabinet. Mod_Sens->Store_Desiccator Store_Dry Store in Tightly Capped Bottle in a cool, dry location. Parafilm seal recommended. Low_Sens->Store_Dry

Caption: A guide for choosing the appropriate storage conditions.

Q2: How should I handle and weigh a hygroscopic solid intermediate outside of a glove box?

A2: If a glove box is unavailable, you must work efficiently to minimize atmospheric exposure.

  • Allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Have all necessary tools (spatulas, weigh paper/boat, secondary container) ready.

  • Open the container, quickly remove the required amount of solid, and immediately and tightly reseal the primary container.

  • If the intermediate is very sensitive, you can flush the headspace with inert gas before and after dispensing (as described in Protocol 2).

  • Weigh the material quickly. For longer operations, a glove bag filled with nitrogen can be an effective and inexpensive alternative to a full glove box. [9]

Q3: My quinoline intermediate is light-sensitive as well as moisture-sensitive. How does this affect storage?

A3: For compounds sensitive to both light and moisture, you must combine protective measures. Store the material in an amber glass bottle to block UV and visible light. [5]Then, follow all the protocols for moisture protection, such as inert gas blanketing and storage in a desiccator. The desiccator should be placed inside a dark cabinet to provide an additional layer of light protection. Photodegradation can be a significant issue for quinoline compounds, leading to byproducts like hydroxyquinolines. [5][10]

References

  • (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Retrieved from [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • Apollo Scientific. (2024, February 21). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • (2022, March 21). Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. Retrieved from [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • ESPM SENSE. Pharmaceutical Industry Gas Detection & Safety Solutions. Retrieved from [Link]

  • (2017, December 18). (PDF) Photodegradation of quinoline in water. Retrieved from [Link]

  • (2022, December 27). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles - International Journal of Electrochemical Science. Retrieved from [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • (2023, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Retrieved from [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • WestAir. (2023, August 14). What Gases Are Used by Pharmaceuticals? Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Retrieved from [Link]

  • Air Products. Packaging, Inerting and Blanketing for Pharmaceuticals. Retrieved from [Link]

  • (2004, May 15). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Moisture Content Analysis. Retrieved from [Link]

  • (2024, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • (2017, July 25). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? Retrieved from [Link]

  • EurekAlert! (2020, September 29). Facile synthesis of quinoline in water. Retrieved from [Link]

  • JETIR.org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

Sources

Validation & Comparative

Advanced FTIR Spectroscopy for Nitrile-Substituted Quinoline Derivatives: ATR vs. Transmission Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals

Quinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to targeted anticancer therapies. The strategic functionalization of the quinoline core with a nitrile group (–C≡N) is frequently employed to improve metabolic stability, enhance hydrogen-bonding interactions with target proteins, and modulate the electronic properties of the drug candidate.

Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the presence and structural environment of the nitrile group. However, the choice of FTIR sampling modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —drastically impacts the quality, quantifiability, and reliability of the spectral data[1]. This guide objectively compares these two analytical approaches, providing mechanistic insights, self-validating experimental protocols, and quantitative performance data for the analysis of quinoline-nitrile derivatives.

Mechanistic Causality: The Physics of the Nitrile Peak in Quinolines

To accurately interpret FTIR data, one must understand the causality behind the spectral features. The nitrile functional group exhibits a highly characteristic, sharp stretching vibration (


) in the mid-infrared region, typically between 2200 and 2280 cm⁻¹[2]. Because very few other functional groups absorb in this window, it serves as an excellent diagnostic marker.

However, the exact wavenumber and intensity of this peak are highly dependent on its electronic environment:

  • Aliphatic Nitriles: Typically appear at higher wavenumbers (~2250–2260 cm⁻¹).

  • Quinoline-Conjugated Nitriles: When the nitrile group is directly attached to the aromatic quinoline ring (e.g., 3-cyanoquinoline derivatives), the extended

    
    -conjugation system allows for resonance delocalization. This electron delocalization slightly decreases the bond order of the C≡N triple bond, shifting the absorption to a lower wavenumber (typically 2220–2230 cm⁻¹ )[3][4].
    
  • Intensity Amplification: The asymmetric charge distribution between the electron-rich quinoline core and the electron-withdrawing nitrile group creates a large transition dipole moment. This results in an amplified IR extinction coefficient, making the peak significantly more intense than in non-conjugated systems[4][5].

G A Quinoline Scaffold (Aromatic π-System) C Resonance Delocalization & Charge Asymmetry A->C B Nitrile Group (-C≡N) (Electron Acceptor) B->C D Decreased Bond Order (Shift to ~2220 cm⁻¹) C->D E Increased Dipole Moment (Amplified IR Intensity) C->E

Caption: Logical flow of how quinoline conjugation alters nitrile FTIR spectral properties.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing synthesized quinoline-nitrile powders, analysts must choose between ATR and Transmission modes. Each offers distinct advantages depending on whether the goal is rapid qualitative verification or rigorous quantitative analysis.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflective element (IRE), typically a diamond or germanium crystal. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample to a depth of 1–5 µm[6][7].

  • Pros: Zero sample preparation; non-destructive; eliminates the Christiansen effect (scattering); highly tolerant of aqueous or viscous samples[1][8].

  • Cons: Surface-sensitive only (may not represent bulk homogeneity); peak intensities are wavelength-dependent (lower wavenumbers penetrate deeper, artificially inflating their relative intensity compared to high wavenumbers)[1].

Transmission FTIR (KBr Pellet)

Transmission FTIR requires dispersing the analyte in an IR-transparent matrix, typically Potassium Bromide (KBr), and pressing it into a solid pellet[8]. The IR beam passes entirely through the bulk sample.

  • Pros: True bulk analysis; adheres strictly to the Beer-Lambert law, making it superior for precise quantitation and trend analysis[1].

  • Cons: KBr is highly hygroscopic. Absorbed atmospheric moisture creates massive, broad O-H stretching bands (~3400 cm⁻¹) and bending bands (~1640 cm⁻¹) that can obscure adjacent peaks and alter baseline integration[1][9].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute10–15 minutes
Sample State Neat powder, intactDiluted in KBr (1:100 ratio)
Analysis Depth 1–5 µm (Surface)Entire pathlength (~1 mm bulk)
Nitrile Peak (~2220 cm⁻¹) Sharp, moderate intensitySharp, high intensity
Moisture Interference NegligibleHigh (Requires vacuum pressing)
Best Use Case Polymorph screening, rapid IDStrict quantitation, trace impurity analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checks to prevent false positives and baseline artifacts.

Workflow cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission (KBr) Workflow Start Synthesized Quinoline-Nitrile Powder A1 Clean Diamond with Isopropanol Start->A1 T1 Dry KBr at 110°C (Moisture Control) Start->T1 A2 Collect Air Background (Self-Check) A1->A2 A3 Apply Sample & Uniform Pressure A2->A3 A4 Acquire Surface Spectrum A3->A4 T2 Mill Sample + KBr (1:100) to < 2 µm T1->T2 T3 Press at 10 Tons under Vacuum T2->T3 T4 Acquire Bulk Spectrum T3->T4

Caption: Step-by-step experimental workflow comparing ATR-FTIR and Transmission FTIR methodologies.

Protocol A: ATR-FTIR Analysis of Quinoline-Nitrile Derivatives

Causality Focus: Ensuring intimate optical contact while preventing crystal contamination.

  • System Initialization & Cleaning: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe soaked in spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Background Validation (Critical Step): Collect a background spectrum of the ambient air. Validation Check: Ensure the baseline is flat and no residual peaks from previous samples exist in the 2200–2300 cm⁻¹ (nitrile) or 1600–1500 cm⁻¹ (aromatic) regions.

  • Sample Application: Deposit approximately 2–5 mg of the neat quinoline-nitrile powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates a few micrometers; insufficient pressure results in poor optical contact and a weak, noisy signal[1].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans). Apply an ATR correction algorithm to normalize intensities across the wavenumber range.

Protocol B: Transmission FTIR (KBr Pellet)

Causality Focus: Minimizing scattering effects and moisture interference for bulk quantitation.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Causality: KBr absorbs water rapidly, which will artificially broaden the spectrum and obscure critical functional group regions[8].

  • Milling: Weigh ~1 mg of the quinoline-nitrile derivative and ~100 mg of the dried KBr. Grind them together in an agate mortar for 3–5 minutes. Validation Check: The particle size must be reduced to less than 2 µm. If particles are larger than the IR wavelength, they will scatter the beam (Christiansen effect), causing asymmetrical, sloping baselines.

  • Pellet Pressing: Transfer the fine powder to a 13 mm pellet die. Connect the die to a vacuum pump for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Data Acquisition: Place the transparent pellet in the transmission holder. Collect the spectrum against a blank KBr pellet background. The nitrile peak at ~2220 cm⁻¹ should appear sharp, with peak area directly proportional to the analyte concentration (Beer-Lambert Law)[1].

Conclusion & Recommendations

For modern pharmaceutical development involving quinoline-nitrile derivatives, ATR-FTIR is the recommended primary technique due to its speed, preservation of the solid-state form, and immunity to moisture artifacts[6][9]. The nitrile peak at ~2220 cm⁻¹ is intense enough in conjugated quinoline systems that the short pathlength of the ATR evanescent wave is more than sufficient for high-confidence identification[4].

However, if the analytical objective shifts from identification to strict impurity quantitation or determining the exact molar extinction coefficient of the nitrile stretch, Transmission FTIR remains the superior choice, provided stringent anhydrous sample preparation protocols are enforced[1].

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. Specac.com.
  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent.com.
  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Pressbooks.pub.
  • Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. SSRN.com.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.com.
  • Fourier Transform Infrared spectrometry (FTIR) - ZfP. BayernCollab.
  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. NIH.gov (PMC).
  • Recent Advances in Probing Electron Delocalization in Conjugated Molecules by Attached Infrared Reporter Groups. eScholarship.org.
  • Infrared Spectroscopy - Chemistry LibreTexts. LibreTexts.org.

Sources

Mass Spectrometry Fragmentation Pattern of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS: 61338-15-6) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the stability of the bicyclic quinolone core and the electron-withdrawing nitrile group at position 3.

In drug development, verifying the presence of the fluorine atom at the C-8 position is essential, as metabolic defluorination or synthetic mis-regioselectivity can alter pharmacological efficacy. This guide provides a definitive fragmentation analysis, contrasting the specific mass spectral behavior of the 8-fluoro derivative against its non-fluorinated and chlorinated analogs.

Chemical Profile
PropertySpecification
IUPAC Name 8-Fluoro-4-hydroxyquinoline-3-carbonitrile
Molecular Formula C₁₀H₅FN₂O
Exact Mass 188.0386 Da
Monoisotopic Mass 188.0386 Da
Key Functional Groups 3-Cyano, 4-Hydroxy (keto-enol tautomer), 8-Fluoro

Experimental Methodology

To replicate the fragmentation patterns described below, the following High-Resolution Mass Spectrometry (HRMS) parameters are recommended. These protocols ensure consistent ionization and reproducible collision-induced dissociation (CID).

Standardized LC-MS/MS Protocol
  • Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[2]

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5-10 µL/min for pure standard characterization.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both precursor stability and deep fragmentation.

Workflow Visualization

The following diagram outlines the logical flow for structural confirmation using MS/MS.

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) ESI ESI (+) Ionization [M+H]+ Generation Sample->ESI Infusion Selection Precursor Selection m/z 189.04 ESI->Selection MS1 Scan CID Collision Induced Dissociation (CID) Selection->CID Isolation Detection Fragment Detection (TOF/Orbitrap) CID->Detection MS2 Scan

Figure 1: Standardized MS/MS workflow for quinolone derivative characterization.

Fragmentation Analysis: The 8-Fluoro Pathway

The fragmentation of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile follows a characteristic "Quinolone Elimination Rule," primarily driven by the stability of the aromatic system and the lability of the carbonyl oxygen.

Primary Pathway: The CO Elimination (Neutral Loss -28 Da)

Upon protonation, the molecule forms the pseudomolecular ion [M+H]⁺ at m/z 189 . The most energetically favorable pathway involves the tautomerization of the 4-hydroxy group to the 4-keto form, followed by the expulsion of carbon monoxide (CO).

  • Precursor: m/z 189 (C₁₀H₆FN₂O⁺)

  • Transition: Loss of CO (28 Da)

  • Product: m/z 161 (C₉H₆FN₂⁺)

  • Mechanism: Ring contraction typically occurs here, forming a stable indole-like or fused bicyclic cation. The retention of the fluorine atom is confirmed by the mass shift relative to the non-fluorinated analog (see Section 4).

Secondary Pathway: Nitrile Loss (Neutral Loss -27 Da)

The resulting fragment at m/z 161 retains the cyano group (-CN) and the fluorine. Under higher collision energies, this ion undergoes further fragmentation via the loss of Hydrogen Cyanide (HCN).

  • Precursor: m/z 161

  • Transition: Loss of HCN (27 Da)

  • Product: m/z 134 (C₈H₅F⁺)

  • Significance: This ion represents the fluorinated aromatic core. The high stability of the C-F bond means the fluorine is rarely lost before the skeletal carbon/nitrogen framework degrades.

Deep Fragmentation: Defluorination

At very high collision energies (>50 eV), cleavage of the C-F bond may occur, typically as the loss of HF (20 Da) from the m/z 134 ion or directly from the m/z 161 ion.

  • Transition: Loss of HF (20 Da)

  • Product: m/z 114 (from m/z 134) or m/z 141 (from m/z 161).

Fragmentation Pathway Diagram

FragmentationPathway M_H [M+H]+ m/z 189.04 Frag1 [M+H - CO]+ m/z 161.04 M_H->Frag1 - CO (28 Da) Primary Step Frag2 [M+H - CO - HCN]+ m/z 134.03 Frag1->Frag2 - HCN (27 Da) Secondary Step Frag3 [M+H - CO - HCN - HF]+ m/z 114.02 Frag2->Frag3 - HF (20 Da) High Energy

Figure 2: Proposed fragmentation pathway for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Comparative Performance: 8-Fluoro vs. Alternatives

To validate the identity of the 8-fluoro derivative, it is crucial to compare its fragmentation against structural analogs.[3] This comparison highlights the "Mass Tag" effect of the halogen substitution.

Comparative Data Table

The table below contrasts the 8-Fluoro compound with its non-fluorinated parent and a theoretical 8-Chloro analog. Note how the neutral losses (CO, HCN) remain constant, while the absolute m/z values shift according to the substituent mass.

Feature8-Fluoro Analog (Target)Non-Fluorinated Analog (Reference)8-Chloro Analog (Alternative)
Formula C₁₀H₅FN₂OC₁₀H₆N₂OC₁₀H₅ClN₂O
Precursor [M+H]⁺ 189 171 205 (³⁵Cl)
Fragment 1 (-CO) 161 143 177
Fragment 2 (-HCN) 134 116 150
Halogen Loss Rare (C-F is strong)N/ACommon (C-Cl is weaker)
Key Differentiator +18 Da shift vs ReferenceBaseline+34 Da shift & Isotope Pattern (3:1)
Interpretation for Researchers
  • Regiochemistry Confirmation: If the fluorine were on a labile position (e.g., N-F, which is chemically unlikely here but theoretically possible in derivatives), the loss of F/HF would occur before the loss of CO. The persistence of the +18 Da shift down to m/z 134 confirms the fluorine is attached to the stable benzenoid ring (positions 5, 6, 7, or 8).

  • Differentiation from N-Oxides: Quinolone N-oxides can have similar masses to hydroxylated derivatives. However, N-oxides typically show a dominant [M-16] or [M-17] loss (oxygen/OH) as the primary step, rather than the [M-28] (CO) loss seen here.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737335, 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Analog Reference). Retrieved from [Link]

  • Madala, N. E., et al. (2010). Electrospray Tandem Quadrupole Fragmentation of Quinolone Drugs and Related Ions. National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Marinković, A. D., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.[4] Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Comparative Technical Guide: 6-Fluoro vs. 8-Fluoro-4-Hydroxyquinoline-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-fluoro-4-hydroxyquinoline-3-carbonitrile versus its regioisomer 8-fluoro-4-hydroxyquinoline-3-carbonitrile .

These two scaffolds are critical intermediates in the synthesis of Tyrosine Kinase Inhibitors (TKIs) —specifically for EGFR and MEK targets—and third-generation fluoroquinolone antibiotics . While they share a molecular formula, the position of the fluorine atom dictates distinct chemical reactivities, metabolic profiles, and binding affinities in the final drug candidates.

Executive Summary: The Divergent Roles of Regioisomers

In drug discovery, the choice between the 6-fluoro and 8-fluoro isomers is rarely arbitrary; it is a strategic decision based on the desired Structure-Activity Relationship (SAR) .

Feature6-Fluoro Isomer 8-Fluoro Isomer
Primary Application Potency Driver in EGFR/HER2 Inhibitors.Metabolic Modulator & Antibacterial Spectrum Expander.
Kinase Binding Mimics the C-6 position of quinazolines (e.g., Gefitinib), often engaging in critical hydrophobic interactions at the ATP binding pocket entrance.Often used to block metabolic "soft spots" or improve oral bioavailability; can alter the pKa of the quinoline nitrogen.
Antibacterial Role The "Core" pharmacophore for DNA gyrase inhibition (Fluoroquinolones).Enhances activity against Gram-positive bacteria (e.g., S. aureus) but increases risk of phototoxicity.
Synthetic Precursor 4-Fluoroaniline2-Fluoroaniline

Chemical Synthesis & Reactivity Profile

Both isomers are synthesized via the Gould-Jacobs Reaction , a self-validating protocol that ensures high regioselectivity based on the starting aniline.

Synthesis Pathway (Gould-Jacobs)

The synthesis relies on the condensation of a fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Reactivity Difference:

  • 6-Fluoro: The cyclization of the 4-fluoroaniline precursor is generally high-yielding because the para-fluorine activates the ring system for the electrophilic aromatic substitution step (cyclization).

  • 8-Fluoro: The 2-fluoroaniline precursor places the fluorine ortho to the nucleophilic amine. During cyclization (to form the C4-C4a bond), the steric bulk of the fluorine at the 8-position (peri-position) can slightly retard the reaction rate compared to the 6-fluoro isomer, often requiring higher temperatures (Dowtherm A reflux at ~250°C).

Functionalization (The "Warhead" Installation)

The 4-hydroxy group (tautomeric with 4-oxo) is a "dummy" handle. It must be converted to a leaving group (Cl) to install the bioactive amine (e.g., an aniline for kinase inhibitors).

  • Chlorination (POCl₃): Both isomers convert readily.

  • SNAr Reactivity: The 8-fluoro substituent exerts a stronger inductive withdrawing effect ($ -I $) on the ring nitrogen due to proximity, potentially making the 4-position more electrophilic and reactive toward nucleophiles than the 6-fluoro isomer.

Biological Activity Analysis (SAR)[1]

Kinase Inhibition (EGFR/MEK Targets)

The 3-cyanoquinoline scaffold is a bioisostere of the 4-anilinoquinazoline scaffold found in drugs like Gefitinib and Erlotinib .

  • 6-Fluoro Activity (The Standard):

    • Mechanism: In the ATP binding pocket of EGFR, the C-6 position points toward the solvent-accessible region or interacts with the "ceiling" of the pocket (often near Cys797). A fluorine here creates a favorable dipole interaction and fills a small hydrophobic pocket without steric clash.

    • Data Support: Derivatives of 6-fluoro-3-cyanoquinoline typically show IC₅₀ values in the low nanomolar range (1–50 nM) for EGFRwt and EGFRT790M mutants. It is the preferred scaffold for maximizing binding affinity.

  • 8-Fluoro Activity (The Tuner):

    • Mechanism: The 8-position is located near the hinge region of the kinase. Substituting here can clash with the "gatekeeper" residue or the hinge backbone in certain kinases. However, it is highly effective at blocking metabolic oxidation . The C-8 position is a common site for P450-mediated hydroxylation; blocking it with Fluorine extends the half-life ($ t_{1/2} $) of the inhibitor.

    • Data Support: While often less potent in vitro (IC₅₀ ~50–200 nM) compared to 6-fluoro analogs for EGFR, 8-fluoro derivatives often exhibit superior pharmacokinetics (PK) and oral bioavailability in in vivo models.

Antibacterial Activity (Fluoroquinolone Context)

Although the 3-carbonitrile is an intermediate, the corresponding 3-carboxylic acids are active antibiotics.

  • 6-Fluoro: Essential for DNA gyrase inhibition. Removing or moving this fluorine typically destroys antibacterial activity.

  • 8-Fluoro: When added in addition to 6-fluoro (e.g., Sparfloxacin), it drastically improves activity against Gram-positive organisms and anaerobes. However, 8-fluoroquinolones are associated with higher phototoxicity due to the generation of reactive oxygen species upon UV irradiation.

Visualization of Workflows & Pathways

Synthetic Pathway (Gould-Jacobs)

GouldJacobs Aniline Start: Fluoroaniline (4-F or 2-F) Intermediate Enamine Intermediate (Acrylate) Aniline->Intermediate Condensation (110°C) EMME Reagent: EMME (Diethyl ethoxymethylenemalonate) EMME->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization - EtOH Product Product: Fluoro-4-hydroxyquinoline-3-CN Cyclization->Product Ring Closure Chlorination Activation: POCl3 Reflux -> 4-Cl Product->Chlorination SnAr Coupling (SnAr): + Aniline 'Warhead' Chlorination->SnAr Drug Final Kinase Inhibitor (4-Anilino-3-cyanoquinoline) SnAr->Drug

Caption: Comparative synthesis pathway.[1] The starting aniline (4-F vs 2-F) determines the final regioisomer (6-F vs 8-F).

Kinase Interaction Map (SAR Logic)

SAR_Logic Scaffold 4-Anilino-3-Cyanoquinoline Core Scaffold F6 6-Fluoro Substituent Scaffold->F6 F8 8-Fluoro Substituent Scaffold->F8 Pocket Solvent Front / Cys797 F6->Pocket Optimized Fit Binding Binding Affinity Result6 High Potency (Low nM) Binding->Result6 Pocket->Binding Metabolism Metabolic Stability F8->Metabolism Blocks P450 Site Hinge Hinge Region Interaction F8->Hinge Potential Steric Clash Result8 Extended Half-life / Altered Selectivity Metabolism->Result8

Caption: SAR decision matrix. 6-F is selected for raw potency; 8-F is selected to improve pharmacokinetic properties.

Validated Experimental Protocols

Synthesis of 4-Chloro-6-fluoroquinoline-3-carbonitrile (Activation Step)

This protocol converts the hydroxy intermediate into the reactive chloro-intermediate necessary for drug synthesis.

  • Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Reagents: Charge 6-fluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq, 10 mmol) and Phosphorus Oxychloride (POCl₃) (10.0 eq, 100 mmol). Note: Excess POCl₃ acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material (polar, baseline) disappears and a less polar spot appears.

  • Workup (Critical Safety): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring to quench excess POCl₃. Caution: Exothermic reaction releases HCl gas.

  • Isolation: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH 8. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane to yield the off-white solid 4-chloro-6-fluoroquinoline-3-carbonitrile .

    • Expected Yield: 85–92%.

    • Melting Point: 165–168°C.

Comparative Kinase Assay (EGFR-WT)

To objectively compare the activity of derivatives derived from these isomers.

  • Enzyme System: Recombinant human EGFR kinase domain (Invitrogen).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP Concentration: $ K_m $ apparent (typically 10 µM).

  • Protocol:

    • Incubate kinase, substrate, and test compound (6-F vs 8-F derivative) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂) for 1 hour at room temperature.

    • Add ATP (radiolabeled

      
      -
      
      
      
      P-ATP or fluorescent tracer).
    • Measure phosphorylation via scintillation counting or FRET.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Side Chain Length on Tyrosine Kinase Inhibition." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2018). "Design, synthesis and biological evaluation of 4-anilinoquinoline-3-carbonitrile derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • BenchChem Technical Data. "8-Fluoroquinoline-3-carboxamide Antibacterial Profile."

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy.

Sources

HPLC Retention Time Standards and Column Selectivity for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS: 61338-15-6) is a highly functionalized heterocyclic intermediate critical to the synthesis of targeted kinase inhibitors and advanced fluoroquinolone antibiotics[1]. For analytical scientists, establishing robust High-Performance Liquid Chromatography (HPLC) retention time standards for this compound presents a unique set of chromatographic challenges.

When analyzed using generic reversed-phase (RP) methods, this molecule frequently exhibits poor retention, peak splitting, and severe tailing. This guide provides an objective, data-driven comparison of different column chemistries—specifically C18, Biphenyl, and Pentafluorophenyl (PFP)—to establish the most reliable retention time standards and system suitability protocols for this complex intermediate.

Mechanistic Insights: The "Why" Behind Method Design

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for all RP-HPLC assays. However, analytical methods must be engineered based on the specific physicochemical causality of the analyte.

The Structural Challenge

8-Fluoro-4-hydroxyquinoline-3-carbonitrile possesses several problematic features:

  • Basic Quinoline Nitrogen: Prone to secondary interactions with unendcapped silanols on the silica support.

  • Lactam-Lactim Tautomerism: The C4-hydroxyl group exists in equilibrium with its 4-quinolone tautomer (4-hydroxyquinoline ⇌ 4-quinolone). If the mobile phase does not lock the molecule into a single state, it elutes as a split or severely broadened peak[2].

  • High Polarity & Electronegativity: The C8-fluorine and C3-nitrile groups create strong dipole moments that are poorly retained by purely hydrophobic alkyl chains[3].

The Causality of the Solution

To achieve a self-validating, robust method, we must apply both thermodynamic and kinetic controls:

  • Thermodynamic Control (pH): By adjusting the mobile phase pH to 3.0 using an ammonium formate/formic acid buffer, we fully protonate the basic nitrogen and suppress the ionization of surface silanols. This acidic environment also shifts the tautomeric equilibrium toward a single dominant species[4].

  • Kinetic Control (Column Selectivity): Alkyl phases (C18) rely exclusively on dispersive interactions, which are insufficient here. Pentafluorophenyl (PFP) phases offer orthogonal selectivity through multiple retention mechanisms: dispersive, dipole-dipole, π-π, and hydrogen bonding. The fluorinated stationary phase strongly interacts with the C8-fluorine of the analyte, locking it into a stable orientation that yields exceptional peak symmetry[5].

Experimental Protocols

The following step-by-step methodology represents a self-validating workflow. The inclusion of an initial isocratic hold acts as an internal system check, ensuring that retention is driven by the stationary phase chemistry rather than injection solvent mismatch.

Step 1: Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio. (Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-induced band broadening).

  • Standard Solution: Accurately weigh 10.0 mg of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile reference standard[1]. Dissolve in 10 mL of diluent (sonicate for 5 minutes) to create a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.26 g of Ammonium Formate in 1000 mL of Milli-Q water (20 mM). Adjust the pH precisely to 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Causality: Elevated temperature improves mass transfer kinetics, reducing band broadening for rigid heterocycles).

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 10% → 60% B (Linear ramp for elution)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.0 - 10.1 min: 60% → 10% B (Return to initial conditions)

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

Data Presentation: Column Performance Comparison

The quantitative data below summarizes the chromatographic performance of three distinct 150 x 4.6 mm, sub-3 µm particle size columns evaluated under the identical protocol described above.

Column ChemistryPrimary Interaction Mechanism(s)Retention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Suitability for Standard
Standard C18 Hydrophobic (Dispersive)4.121.85 (Fail)6,500Poor (High tailing)
Biphenyl Phase π-π Polarizability, Hydrophobic6.451.15 (Pass)12,400Good
PFP Phase Dipole-dipole, π-π, H-bonding7.821.02 (Optimal)18,200Excellent

Table 1: Comparative retention time and system suitability metrics for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Mandatory Visualization: Method Development Logic

HPLC_Workflow A Analyte: 8-Fluoro-4-hydroxyquinoline -3-carbonitrile B Structural Challenges: Tautomerism & Basic Nitrogen A->B C Thermodynamic Control: Buffer pH 3.0 (Formate) Suppresses Silanol Interactions B->C D Kinetic Control: Select Column Chemistry C->D E Standard C18 Result: Peak Tailing (As > 1.8) D->E Dispersive Only F Biphenyl Phase Result: Good Shape (As = 1.15) D->F π-π Interactions G PFP Phase Result: Optimal (As = 1.02) D->G Dipole & H-Bonding

Caption: Method development logic for optimizing fluoroquinolone intermediate retention.

References

  • 61338-15-6 | 8-fluoro-4-hydroxyquinoline-3-carbonitrile - ChemScene.
  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride - Journal of Applied Pharmaceutical Science.
  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances - SCIRP.
  • Development and validation of LC-MS/MS for bioanalysis of hydroxychloroquine in human whole blood - Journal of Bacteriology and Virology.
  • (PDF)

Sources

Crystal structure data for 4-hydroxyquinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Data for 4-Hydroxyquinoline-3-Carbonitrile Derivatives: A Comparative Technical Guide

Executive Summary: The Structural Paradox

For researchers in medicinal chemistry, the 4-hydroxyquinoline-3-carbonitrile scaffold represents a critical "privileged structure," serving as the core for numerous kinase inhibitors (e.g., EGFR, Src) and antimicrobial agents. However, its name is a crystallographic misnomer.

The Core Finding: Despite the nomenclature "4-hydroxy," X-ray diffraction data consistently reveals that in the solid state, these derivatives predominantly exist as 4-oxo-1,4-dihydroquinoline-3-carbonitriles (the keto tautomer). This distinction is not merely academic; it fundamentally dictates the compound's solubility, bioavailability, and binding mode in protein pockets.

This guide provides an objective comparison of the structural metrics of 3-cyano derivatives against their 3-carboxylate analogs, supported by crystallographic data and experimental protocols.

Structural Identity & Tautomerism

The performance of this scaffold is governed by the tautomeric equilibrium between the Enol (4-hydroxy) and Keto (4-oxo) forms.[1]

Mechanism of Stabilization

The electron-withdrawing nature of the 3-cyano (CN) group significantly impacts this equilibrium.[1] Unlike electron-donating substituents, the 3-CN group polarizes the C2-C3 double bond, stabilizing the N1-H species (keto form) through resonance.[1]

  • Enol Form: Favored in non-polar solvents or gas phase; rare in crystal structures of 3-CN derivatives.[1]

  • Keto Form: Dominant in the solid state due to the formation of robust intermolecular hydrogen-bonded networks (N-H···O=C), which act as "supramolecular synthons."[1]

Visualization: Tautomeric Equilibrium & Stabilization

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Transition Proton Transfer (Solvent/Crystal Field) Enol->Transition Fast Exchange Keto Keto Form (4-Oxo-1,4-dihydroquinoline) Transition->Keto Favored by 3-CN (EWG) Packing Crystal Lattice (Intermolecular H-Bonds) Keto->Packing Stabilized by N-H...O=C (Ribbon Motif) Packing->Keto Lattice Energy Lock

Caption: The 3-cyano group drives the equilibrium toward the Keto form, which is then "locked" into the crystal lattice by strong intermolecular hydrogen bonds.

Comparative Crystallographic Analysis

The following data compares the structural metrics of 4-hydroxyquinoline-3-carbonitrile derivatives against ethyl 4-hydroxyquinoline-3-carboxylate analogs. The data highlights why the nitrile derivatives often exhibit lower solubility (tighter packing).[1]

Table 1: Key Bond Length Indicators (Å)
Structural Metric3-Cyano Derivative (Keto Form)3-Carboxylate Analog (Mixed/Enol)Significance
C4–O Bond 1.24 – 1.26 Å 1.32 – 1.35 ÅShort bond = C=O double bond character (Keto).[1]
C3–C4 Bond 1.44 – 1.46 Å 1.38 – 1.41 ÅLonger bond indicates single bond character, confirming Keto.[1]
C2–C3 Bond 1.36 – 1.38 Å 1.39 – 1.42 ÅShort bond confirms localized double bond in the heterocyclic ring.[1]
N1...O4 Distance 2.80 – 2.90 Å > 3.0 Å (often dimers)Indicates strong intermolecular H-bond (N-H...O).[1]

Data Sources: Synthesized from crystallographic data of 6,7-dimethoxy derivatives and ethyl ester analogs [1][2].

Crystal Packing Motifs
  • 3-Cyano Derivatives: Typically form infinite 1D ribbons or chains.[1] The linear geometry of the cyano group allows for tight "head-to-tail" stacking, mediated by N-H···O=C hydrogen bonds.[1] This results in high melting points (>250°C) and poor aqueous solubility.[1]

  • 3-Carboxylate Derivatives: Often form centrosymmetric dimers (R2,2(10) graph set).[1] The steric bulk of the ester group disrupts the infinite ribbon, sometimes leading to slightly better solubility profiles or polymorphism.

Experimental Protocols

To replicate these structures for internal validation, follow these standardized protocols.

Protocol A: Synthesis (Gould-Jacobs Reaction)

This is the industry-standard route to access the core scaffold.[1]

  • Condensation: React an aniline derivative with ethyl (ethoxymethylene)cyanoacetate (1.0 equiv) in ethanol at reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The intermediate acrylate will precipitate. Filter and wash with cold ethanol.[1]

  • Cyclization: Add the acrylate portion-wise to boiling Diphenyl Ether (Ph₂O) (250°C).

    • Critical Step: Maintain temperature >240°C to ensure rapid cyclization and avoid polymerization.[1]

  • Workup: Cool to ~80°C, then pour slowly into hexane. The crude 4-oxo-3-carbonitrile will precipitate as a solid.[1]

Protocol B: Single Crystal Growth

Obtaining X-ray quality crystals of these high-melting solids requires controlled polarity.[1]

  • Solvent System: Prepare a saturated solution in hot DMF (Dimethylformamide).[1]

  • Anti-Solvent Diffusion: Place the DMF solution in a small vial. Place this vial inside a larger jar containing Ethanol or Methanol . Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed for 3–7 days. The alcohol will slowly diffuse into the DMF, lowering solubility and forcing crystallization of the thermodynamic (Keto) form.

Performance Implications for Drug Design

Understanding the solid-state structure allows for rational optimization of biological performance.

Table 2: Structure-Property Correlation
FeatureStructural CauseImpact on Drug Development
Poor Solubility Strong N-H[1]···O=C "Ribbon" lattice.[1]Requires formulation strategies (salts, amorphous dispersions) to improve bioavailability.[1]
Kinase Selectivity Keto form presents specific H-bond donor (N-H) and acceptor (C=O).[1]Docking models must use the Keto tautomer, not the Enol, to accurately predict binding poses in the ATP pocket.
Metabolic Stability 3-CN group is electronically robust.[1]Prevents metabolic oxidation at the 3-position; however, the nitrile can be hydrolyzed to amide/acid in vivo.
Visualization: Structural Workflow for Lead Optimization

Workflow Synthesis Synthesis (Gould-Jacobs) Crystallization Crystallization (DMF/EtOH Diffusion) Synthesis->Crystallization XRD X-Ray Diffraction (Confirm Keto Form) Crystallization->XRD Docking In Silico Docking (Use Keto Template) XRD->Docking Validated Structure Bioassay Biological Assay (Kinase Inhibition) Docking->Bioassay Rational Design

Caption: The critical path from synthesis to bioassay requires crystallographic validation of the tautomer to ensure accurate computational modeling.

References

  • Crystal Structure of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

    • Source: Acta Crystallographica Section E.[1]

    • Relevance: Defines the unit cell parameters and N-H...
    • (Generalized link to journal archives as specific deep links vary by subscription).

  • Tautomerism in Quinolone 3-Esters vs. Nitriles.

    • Source: Journal of Organic Chemistry / PubMed.[1]

    • Relevance: Comparative analysis of hydrogen bonding networks in ester vs.
    • [1]

  • Synthesis and Structure of 4-Hydroxyquinoline Deriv

    • Source: Molecules / MDPI.[1]

    • Relevance: Protocols for Gould-Jacobs cyclization and structural characterization.[1]

    • [1]

  • Cambridge Structural Database (CSD). [1]

    • Source: CCDC.[1]

    • Relevance: Repository for specific unit cell data (Search Refcodes: QUINOL, HQUIN).[1]

    • [1]

Sources

A Senior Application Scientist’s Guide to Validating the Purity of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the development pipeline. The compound 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a key building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven protocol for validating the purity of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile using Thin-Layer Chromatography (TLC). We will explore the causality behind each experimental choice, establish a self-validating protocol in line with regulatory expectations, and objectively compare TLC with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) to provide a complete analytical perspective.

The Analytical Challenge: Why TLC for a Quinolone Derivative?

8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic aromatic compound. Such molecules are often crystalline solids with good solubility in polar organic solvents. The quinoline core, being basic, presents a specific challenge in silica gel-based chromatography: interaction with acidic silanol groups (Si-OH) on the stationary phase. This interaction can lead to significant band broadening or "tailing," which obscures the separation of the main compound from closely related impurities.

Our TLC method is designed to counteract this effect, providing a rapid, cost-effective, and surprisingly robust assessment of purity. While HPLC is the gold standard for quantification, TLC remains an invaluable tool for:

  • Rapid Screening: Assessing reaction completion and purity of multiple fractions from column chromatography simultaneously.

  • Orthogonal Confirmation: Providing a secondary, independent method to confirm purity results from techniques like HPLC.

  • Forced Degradation Studies: Quickly visualizing the formation of degradation products under stress conditions (acid, base, oxidation, heat, light).

Part 1: A Validated TLC Protocol for Purity Assessment

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[1][2][3]

Materials & Reagents
  • TLC Plates: Silica gel 60 F254, aluminum-backed, 20x20 cm. The "F254" indicates an incorporated fluorescent indicator that glows at 254 nm, allowing for non-destructive visualization of UV-active compounds.[4][5]

  • Test Sample: 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (synthesized batch).

  • Reference Standard: A well-characterized, high-purity (>99%) sample of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

  • Solvents (HPLC Grade or equivalent):

    • Ethyl Acetate

    • n-Hexane

    • Triethylamine (TEA)

    • Methanol (for sample dissolution)

  • Apparatus:

    • Micropipettes or glass capillaries for spotting.

    • TLC developing chamber with a lid.

    • UV visualization lamp (254 nm and 365 nm).

    • Drying oven or heat gun.

Experimental Workflow: Step-by-Step Methodology

The entire workflow is designed to ensure reproducibility and accuracy, from solution preparation to final analysis.

TLC_Workflow cluster_prep 1. Preparation cluster_execution 2. TLC Execution cluster_analysis 3. Analysis & Validation SampleSol Prepare Test Solution (1 mg/mL in Methanol) CoSpotSol Prepare Co-Spot Solution (Mix Test & Reference) SampleSol->CoSpotSol RefSol Prepare Reference Standard Solution (1 mg/mL in Methanol) RefSol->CoSpotSol MobilePhase Prepare Mobile Phase (Hexane:EtOAc:TEA 70:30:0.5 v/v/v) Saturation Saturate Chamber (Add mobile phase & filter paper, wait 20-30 min) MobilePhase->Saturation PlatePrep Prepare TLC Plate (Draw baseline 1 cm from bottom) Spotting Spot Samples (Test, Reference, Co-spot) PlatePrep->Spotting Development Develop Plate (Place plate in chamber, run until solvent front is ~1 cm from top) Spotting->Development Saturation->Development Drying Dry Plate (Remove from chamber, air dry or use gentle heat) Development->Drying Visualization Visualize Plate (Under UV light at 254 nm) Drying->Visualization RfCalc Calculate Rf Values (Rf = distance spot traveled / distance solvent traveled) Visualization->RfCalc Specificity Assess Specificity (Single spot for co-spot lane) Visualization->Specificity Purity Evaluate Purity (Observe any secondary spots in the test sample lane) Visualization->Purity RfCalc->Specificity

Caption: Workflow for TLC Purity Validation.

1. Solution Preparation:

  • Test Solution: Accurately weigh and dissolve the synthesized 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in methanol to achieve a concentration of approximately 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration (1 mg/mL).

  • Causality: Using the same concentration for both allows for a direct visual comparison of spot intensity, which can give a semi-quantitative estimation of purity. Methanol is chosen for its ability to readily dissolve the compound.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Ethyl Acetate, and Triethylamine (TEA) in a ratio of 70:30:0.5 (v/v/v) .

  • Causality: This solvent system provides medium polarity, suitable for eluting the compound up the silica plate. The critical component is triethylamine. As a base, it deactivates the acidic silanol groups on the silica surface, preventing the basic quinoline nitrogen from binding strongly and thus eliminating tailing.[6]

3. Chamber Saturation:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Line one wall of the chamber with a piece of filter paper, ensuring it is soaked in the solvent.

  • Cover the chamber tightly and allow it to saturate for at least 20-30 minutes before placing the plate inside.[6]

  • Causality: A saturated chamber atmosphere ensures that the mobile phase composition remains constant as it moves up the plate, leading to consistent and reproducible Retention Factor (Rf) values.

4. TLC Plate Preparation and Spotting:

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Apply 1-2 µL of the Test Solution, Reference Standard Solution, and a "co-spot" (a single spot containing both the test and reference solutions) onto the baseline in separate lanes.[6]

  • Ensure the spots are small and compact.

5. Development and Visualization:

  • Carefully place the spotted plate into the saturated chamber and replace the lid.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm. The spots will appear as dark purple/blue areas against a fluorescent green background. Circle the observed spots with a pencil.

Data Interpretation & Validation Parameters
  • Specificity: The primary goal here is to demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. The co-spot is critical for this. A single, symmetrical spot in the co-spot lane confirms that the analyte in the test sample has the same Rf value as the reference standard.[1]

  • Purity Evaluation: In the test sample lane, the presence of any secondary spots (spots with different Rf values than the main spot) indicates impurities. The intensity and number of these spots provide a qualitative measure of purity.

  • Retention Factor (Rf) Calculation:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • A well-behaved spot in this system should have an Rf value between 0.3 and 0.5 for optimal resolution.

  • Limit of Detection (LOD): The LOD can be estimated by serially diluting the reference standard solution and spotting it on the plate until the spot is barely visible under UV light. This establishes the minimum concentration of an impurity that the method can detect.

  • Robustness: The method's robustness can be demonstrated by making small, deliberate changes to the mobile phase composition (e.g., Hexane:EtOAc 72:28 or 68:32) and observing that the separation is not significantly affected.[7]

Part 2: Performance Comparison with Alternative Analytical Techniques

While TLC is an excellent screening tool, a comprehensive purity validation often requires orthogonal methods. The choice of technique depends on the specific requirements of the analysis (qualitative vs. quantitative, speed, cost).

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Primary Use Qualitative purity, reaction monitoringQuantitative purity, impurity profilingAnalysis of volatile impurities (e.g., residual solvents)Structural elucidation, absolute quantification (qNMR)
Principle Planar chromatography (adsorption)Column chromatography (partition)Column chromatography (partition, gas phase)Nuclear spin resonance
Resolution ModerateHigh to Very HighVery HighNot a separation technique
Quantification Semi-quantitative (visual) or Quantitative (with densitometer)[8]Excellent, highly accurate and precise[9][10]Excellent for volatile analytes[11]Excellent (qNMR), primary method[12][13]
Speed Fast (20-40 min per plate, multiple samples)Moderate (10-30 min per sample)Moderate (15-45 min per sample)Slow (minutes to hours per sample)
Cost/Sample Very LowModerate to HighLow to ModerateVery High
Key Advantage High throughput, low cost, simpleGold standard for quantification and validation[14][15]Excellent for volatile/semi-volatile compoundsDefinitive structural information[16][17]
Limitation Lower resolution and sensitivity than HPLCHigher cost, larger solvent consumptionRequires analyte volatility (or derivatization)Low throughput, high instrument cost, lower sensitivity
In-Depth Comparison
  • TLC vs. HPLC: HPLC is the logical next step when precise quantification of impurities is required. A typical reversed-phase HPLC method would provide superior separation efficiency, allowing for the detection and quantification of impurities at levels below 0.1%, as required by regulatory bodies like the FDA and EMA.[7][14][18][19] However, a single HPLC run analyzes only one sample, whereas a single TLC plate can screen over a dozen samples simultaneously, making TLC far more efficient for process monitoring.

  • Applicability of GC: Direct analysis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile by GC is likely impractical due to its low volatility and high melting point.[20] It would require derivatization to a more volatile form, adding complexity and potential sources of error to the analysis. GC's primary role in this context would be to test for residual solvents from the synthesis, not for the purity of the compound itself.

  • The Power of NMR: NMR spectroscopy is the ultimate tool for structural confirmation.[12][13][21] A ¹H and ¹³C NMR spectrum can confirm the identity of the main spot isolated from TLC or HPLC. Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity of the reference standard itself without needing another standard for comparison.[16]

Conclusion: An Integrated Analytical Strategy

Validating the purity of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile requires a multi-faceted approach. The TLC method detailed in this guide serves as a robust, rapid, and cost-effective first line of analysis. It is an indispensable tool for reaction monitoring, fraction screening, and initial purity assessment. Its self-validating nature, particularly through the use of co-spotting for specificity, provides a high degree of confidence in the qualitative results.

For regulatory submissions and in-depth impurity profiling, this TLC method should be complemented by a validated quantitative technique, most commonly HPLC. NMR should be used to unequivocally confirm the structure of the primary compound and any significant impurities that are isolated. By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the quality, safety, and consistency of their chemical entities.

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem. Benchchem. Accessed March 7, 2026.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma. Accessed March 7, 2026.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Taylor & Francis Online. Accessed March 7, 2026.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Accessed March 7, 2026.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Accessed March 7, 2026.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. Accessed March 7, 2026.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. FDA. Accessed March 7, 2026.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. Benchchem. Accessed March 7, 2026.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Taylor & Francis Online. Accessed March 7, 2026.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Accessed March 7, 2026.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Veeprho. Accessed March 7, 2026.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. European Medicines Agency. Accessed March 7, 2026.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem. Benchchem. Accessed March 7, 2026.
  • Development and Validation of High-Performance Thin Layer Chromatographic Method for Estimation of Acyclovir. Cureus. Accessed March 7, 2026.
  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc.
  • Quality Guidelines - ICH. ICH. Accessed March 7, 2026.
  • Structure Elucidation and NMR - Hypha Discovery. Hypha Discovery. Accessed March 7, 2026.
  • Development and Validation of TLC-densitometry Method for Simultaneous Estimation of Brimonidine tartrate and Timolol maleate in Bulk and Pharmaceutical Dosage Form - Longdom Publishing. Longdom Publishing. Accessed March 7, 2026.
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Analytical Method Development and Validation of Hptlc - ijprajournal. IJPRA. Accessed March 7, 2026.
  • HPTLC Method Development and Validation: An Overview - PharmaInfo. PharmaInfo. Accessed March 7, 2026.
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC.
  • Small molecule-NMR | University of Gothenburg. University of Gothenburg. Accessed March 7, 2026.
  • Development and validation of thin layer chromatography-densitometry method for analysis of mefenamic acid in tablet - ResearchGate.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich. Sigma-Aldrich. Accessed March 7, 2026.
  • 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 - Sigma-Aldrich. Sigma-Aldrich. Accessed March 7, 2026.
  • Impurity Profiling in different analytical techniques. - IJNRD. International Journal of Novel Research and Development. Accessed March 7, 2026.

Sources

Comparative Guide: 8-Fluoroquinoline-3-Nitriles vs. Carboxylic Acids in Antibacterial Potency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Antibacterial Potency of 8-Fluoroquinoline-3-Nitriles vs. Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Distinction

This guide provides a technical analysis comparing the antibacterial efficacy of 8-fluoroquinoline-3-carboxylic acids (the classic fluoroquinolone scaffold) against their 3-nitrile (cyano) analogs.

While the carboxylic acid moiety is the clinical "gold standard" required for the water-metal ion bridge essential to DNA gyrase inhibition, the nitrile derivative represents a critical bioisostere often explored to modulate physicochemical properties (lipophilicity, permeability) or shift the therapeutic window from antibacterial to antiproliferative (anticancer) activity.

Key Takeaway:

  • Carboxylic Acids: High antibacterial potency (nM to low µM range); essential for Mg²⁺-mediated binding to bacterial Type II topoisomerases.

  • Nitriles: Significantly reduced antibacterial potency (often >10-fold higher MIC); frequently investigated as synthetic intermediates or for anticancer potential due to altered target selectivity (e.g., human Topo II vs. bacterial Gyrase).

Mechanistic Divergence: The "Why" Behind the Potency Gap

The disparity in potency is not accidental but structural. The primary mechanism of fluoroquinolone action relies on the formation of a stable ternary complex: Drug-Enzyme-DNA .

The Carboxylic Acid Pharmacophore (The Standard)

The 3-carboxylic acid and 4-keto groups form a specific chelating pocket. This pocket coordinates a magnesium ion (Mg²⁺) , which acts as a bridge to the phosphate backbone of DNA and specific residues (Ser83/Asp87 in E. coli GyrA) of the enzyme.

  • Result: "Poisoning" of the enzyme, accumulation of double-strand breaks, and rapid bactericidal effect.

The Nitrile Modification (The Challenger)

Replacing the carboxyl group (-COOH) with a nitrile (-CN) removes the ionizable proton and alters the electrostatic potential of the 3-position.

  • Loss of Chelation: The linear geometry and neutral nature of the nitrile group disrupt the octahedral coordination geometry required for the tight Mg²⁺ bridge.

  • Altered Binding: While the planar quinoline core may still intercalate into DNA, the "locking" mechanism is compromised, leading to higher dissociation rates and reduced antibacterial activity.

Visualization: Structural Impact on Binding

The following diagram illustrates the critical binding difference preventing the nitrile form from achieving clinical-grade antibacterial potency.

BindingMechanism cluster_Acid 8-Fluoroquinoline-3-Carboxylic Acid cluster_Nitrile 8-Fluoroquinoline-3-Nitrile Acid_Struct 3-COOH / 4-Keto Motif Mg_Bridge Mg2+ Ion Bridge (Octahedral Coordination) Acid_Struct->Mg_Bridge Coordinates Target_Acid DNA Gyrase (Ser83/Asp87) High Affinity Complex Mg_Bridge->Target_Acid Stabilizes Outcome_Acid Bactericidal Activity (Low MIC) Target_Acid->Outcome_Acid Inhibits Replication Nitrile_Struct 3-CN (Cyano) / 4-Keto Motif No_Bridge Disrupted Chelation (Linear Geometry/No Ionization) Nitrile_Struct->No_Bridge Fails to Coordinate Target_Nitrile Weak/Altered Binding (Potential Human Topo II) No_Bridge->Target_Nitrile Low Affinity Outcome_Nitrile Reduced Antibacterial Potency (High MIC) Target_Nitrile->Outcome_Nitrile Ineffective Inhibition

Caption: Comparative binding logic showing the critical role of the Mg²⁺ bridge in carboxylic acid efficacy vs. the nitrile's inability to sustain this interaction.

Comparative Experimental Data

The following data summarizes the typical potency shift observed when converting an 8-fluoroquinoline-3-carboxylic acid (e.g., a Ciprofloxacin analog) to its 3-nitrile counterpart.

Table 1: Representative Antibacterial Activity (MIC in µg/mL)
Bacterial Strain8-Fluoro-3-Carboxylic Acid (Standard)8-Fluoro-3-Nitrile (Analog)Potency Shift
E. coli (Gram-Negative) 0.008 - 0.516 - >64>100x Loss
P. aeruginosa (Gram-Negative) 0.25 - 2.032 - >128Significant Loss
S. aureus (Gram-Positive) 0.1 - 0.58 - 64Moderate Loss
S. pneumoniae (Gram-Positive) 0.5 - 2.016 - 64Moderate Loss

Note: Data represents a consensus of SAR trends for C-7 substituted fluoroquinolones. Nitriles often serve as synthetic intermediates or prodrugs rather than active agents.

Table 2: Physicochemical & Tox Profile[1]
ParameterCarboxylic Acid (-COOH)Nitrile (-CN)Implication
LogP (Lipophilicity) 1.5 - 2.5 (Ionizable)2.5 - 3.5 (Neutral)Nitriles have higher membrane permeability but lower solubility.
pKa (Acidity) ~6.0 (Carboxyl)NeutralNitriles do not exist as zwitterions at physiological pH.
Cytotoxicity (CC50) Low (Selective for Bacteria)Moderate to HighNitriles often show increased toxicity to mammalian cells (Antitumor potential).

Experimental Protocols for Validation

To objectively verify these claims in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of the 3-Nitrile from the Acid (Validation Pathway)

Purpose: To generate the nitrile analog for head-to-head testing.

  • Activation: Dissolve 1.0 eq of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid in SOCl₂ (Thionyl chloride). Reflux for 2 hours to form the acid chloride.

  • Amidation: Treat the acid chloride with aqueous ammonia (NH₄OH) at 0°C to yield the primary carboxamide (-CONH₂).

  • Dehydration: React the carboxamide with POCl₃ (Phosphorus oxychloride) or Trifluoroacetic anhydride (TFAA) in pyridine/DCM at 0°C -> RT.

  • Purification: Quench with ice water, extract with EtOAc, and recrystallize from ethanol.

  • Validation: Confirm conversion via IR (Appearance of -CN stretch at ~2220 cm⁻¹) and disappearance of Carbonyl -OH broad peak.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To prove the loss of enzymatic inhibition is the cause of high MIC.

  • Reagents: E. coli DNA Gyrase holoenzyme, Relaxed pBR322 plasmid DNA, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

  • Setup: Prepare serial dilutions of both the Acid and Nitrile compounds (0.01 µM to 100 µM).

  • Reaction: Mix 1 U Gyrase + 0.5 µg DNA + Compound. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2% SDS and Proteinase K.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

  • Readout:

    • Acid Control: Presence of supercoiled bands decreases as drug concentration increases (IC50 ~0.5 µM).

    • Nitrile Test: Supercoiled bands persist even at high concentrations, indicating failure to inhibit the enzyme.

Decision Matrix: When to Use Which?

Use the decision logic below to guide your development pipeline.

DecisionMatrix Start Start: Define Goal Q1 Target Organism? Start->Q1 Path_Bac Bacteria (Infection) Q1->Path_Bac Antibacterial Path_Canc Mammalian (Tumor) Q1->Path_Canc Antiproliferative Choice_Acid Select: 3-Carboxylic Acid (High Potency/Selectivity) Path_Bac->Choice_Acid Essential for Gyrase Binding Choice_Nitrile Select: 3-Nitrile (High Permeability/Cytotoxicity) Path_Canc->Choice_Nitrile Targeting Human Topo II / DHODH

Caption: Strategic decision flow for selecting between acid and nitrile scaffolds based on therapeutic intent.

References

  • BenchChem. (2025).[1][2] Benchmarking 8-Fluoroquinoline-3-carboxamide Against Known Antibacterial Inhibitors: A Comparative Guide. Link

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • Sutormin, D. A., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines. Link

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.